Fmoc-3-chloro-L-tyrosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-3-(3-chloro-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDGYTHHDSEGNQ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673989 | |
| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-58-3 | |
| Record name | 3-Chloro-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of Fmoc-3-chloro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Halogenation in Peptide Synthesis
In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, halogenated amino acids have emerged as powerful tools for modulating the pharmacological and structural properties of peptides. This guide focuses on Nα-(9-Fluorenylmethoxycarbonyl)-3-chloro-L-tyrosine (Fmoc-3-chloro-L-tyrosine), a key building block that introduces a chloro-substituent onto the aromatic ring of tyrosine. This modification can significantly influence peptide conformation, receptor binding affinity, and metabolic stability.[1][2] This document serves as a comprehensive technical resource on the chemical properties, handling, and strategic implementation of this compound in solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. These properties dictate its solubility, stability, and reactivity during peptide synthesis.
Core Chemical and Physical Data
| Property | Value | Source(s) |
| CAS Number | 478183-58-3 | [3][4] |
| Molecular Formula | C₂₄H₂₀ClNO₅ | [3][4] |
| Molecular Weight | 437.87 g/mol | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | >166 °C (decomposition) | [5] |
| Optical Rotation | [α]²⁰/D = -22 ± 2° (c=1 in DMF) | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol; Sparingly soluble in DMF | [5] |
Structural and Spectroscopic Data
-
¹H and ¹³C NMR Spectroscopy: The NMR spectra are expected to be complex due to the presence of the Fmoc group and the substituted tyrosine ring. The aromatic region will show characteristic signals for the fluorenyl group and the trisubstituted benzene ring of the chlorotyrosine. The presence of the chloro-substituent will influence the chemical shifts of the aromatic protons and carbons of the tyrosine side chain compared to unsubstituted Fmoc-L-tyrosine. High-temperature NMR in d6-DMSO may be necessary to resolve rotamers associated with the carbamate bond.[6][7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include: N-H stretching of the carbamate, C=O stretching of the carboxylic acid and the carbamate, and aromatic C=C stretching from both the fluorenyl and chlorotyrosine rings. The presence of the C-Cl bond will also result in a characteristic absorption in the fingerprint region.[8][9]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show the protonated molecular ion [M+H]⁺. The fragmentation pattern in MS/MS would likely involve the loss of the Fmoc group and subsequent fragmentation of the 3-chloro-L-tyrosine core. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum of fragments containing the chloro-substituent.[10][11][12]
Handling, Storage, and Stability
Proper handling and storage are critical to maintain the integrity of this compound.
-
Storage: The compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture.[4] For long-term storage, temperatures of -20°C are recommended to minimize degradation.
-
Stability:
-
pH: The Fmoc protecting group is labile to basic conditions, typically being removed with a 20% solution of piperidine in DMF during SPPS.[13] The compound is generally stable under the acidic conditions used for side-chain deprotection and cleavage from the resin (e.g., trifluoroacetic acid).[14]
-
Temperature: While stable at recommended storage temperatures, prolonged exposure to elevated temperatures, especially in solution, can lead to degradation. Thermal cleavage of the Fmoc group has been observed at high temperatures (e.g., 120°C in DMSO).[6][7]
-
Chloro-Substituent Stability: The chloro-substituent on the aromatic ring is generally stable to the standard conditions of Fmoc-based SPPS, including repeated piperidine treatments and final cleavage with trifluoroacetic acid (TFA).
-
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block for the synthesis of peptides containing a 3-chlorotyrosine residue. The Fmoc group provides temporary protection of the α-amino group, allowing for sequential addition of amino acids to a solid support.
Experimental Workflow for Incorporation of this compound in SPPS
The following diagram outlines the key steps in a typical Fmoc-SPPS cycle for incorporating this compound.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Protocol for the Incorporation of this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.
1. Resin Preparation and Swelling:
-
Place the appropriate resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30-60 minutes with gentle agitation.[15]
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[15]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent such as HBTU (3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Allow the mixture to pre-activate for 2-5 minutes.[15] The use of more potent coupling reagents like HATU may be beneficial for this sterically hindered amino acid.[16]
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Longer coupling times may be necessary depending on the sequence.
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.[15] If the test is positive (blue beads), the coupling step should be repeated.
4. Capping (Optional):
-
If the coupling is incomplete after a second attempt, any unreacted free amines can be capped to prevent the formation of deletion sequences. This is typically done using a solution of acetic anhydride and a non-nucleophilic base like DIEA in DMF.
5. Repetition of the SPPS Cycle:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues from reactive cations generated during deprotection. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[17][18] The reaction is typically carried out for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolate the precipitated peptide by centrifugation and decantation.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
7. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Potential Side Reactions and Considerations
While Fmoc-SPPS is a robust methodology, several side reactions can occur, and the presence of a halogenated tyrosine warrants special consideration.
-
Racemization: Racemization of the chiral center of the amino acid can occur, particularly during the activation step. The use of urethane-based protecting groups like Fmoc significantly suppresses this side reaction. However, employing coupling reagents with racemization-suppressing additives (e.g., HOBt or Oxyma) is still recommended.[16]
-
Alkylation of Side Chains: During the final TFA cleavage, reactive cations are generated from the cleavage of side-chain protecting groups. These can alkylate sensitive residues like tryptophan and methionine. The inclusion of scavengers such as TIS in the cleavage cocktail is crucial to mitigate these side reactions.[18][19]
-
Incomplete Coupling: The bulky nature of the Fmoc group and the 3-chloro-tyrosine side chain may lead to slower coupling kinetics compared to smaller amino acids. It is essential to monitor the coupling reaction completion and, if necessary, employ double coupling or more potent activating agents.[16]
Conclusion
This compound is a valuable and versatile building block for the synthesis of modified peptides. Its incorporation can impart unique structural and functional properties, opening new avenues for drug discovery and the study of protein-protein interactions. A thorough understanding of its chemical properties, coupled with optimized handling and SPPS protocols, is essential for its successful implementation. This guide provides a foundational framework for researchers to confidently utilize this compound in their synthetic endeavors, paving the way for the development of novel and potent peptide-based molecules.
References
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [chemicalbook.com]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. EP0161468A2 - Process for the solid phase synthesis of peptides which contain sulfated tyrosine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. chempep.com [chempep.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Introduction: The Strategic Advantage of a Halogenated Amino Acid
An In-depth Technical Guide to Fmoc-3-chloro-L-tyrosine: Properties, Synthesis, and Application in Peptide Chemistry
In the landscape of peptide synthesis and drug development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. This compound is a premier example of such a building block, offering unique chemical properties that extend beyond the 20 proteinogenic amino acids. It is a derivative of L-tyrosine featuring two critical modifications: the N-α-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a chlorine atom at the 3-position of the phenol ring.
The Fmoc group is fundamental to modern solid-phase peptide synthesis (SPPS), providing a base-labile protecting group that allows for the sequential, controlled assembly of peptide chains under mild conditions.[1] The introduction of a chloro-substituent on the aromatic ring is not a trivial alteration; it enhances the molecule's reactivity and provides a tool for modulating the pharmacological properties of synthetic peptides, including stability and receptor-binding specificity.[2] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core properties, scientific rationale, and practical applications of this compound.
Core Properties and Specifications
A precise understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory. The following table summarizes its key specifications, compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 478183-58-3 | [2][3][4][5] |
| Molecular Formula | C₂₄H₂₀ClNO₅ | [2][3][6] |
| Molecular Weight | 437.88 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥95% - 98% (HPLC) | [2][5][6] |
| Melting Point | 162 - 176 °C | [2][7] |
| Synonyms | Fmoc-Tyr(3-Cl)-OH, Fmoc-m-chloro-L-Tyr-OH | [2] |
| Storage Conditions | 0 - 8 °C | [2] |
The Scientific Rationale: A Tale of Two Modifications
The utility of this compound stems from the distinct advantages conferred by its two primary chemical features: the Fmoc protecting group and the 3-chloro substituent.
The Fmoc Group: An Orthogonal Pillar of SPPS
Solid-phase peptide synthesis relies on an "orthogonal" protection strategy, where the temporary N-α-protecting group can be removed under conditions that do not affect the permanent side-chain protecting groups or the linker attaching the peptide to the solid support.[8] The Fmoc group is the cornerstone of the most widely used orthogonal scheme.
-
Causality of Choice: The Fmoc group is cleaved by a secondary amine base, typically a 20% solution of piperidine in DMF.[9] This mild, non-acidic condition is highly advantageous as it avoids the repetitive acidolysis steps required by the older Boc-protection strategy, which can degrade acid-sensitive peptide sequences, particularly those containing tryptophan.[1] The mechanism involves a β-elimination reaction, which is rapid and clean, ensuring a high fidelity of N-terminal deprotection before the next coupling cycle.
Caption: Mechanism of Fmoc deprotection using piperidine in SPPS.
The 3-Chloro Substituent: A Tool for Molecular Engineering
The incorporation of a halogen, specifically chlorine, onto the tyrosine side chain provides a powerful tool for peptide design.
-
Enhanced Biological Activity: The electron-withdrawing nature of the chlorine atom can alter the pKa of the phenolic hydroxyl group, influencing hydrogen bonding capabilities and overall binding affinity to biological targets. This modification can lead to peptides with enhanced potency and selectivity.
-
Improved Pharmacokinetics: Halogenation can increase the metabolic stability of a peptide by blocking sites susceptible to enzymatic degradation (e.g., hydroxylation), thereby extending its in-vivo half-life.
-
Chemical Handle: The chloro-tyrosine residue can serve as a versatile chemical handle for post-synthetic modifications through reactions like palladium-catalyzed cross-coupling, enabling the attachment of other functional groups, labels, or probes.[2]
General Synthesis and Quality Control
While the precise industrial synthesis is proprietary, a general and well-established laboratory method for preparing Fmoc-amino acids involves the reaction of the free amino acid with an Fmoc-donating reagent.[10]
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound - 1 g [anaspec.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound [chemicalbook.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Synthesis and Purification of Fmoc-3-chloro-L-tyrosine
<Step>
Introduction: The Significance of Fmoc-3-chloro-L-tyrosine in Modern Drug Discovery
This compound is a crucial amino acid derivative employed in peptide synthesis and drug development. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chloro substituent on the aromatic ring, enhances its utility in creating bioactive peptides with improved pharmacological properties. The incorporation of a chlorine atom into the tyrosine side chain can significantly influence the conformation and binding affinity of peptides, making it a valuable tool for medicinal chemists and researchers in drug discovery. This halogenation can lead to peptides with increased stability, specificity, and therapeutic efficacy. This guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Part 1: Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is typically achieved through a two-step process: the chlorination of L-tyrosine followed by the protection of the amino group with an Fmoc moiety.
Step 1: Electrophilic Chlorination of L-Tyrosine
The introduction of a chlorine atom onto the aromatic ring of L-tyrosine is an electrophilic aromatic substitution reaction. The hydroxyl group of the tyrosine side chain is an activating group, directing the incoming electrophile to the ortho and para positions. Due to steric hindrance, the chlorine atom is predominantly introduced at the 3-position of the aromatic ring.
Causality Behind Experimental Choices:
-
Chlorinating Agent: Hypochlorous acid (HOCl) or reagents that generate it in situ are commonly used for the chlorination of tyrosine residues in peptides. For the synthesis of the free amino acid, various chlorinating agents can be employed, with the choice often depending on reaction conditions and desired selectivity.
-
Reaction Conditions: The reaction is typically carried out in an aqueous medium. The pH of the reaction mixture is a critical parameter that can influence the rate and selectivity of the chlorination.
Experimental Protocol: Chlorination of L-Tyrosine
-
Dissolution: Dissolve L-tyrosine in an appropriate aqueous solvent.
-
Chlorinating Agent Addition: Slowly add the chosen chlorinating agent to the L-tyrosine solution while maintaining a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Upon completion, neutralize the reaction mixture and isolate the crude 3-chloro-L-tyrosine. This may involve precipitation by adjusting the pH or extraction with an organic solvent.
-
Preliminary Purification: The crude product may be subjected to a preliminary purification step, such as recrystallization, to remove major impurities before proceeding to the next step.
Step 2: Fmoc Protection of 3-chloro-L-tyrosine
The second step involves the protection of the α-amino group of 3-chloro-L-tyrosine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protection is essential for its use in solid-phase peptide synthesis (SPPS).
Causality Behind Experimental Choices:
-
Fmoc Reagent: 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) are the most common reagents for introducing the Fmoc group. Fmoc-Cl is highly reactive but can be prone to hydrolysis. Fmoc-OSu is more stable and often preferred for cleaner reactions.
-
Base: A mild base, such as sodium bicarbonate or sodium carbonate, is required to deprotonate the amino group, making it nucleophilic for the reaction with the Fmoc reagent.
-
Solvent System: The reaction is typically performed in a biphasic system, such as a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous basic solution.
Experimental Protocol: Fmoc Protection
-
Dissolution: Dissolve 3-chloro-L-tyrosine in an aqueous solution of sodium carbonate or sodium bicarbonate.
-
Fmoc Reagent Addition: Cool the solution to 0°C and add a solution of Fmoc-Cl or Fmoc-OSu in an organic solvent (e.g., dioxane) dropwise.
-
Reaction: Allow the reaction mixture to stir at 0°C for a few hours and then let it warm to room temperature overnight.
-
Work-up: Dilute the reaction mixture with water and wash with a non-polar organic solvent like diethyl ether to remove unreacted Fmoc reagent and byproducts.
-
Precipitation: Acidify the aqueous layer with a dilute acid (e.g., HCl) to a pH of 2-3 to precipitate the this compound product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Diagram of the Synthesis Pathway
Caption: Synthesis pathway of this compound.
Part 2: Purification of this compound: Achieving High Purity for Peptide Synthesis
The purity of Fmoc-amino acids is paramount for the successful synthesis of high-quality peptides. Impurities can lead to side reactions and the formation of deletion or modified peptide sequences. Therefore, a robust purification strategy is essential.
Recrystallization: A Cost-Effective Purification Method
Recrystallization is a widely used and effective technique for purifying crude Fmoc-amino acids. The choice of solvent is critical and is determined by the solubility of the product and its impurities at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing Fmoc-amino acids include toluene, ethanol/water mixtures, and ethyl acetate/hexane.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals under vacuum.
High-Performance Liquid Chromatography (HPLC): For Ultimate Purity
For applications requiring the highest purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique separates the target compound from impurities based on differences in their hydrophobicity.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 reverse-phase column is commonly used for the purification of peptides and Fmoc-amino acids.
-
Mobile Phase: A gradient of water and a polar organic solvent, such as acetonitrile (ACN), containing an ion-pairing agent like trifluoroacetic acid (TFA), is typically employed. The TFA helps to sharpen the peaks and improve resolution.
-
Detection: The elution of the compounds is monitored using a UV detector, typically at wavelengths of 214 nm (for the peptide backbone) and 265 nm (for the Fmoc group).
Experimental Protocol: Preparative RP-HPLC
-
Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent, such as a mixture of the mobile phase components.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Injection: Inject the sample onto the column.
-
Gradient Elution: Run a linear gradient from a lower to a higher concentration of the organic solvent (e.g., ACN) to elute the compounds. The hydrophobic Fmoc group will cause the desired product to have a significant retention time.
-
Fraction Collection: Collect the fractions corresponding to the main peak of the desired product.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Lyophilization: Pool the pure fractions and remove the solvents by lyophilization to obtain the final high-purity product.
Diagram of the Purification Workflow
Caption: General purification workflow for this compound.
Part 3: Quality Control and Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
Table 1: Analytical Techniques for Quality Control
| Analytical Technique | Purpose | Expected Outcome |
| Analytical HPLC | Purity assessment and quantification of impurities. | Purity ≥98% for use in peptide synthesis. |
| ¹H NMR | Structural confirmation. | Characteristic peaks for the Fmoc, chloro-tyrosine protons. |
| ¹³C NMR | Structural confirmation. | Characteristic peaks for all carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight confirmation. | The molecular ion peak corresponding to the calculated mass of this compound. |
Conclusion
The synthesis and purification of this compound are critical processes for its application in peptide synthesis and drug discovery. The two-step synthesis involving chlorination and subsequent Fmoc protection provides a reliable route to the desired product. Rigorous purification, through either recrystallization or preparative HPLC, is essential to achieve the high purity required for the synthesis of complex peptides. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently produce high-quality this compound for their scientific endeavors.
Spectroscopic Characterization of Fmoc-3-chloro-L-tyrosine: A Technical Guide for Researchers
Introduction
Fmoc-3-chloro-L-tyrosine is a specialized amino acid derivative crucial for solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics.[1] The incorporation of a chlorine atom onto the tyrosine side chain can modulate the electronic properties and potential interactions of the resulting peptide, making it a valuable tool in drug discovery and chemical biology.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amine is fundamental to the iterative nature of SPPS, allowing for controlled, stepwise elongation of the peptide chain.[2]
A thorough characterization of this building block is paramount to ensure its purity and structural integrity prior to its use in synthesis. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available spectra for this specific compound are not readily found, this guide offers detailed, field-proven protocols for data acquisition and a thorough interpretation of the expected spectral features based on the known molecular structure and data from analogous compounds. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆) or Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for amino acid derivatives due to its ability to dissolve polar compounds and the presence of exchangeable protons).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (e.g., 1024 or more).
-
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of deuterated solvent is critical. It must dissolve the analyte and should not have signals that overlap with important sample signals. DMSO-d₆ is often preferred for its high dissolving power for polar molecules like amino acid derivatives. The residual proton signal of DMSO-d₆ appears around 2.50 ppm, which is typically clear of most analyte signals.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) provides better signal dispersion, which is crucial for resolving complex spin systems and overlapping multiplets, particularly in the aromatic region.
-
Shimming: This process corrects for inhomogeneities in the magnetic field, leading to sharper spectral lines and improved resolution, which is essential for accurate coupling constant measurements.
Expected ¹H NMR Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the Fmoc group, the tyrosine backbone, and the substituted aromatic side chain.
Table 1: Expected ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Fmoc) | 7.8-7.9 | d | 2H |
| Aromatic (Fmoc) | 7.6-7.7 | d | 2H |
| Aromatic (Fmoc) | 7.3-7.4 | t | 2H |
| Aromatic (Fmoc) | 7.2-7.3 | t | 2H |
| Aromatic (Tyrosine) | ~7.2 | d | 1H |
| Aromatic (Tyrosine) | ~7.0 | d | 1H |
| Aromatic (Tyrosine) | ~6.8 | dd | 1H |
| NH (Amide) | ~7.5 | d | 1H |
| α-CH | ~4.3 | m | 1H |
| CH (Fmoc) | ~4.2 | t | 1H |
| CH₂ (Fmoc) | ~4.1 | d | 2H |
| β-CH₂ | ~3.0 | m | 2H |
| OH (Phenolic) | ~9.5 | s | 1H |
| OH (Carboxylic) | ~12.5 | br s | 1H |
Interpretation:
-
Fmoc Group Protons: The eight aromatic protons of the fluorenyl group will appear in the downfield region (7.2-7.9 ppm) as a set of doublets and triplets, characteristic of this protecting group. The benzylic proton and the methylene protons of the Fmoc group will be observed around 4.2 ppm and 4.1 ppm, respectively.
-
Tyrosine Aromatic Protons: The three protons on the chlorinated tyrosine ring will exhibit a distinct splitting pattern. The proton ortho to the hydroxyl group is expected to be a doublet, the proton ortho to the chloro group will also be a doublet, and the proton meta to both will be a doublet of doublets.
-
Backbone Protons: The α-proton (α-CH) will be a multiplet due to coupling with the β-protons and the amide proton. The β-protons (β-CH₂) will appear as a multiplet due to diastereotopicity and coupling to the α-proton.
-
Exchangeable Protons: The amide (NH), phenolic (OH), and carboxylic acid (OH) protons are exchangeable and will appear as broad singlets. Their chemical shifts can be highly dependent on concentration and temperature. These can be confirmed by a D₂O exchange experiment, where these peaks would disappear.
Expected ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic) | ~173 |
| C=O (Urethane) | ~156 |
| Aromatic (C-OH) | ~153 |
| Aromatic (Fmoc, quaternary) | ~144, ~141 |
| Aromatic (Tyrosine, quaternary) | ~129, ~125 |
| Aromatic (C-Cl) | ~122 |
| Aromatic (Fmoc, CH) | ~128, ~127, ~125, ~120 |
| Aromatic (Tyrosine, CH) | ~130, ~128, ~117 |
| CH₂ (Fmoc) | ~66 |
| α-C | ~56 |
| CH (Fmoc) | ~47 |
| β-C | ~36 |
Interpretation:
-
Carbonyl Carbons: The two carbonyl carbons (carboxylic acid and urethane) will be the most downfield signals.
-
Aromatic Carbons: The numerous aromatic carbons of the Fmoc and tyrosine moieties will appear in the 115-155 ppm range. The carbon bearing the hydroxyl group (C-OH) and the carbon bearing the chloro group (C-Cl) will have characteristic chemical shifts.
-
Aliphatic Carbons: The aliphatic carbons of the amino acid backbone and the Fmoc group will be observed in the upfield region (35-70 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups in this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
Methodology:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Spectrum:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the significant absorption peaks.
-
Causality Behind Experimental Choices:
-
ATR Accessory: ATR-FTIR is a rapid and convenient technique for analyzing solid samples directly without the need for preparing KBr pellets. It requires only a small amount of sample and provides high-quality spectra.
-
Background Correction: Recording a background spectrum is crucial to remove contributions from atmospheric water and carbon dioxide, as well as any instrumental artifacts, ensuring that the resulting spectrum is solely from the sample.
Expected IR Data and Interpretation
The IR spectrum of this compound will show characteristic absorption bands for the various functional groups present in the molecule.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |
| O-H (Carboxylic acid) | 3300-2500 (broad) | Stretching |
| O-H (Phenol) | ~3400 (broad) | Stretching |
| N-H (Amide) | ~3300 | Stretching |
| C-H (Aromatic) | 3100-3000 | Stretching |
| C-H (Aliphatic) | 3000-2850 | Stretching |
| C=O (Carboxylic acid) | ~1710 | Stretching |
| C=O (Urethane) | ~1690 | Stretching |
| C=C (Aromatic) | 1600-1450 | Stretching |
| N-H (Amide II) | ~1530 | Bending |
| C-O | 1300-1000 | Stretching |
| C-Cl | 800-600 | Stretching |
Interpretation:
-
Hydroxyl and Amine Stretches: A broad band in the 3400-2500 cm⁻¹ region will be indicative of the O-H stretching vibrations of the carboxylic acid and the phenolic hydroxyl group, as well as the N-H stretching of the amide.
-
Carbonyl Stretches: Two distinct, strong absorption bands are expected in the carbonyl region (1800-1650 cm⁻¹). The carboxylic acid C=O stretch will appear around 1710 cm⁻¹, while the urethane C=O of the Fmoc group will be slightly lower, around 1690 cm⁻¹.
-
Aromatic Region: The C=C stretching vibrations of the aromatic rings will give rise to several peaks in the 1600-1450 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of signals, including C-O stretching and C-H bending vibrations. The C-Cl stretching vibration is expected to appear in the lower frequency range of this region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for positive ion mode) or Ammonium hydroxide (optional, for negative ion mode)
-
Mass spectrometer with an ESI source (e.g., a quadrupole or time-of-flight analyzer)
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent mixture, such as 50:50 methanol:water.
-
A small amount of an acid (e.g., 0.1% formic acid) can be added to promote protonation for positive ion mode, or a base (e.g., 0.1% ammonium hydroxide) for deprotonation in negative ion mode.
-
-
Instrument Setup and Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to obtain a stable signal.
-
Acquire the mass spectrum over a suitable m/z range (e.g., m/z 100-1000).
-
Acquire spectra in both positive and negative ion modes.
-
Causality Behind Experimental Choices:
-
ESI Source: Electrospray ionization is a soft ionization technique that is well-suited for polar, non-volatile molecules like amino acid derivatives, as it typically produces intact molecular ions with minimal fragmentation.
-
Solvent System: A polar, volatile solvent system is required for efficient spraying and ionization in the ESI source.
-
Additives: The addition of an acid or base helps to control the charge state of the analyte, leading to the preferential formation of either protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which are easier to detect and interpret.
Expected Mass Spectrometry Data and Interpretation
The mass spectrum will provide the molecular weight of this compound.
Table 4: Expected Mass-to-Charge Ratios (m/z) for this compound
| Ion | Expected m/z | Description |
| [M+H]⁺ | ~438.1 | Protonated molecule |
| [M+Na]⁺ | ~460.1 | Sodiated adduct |
| [M-H]⁻ | ~436.1 | Deprotonated molecule |
Molecular Formula: C₂₄H₂₀ClNO₅ Exact Mass: 437.10
Interpretation:
-
Molecular Ion Peak: The most important signal will be the molecular ion peak. In positive ion mode, this will likely be the protonated molecule [M+H]⁺ at an m/z of approximately 438.1. A sodiated adduct [M+Na]⁺ at m/z ~460.1 may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z ~436.1 is expected.
-
Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic isotopic pattern will be observed for the molecular ion peaks. There will be two peaks separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.
Conclusion
The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS is essential for verifying its structure and purity before its application in peptide synthesis. This guide provides a framework of robust experimental protocols and detailed interpretations of the expected spectroscopic data. By following these methodologies, researchers can confidently characterize this important building block, ensuring the quality and success of their downstream synthetic endeavors.
References
A Technical Guide to the Strategic Incorporation of Fmoc-3-Chloro-L-Tyrosine in Peptide Synthesis for Advanced Research and Drug Development
This guide provides an in-depth technical overview of Fmoc-3-chloro-L-tyrosine, a critical building block for researchers, scientists, and drug development professionals. We will delve into the strategic considerations for its use, from commercial sourcing and quality control to its incorporation into synthetic peptides and the rationale behind its application in modern research.
Introduction: The Significance of Chlorinated Tyrosine in Peptide Chemistry
The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide and protein engineering. Among these, halogenated derivatives have garnered significant interest for their ability to modulate the physicochemical and biological properties of peptides. This compound, in particular, offers a unique toolset for researchers. The introduction of a chlorine atom onto the tyrosine ring can enhance the pharmacological properties of peptide-based drug candidates, including increased stability and specificity.[1] Furthermore, 3-chloro-L-tyrosine serves as a stable and specific biomarker for oxidative stress mediated by the enzyme myeloperoxidase (MPO), a key player in inflammatory processes.[2][3] This dual utility in both therapeutic design and as a diagnostic marker underscores its importance in the field.
This guide will provide a comprehensive framework for the effective utilization of this compound, covering commercial availability, quality assessment of the raw material, detailed protocols for its incorporation into peptides via solid-phase peptide synthesis (SPPS), and the analytical characterization of the final chlorinated peptide.
Commercial Suppliers and Quality Control of this compound
A reliable supply of high-purity this compound is the foundation of any successful peptide synthesis campaign. Several reputable chemical suppliers offer this amino acid derivative.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Website | Purity Specification (Typical) |
| Chem-Impex | --INVALID-LINK-- | ≥ 98% (HPLC) |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Not explicitly stated, for research use only |
| Anaspec | --INVALID-LINK-- | Peak Area by HPLC ≥95% |
| Advanced ChemTech | --INVALID-LINK-- | Not explicitly stated |
| CP Lab Safety | --INVALID-LINK-- | min 96% |
| Aralez Bio | --INVALID-LINK-- | Not explicitly stated |
| LGC Standards | --INVALID-LINK-- | Not explicitly stated, sold as a reference standard |
Self-Validating System: Incoming Quality Control
Before incorporating this compound into a synthesis, it is imperative to perform in-house quality control to verify the supplier's specifications. This ensures the integrity of the starting material and prevents the introduction of impurities that can complicate the synthesis and purification of the target peptide.
Experimental Protocol: Quality Control of this compound
-
Visual Inspection: The compound should be a white to off-white powder.[1]
-
Solubility Test: Confirm solubility in common SPPS solvents such as N,N-dimethylformamide (DMF).
-
Purity Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Detection: UV at 214 nm and 280 nm.
-
Expected Result: A single major peak with a purity of ≥98%.
-
-
Identity Confirmation by Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) in negative ion mode.
-
Expected Mass: [M-H]⁻ at m/z 436.9 (for C₂₄H₂₀ClNO₅, MW: 437.88).[1]
-
-
Optical Rotation (Optional but Recommended):
-
Conditions: As specified by the supplier (e.g., c=1 in DMF).[1]
-
Purpose: To confirm the enantiomeric purity of the L-amino acid.
-
Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the standard principles of Fmoc-based SPPS. However, certain considerations can optimize the coupling efficiency and minimize potential side reactions.
Causality Behind Experimental Choices in SPPS
The choice of resin, coupling reagents, and deprotection conditions are critical for a successful synthesis. The Fmoc/tBu (tert-butyl) strategy is the most common approach, offering an orthogonal protection scheme where the Fmoc group is removed by a base, and the side-chain protecting groups are cleaved by an acid.
Experimental Workflow for SPPS of a Peptide Containing 3-chloro-L-tyrosine
The following diagram outlines a typical workflow for the manual synthesis of a peptide incorporating this compound.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Detailed Experimental Protocols
Protocol 1: Resin Swelling
-
Place the desired amount of resin (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide) in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes at room temperature with occasional agitation.
-
Drain the DMF.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Amino Acid Coupling (Incorporation of this compound)
Causality: The use of a coupling agent like HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) activates the carboxylic acid of the incoming Fmoc-amino acid, facilitating the formation of the peptide bond with the free amine on the resin-bound peptide. The phenolic hydroxyl group of 3-chloro-L-tyrosine is often left unprotected during Fmoc-SPPS.
-
In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF.
-
Self-Validating Step: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Protocol 4: Cleavage and Global Deprotection
Causality: A cleavage cocktail containing a strong acid (TFA) and scavengers is used to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups. Scavengers such as water, phenol, thioanisole, and ethanedithiol are crucial to quench the reactive cations generated during deprotection, which could otherwise lead to side reactions with sensitive residues like tryptophan and methionine.
-
After the final Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A common choice is Reagent K (TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5 v/v).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Analytical Characterization of Peptides Containing 3-chloro-L-tyrosine
Thorough analytical characterization is essential to confirm the identity, purity, and integrity of the synthesized peptide.
Workflow for Peptide Analysis
Caption: Workflow for the purification and analysis of a synthetic peptide.
Protocol 5: Purification by RP-HPLC
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide using preparative RP-HPLC with a C18 column and a water/acetonitrile/TFA mobile phase system.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Protocol 6: Characterization by Mass Spectrometry
-
Analyze the purified peptide by ESI-MS or MALDI-TOF MS.
-
Confirm that the observed molecular weight matches the theoretical molecular weight of the peptide containing 3-chloro-L-tyrosine. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the mass spectrum, providing definitive evidence of successful incorporation.
Conclusion
This compound is a valuable and versatile tool for peptide chemists. Its strategic incorporation can yield peptides with enhanced pharmacological properties for drug development and serve as a crucial probe for studying oxidative stress in biological systems. By adhering to rigorous quality control of the starting material and employing optimized SPPS protocols, researchers can confidently synthesize and characterize peptides containing this unique amino acid. The methodologies and insights provided in this guide are intended to empower scientists to leverage the full potential of this compound in their research endeavors.
References
Introduction: The Significance of Fmoc-3-chloro-L-tyrosine in Modern Peptide Science
An In-depth Technical Guide to the Safe Handling and Application of Fmoc-3-chloro-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This compound is a specialized amino acid derivative that serves as a critical building block in the field of peptide chemistry and drug discovery.[1] Its structure incorporates a chlorine atom on the tyrosine side chain, a modification that can significantly enhance the pharmacological properties of synthetic peptides, including increased stability, binding affinity, and biological activity.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine terminus is fundamental to its application in Solid-Phase Peptide Synthesis (SPPS), allowing for the precise, stepwise assembly of complex peptide sequences.[1] This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal guidelines necessary for the responsible and effective use of this valuable reagent in a laboratory setting.
Core Safety and Hazard Profile
While many Fmoc-protected amino acids are not classified as hazardous under normal handling conditions, the presence of a halogenated aromatic ring in this compound necessitates a cautious and informed approach.[2][3] Halogenated organic compounds as a class can present toxicity risks upon inhalation or ingestion.[2][4] Therefore, adherence to rigorous safety standards is paramount.
Material Safety Data Sheet (MSDS) Summary
The following table summarizes the key safety and property data for this compound.
| Property | Data | Reference(s) |
| Chemical Name | (2S)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-(3-chloro-4-hydroxyphenyl)propanoic acid | [5] |
| CAS Number | 478183-58-3 | [1][6][7][8][9] |
| Molecular Formula | C₂₄H₂₀ClNO₅ | [1][7] |
| Molecular Weight | 437.88 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation. As a halogenated organic, potential toxicity upon ingestion or inhalation should be assumed.[2][4] | General guidance for chemical powders |
| Storage Temperature | Long-term: -20°C; Short-term: 0-8°C.[1] | [1][6][10][11] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | General chemical principles |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound powder. The primary routes of exposure are inhalation of airborne particles and direct skin or eye contact.[12]
-
Eye and Face Protection : Chemical safety goggles are mandatory.[13] A full-face shield should be considered when handling larger quantities where splash potential exists.[14][15]
-
Hand Protection : Double-gloving with powder-free nitrile gloves is recommended.[2][14] This provides a robust barrier against dermal absorption and minimizes risk if the outer glove is breached.[14] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[3]
-
Body Protection : A standard laboratory coat is required to protect skin and clothing.[2][13] For operations with a higher risk of spills, a low-permeability, disposable gown is advisable.[14]
-
Respiratory Protection : All handling of the solid powder must be conducted within a certified chemical fume hood to minimize inhalation risk.[2] If a fume hood is not available, a respirator (e.g., N95 or higher) is required when handling the powder.[13]
Logical Workflow for Donning PPE
Caption: Sequential workflow for correctly donning Personal Protective Equipment.
Handling and Experimental Protocols
The chemical integrity of this compound is sensitive to moisture and environmental contaminants.[10] The following protocols are designed to preserve the compound's purity while ensuring user safety.
Storage and Acclimatization
-
Long-Term Storage : For maximum stability, store the compound at -20°C in a desiccator.[11] The container must be tightly sealed to prevent moisture ingress, which can hydrolyze the Fmoc group and compromise peptide synthesis.[10]
-
Acclimatization Protocol : Before use, allow the sealed container to warm to room temperature inside a desiccator. This critical step prevents atmospheric moisture from condensing on the cold powder upon opening, which would introduce water and degrade the material.[16] This process typically takes 30-60 minutes.
Step-by-Step Weighing and Solution Preparation
This entire procedure must be performed inside a chemical fume hood.[2]
-
Preparation : Ensure the fume hood sash is at the appropriate height. Lay down absorbent bench paper to contain any minor spills. Assemble all necessary equipment (spatula, weigh boat, vortex mixer, solvent dispenser).
-
Tare Balance : Place a clean, dry weigh boat on the analytical balance and tare it.
-
Dispense Powder : Carefully open the acclimatized container of this compound. Using a clean, dry spatula, transfer the desired amount of powder to the weigh boat. Work gently to avoid creating airborne dust.[13]
-
Seal Promptly : Immediately and tightly reseal the stock container. Consider purging the headspace with an inert gas like argon or nitrogen before sealing to displace moisture and oxygen for long-term storage.
-
Dissolution : Transfer the weighed powder into a suitable glass vial. Add the appropriate solvent (e.g., high-purity Dimethylformamide - DMF) to the solid.[10] This prevents splashing that can occur when adding a solid to a liquid.[13]
-
Ensure Complete Dissolution : Cap the vial and vortex or sonicate briefly until the solid is fully dissolved. Visually inspect for any particulates.
-
Labeling : Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
Risk Mitigation and Emergency Procedures
Preparedness is key to mitigating the impact of accidental exposure or spills.
First Aid Measures
| Exposure Route | First Aid Protocol | Reference(s) |
| Inhalation | Immediately move the affected person to fresh air.[3][17] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[17] | [3][17] |
| Skin Contact | Immediately remove all contaminated clothing.[18] Flush the affected skin area with copious amounts of soap and water for at least 15 minutes.[3][17] Seek medical attention if irritation develops or persists. | [3][17] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[3][18] Remove contact lenses if present and easy to do. Seek immediate medical attention. | [3][18] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water.[3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention. | [3] |
Spill Response Protocol
The response to a spill depends on its scale. The following decision tree outlines the appropriate actions.
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal
As a halogenated organic compound, this compound and any materials contaminated with it require specific disposal procedures to comply with safety and environmental regulations.[2][19]
-
Waste Segregation : All waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[2][4] This includes contaminated gloves, weigh boats, absorbent materials from spills, and excess solutions.
-
NEVER mix halogenated waste with non-halogenated waste streams, as this complicates and increases the cost of disposal.[4][19]
-
Container Management : Use only approved, chemically compatible waste containers with secure, vapor-tight lids.[4][19] The container must be kept closed at all times except when actively adding waste.[4]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste: Halogenated Organics" and list this compound as a constituent.[4][19] Follow all institutional guidelines for hazardous waste labeling and pickup.
-
Prohibited Disposal : Do not dispose of this chemical down the drain or as regular solid waste.[2][20]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. This compound - 1 g [anaspec.com]
- 7. scbt.com [scbt.com]
- 8. This compound [chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. benchchem.com [benchchem.com]
- 11. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 12. gerpac.eu [gerpac.eu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. americanchemistry.com [americanchemistry.com]
- 16. bachem.com [bachem.com]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 19. campusoperations.temple.edu [campusoperations.temple.edu]
- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Introduction to chlorinated amino acids in peptide chemistry.
An In-depth Technical Guide to Chlorinated Amino Acids in Peptide Chemistry
Authored by a Senior Application Scientist
Introduction: Beyond the Canonical Twenty—Harnessing Halogenation for Advanced Peptide Therapeutics
In the landscape of peptide chemistry and drug development, the strategic modification of amino acid side chains is a cornerstone of innovation. Among the various post-translational and synthetic modifications, halogenation—specifically chlorination—has emerged as a powerful tool for modulating the physicochemical and biological properties of peptides. The substitution of a hydrogen atom with a chlorine atom, while seemingly subtle, can induce profound changes in a peptide's conformation, stability, and receptor-binding affinity. This guide provides an in-depth exploration of chlorinated amino acids, from their fundamental synthesis to their strategic incorporation into peptide scaffolds and their impact on therapeutic potential.
Naturally occurring chlorinated peptides, such as the antibiotic vancomycin, have long demonstrated the biological significance of this modification. In a drug development context, the introduction of chlorine can enhance metabolic stability by shielding susceptible bonds from enzymatic degradation. Furthermore, the electron-withdrawing nature of chlorine can alter the pKa of nearby functional groups, influencing electrostatic interactions and hydrogen bonding networks that are critical for molecular recognition. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to leverage chlorinated amino acids in their own research endeavors.
I. The Synthesis of Chlorinated Amino Acid Building Blocks
The journey to a chlorinated peptide begins with the synthesis of the monomeric building blocks. While various methods exist, the direct electrophilic chlorination of the aromatic side chains of amino acids like Tyrosine, Phenylalanine, and Tryptophan is a common and effective strategy. The choice of chlorinating agent and reaction conditions is critical to control regioselectivity and prevent unwanted side reactions.
A widely employed method involves the use of N-chlorosuccinimide (NCS) as a mild and selective chlorinating agent. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), and can be catalyzed by a Lewis acid to enhance reactivity. It is imperative to protect the amino and carboxyl groups of the amino acid prior to chlorination to prevent side reactions. The Fmoc (9-fluorenylmethyloxycarbonyl) group is a standard choice for N-terminal protection in solid-phase peptide synthesis (SPPS), and the carboxyl group is often protected as a methyl or ethyl ester.
Experimental Protocol: Synthesis of Fmoc-L-3-chlorotyrosine
This protocol outlines a representative synthesis of Fmoc-L-3-chlorotyrosine, a commonly used building block in peptide synthesis.
Materials:
-
Fmoc-L-tyrosine
-
N-chlorosuccinimide (NCS)
-
Trifluoroacetic acid (TFA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexanes solvent system
Step-by-Step Methodology:
-
Dissolution: Dissolve Fmoc-L-tyrosine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Chlorination: Add N-chlorosuccinimide (1.1 equivalents) to the solution in portions at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure Fmoc-L-3-chlorotyrosine.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. Incorporation of Chlorinated Amino Acids into Peptides via Solid-Phase Peptide Synthesis (SPPS)
With the chlorinated amino acid building block in hand, the next step is its incorporation into a growing peptide chain using SPPS. The general principles of SPPS apply, but certain considerations must be taken into account when working with halogenated residues.
The workflow for incorporating a chlorinated amino acid is generally compatible with standard Fmoc-based SPPS protocols. The chlorinated building block is activated and coupled to the N-terminus of the resin-bound peptide. Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a tertiary amine base like diisopropylethylamine (DIPEA) are typically effective.
Workflow for SPPS Incorporation of a Chlorinated Amino Acid
Caption: SPPS cycle for incorporating a chlorinated amino acid.
Considerations for Efficient Coupling:
-
Steric Hindrance: The bulky chlorine atom can sometimes lead to slower coupling kinetics compared to its non-halogenated counterpart. It may be necessary to extend the coupling time or perform a double coupling to ensure complete reaction.
-
Monitoring: The completion of the coupling reaction should be meticulously monitored using a qualitative test such as the Kaiser test or the chloranil test. A positive Kaiser test (indicating a free primary amine) necessitates a recoupling step.
-
Side Reactions: While generally stable, the reactivity of the chlorinated aromatic ring should be considered. Under strongly acidic conditions (e.g., during final cleavage from the resin), there is a small risk of dehalogenation, although this is not typically a major issue with standard TFA cleavage cocktails.
III. Characterization of Chlorinated Peptides
Following synthesis and purification, the unambiguous characterization of the chlorinated peptide is paramount. This involves confirming the correct sequence, the presence of the chlorine atom, and its specific location (regioselectivity).
Key Analytical Techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is indispensable for verifying the molecular weight of the peptide. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a clear signature of successful chlorination. For a peptide containing a single chlorine atom, the mass spectrum will exhibit two major isotopic peaks separated by approximately 2 Da, with the M+2 peak having about one-third the intensity of the M peak.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) is used to sequence the peptide and pinpoint the location of the chlorinated residue. The fragmentation pattern will show a mass shift in the corresponding b- or y-ions, confirming the position of the modification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural analysis, 2D NMR techniques such as TOCSY and NOESY can be employed. The chlorine atom will influence the chemical shifts of nearby protons, providing further confirmation of its location and offering insights into the peptide's solution-phase conformation.
Table 1: Expected Mass Shift for Chlorinated Amino Acids
| Amino Acid | Chlorinated Derivative(s) | Mass Shift (Monoisotopic) |
| Phenylalanine | 4-Chloro-phenylalanine | +34.46 Da |
| Tyrosine | 3-Chloro-tyrosine | +34.46 Da |
| Tryptophan | 5-Chloro-tryptophan | +34.46 Da |
IV. Impact of Chlorination on Peptide Properties and Therapeutic Applications
The introduction of a chlorine atom can have a multifaceted impact on a peptide's properties, which can be strategically exploited in drug design.
Logical Relationship of Chlorination Effects
Caption: The cascading effects of amino acid chlorination on peptide properties.
-
Enhanced Stability: The chlorine atom can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and extending its in vivo half-life.
-
Improved Binding Affinity: The altered electronic properties and conformational constraints imposed by chlorination can lead to more potent interactions with biological targets. For example, the substitution of a tyrosine with 3-chlorotyrosine can enhance binding affinity by forming a halogen bond with a backbone carbonyl oxygen in the target receptor.
-
Increased Cell Permeability: The increased hydrophobicity of a chlorinated peptide can, in some cases, improve its ability to cross cell membranes, which is a significant hurdle for many peptide-based drugs.
Case Study Highlight: The incorporation of 4-chlorophenylalanine into gonadotropin-releasing hormone (GnRH) analogs has been shown to result in antagonists with higher binding affinity and increased potency compared to the native peptide. This is attributed to the favorable interactions of the chlorinated side chain within the receptor's binding pocket.
Conclusion
Chlorinated amino acids represent a valuable and versatile tool in the peptide chemist's arsenal. The ability to fine-tune the properties of a peptide by introducing this single atomic substitution offers a powerful strategy for overcoming common challenges in peptide drug development, such as poor stability and low potency. A thorough understanding of the synthesis of these building blocks, their incorporation into peptides, and their subsequent characterization is essential for harnessing their full potential. As our understanding of the subtle interplay between structure and function continues to grow, the strategic use of chlorinated amino acids is poised to play an increasingly important role in the design of next-generation peptide therapeutics.
The Strategic Integration of Fmoc-3-chloro-L-tyrosine in Contemporary Drug Discovery: A Technical Guide
Foreword: The Imperative for Chemical Diversity in Peptide Therapeutics
The landscape of drug discovery is in a perpetual state of evolution, driven by the need for therapeutic agents with enhanced specificity, potency, and pharmacokinetic profiles. Peptides, with their inherent biocompatibility and high affinity for biological targets, represent a burgeoning class of therapeutics. However, the chemical space defined by the canonical twenty amino acids often restricts the development of peptides with optimal drug-like properties. The incorporation of unnatural amino acids has thus emerged as a powerful strategy to transcend these limitations. This guide focuses on a particularly compelling building block, Fmoc-3-chloro-L-tyrosine, and its multifaceted applications in modern drug discovery. We will delve into the rationale behind its use, the practicalities of its integration into peptide scaffolds, and the profound impact of the chloro-modification on biological activity, with a particular focus on inflammatory diseases and antimicrobial development.
The Physicochemical Impact of Chloro-Substitution on the Tyrosine Scaffold
The introduction of a chlorine atom at the 3-position of the tyrosine ring imparts a unique set of physicochemical properties that can be strategically leveraged in drug design.[1][2] These alterations are not merely steric; they fundamentally influence the electronic and conformational landscape of the peptide.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom modulates the acidity of the phenolic hydroxyl group, influencing its hydrogen bonding capabilities and ionization state at physiological pH. This can lead to altered binding affinities for target receptors.[1]
-
Conformational Rigidity: The steric bulk of the chlorine atom can restrict the rotational freedom of the tyrosine side chain, pre-organizing the peptide into a more defined conformation. This can reduce the entropic penalty upon binding to a target, leading to higher affinity.
-
Enhanced Stability: The chloro-substitution can increase the metabolic stability of the peptide by sterically hindering enzymatic degradation at or near the modified residue.[1]
-
Hydrophobicity and Permeability: The addition of a halogen atom increases the lipophilicity of the amino acid side chain, which can enhance the peptide's ability to cross cellular membranes.[3]
Core Applications of this compound in Drug Discovery
The unique properties of 3-chloro-L-tyrosine have led to its application in several key areas of drug discovery, most notably in the study of inflammatory diseases and the development of novel antimicrobial agents.
A Specific Marker and Potential Modulator in Inflammatory Diseases: The Case of Atherosclerosis
A significant body of research has established 3-chlorotyrosine as a specific biomarker for the activity of myeloperoxidase (MPO), a key enzyme implicated in the inflammatory processes of atherosclerosis.[1][2][4][5]
During the inflammatory response in the arterial wall, activated phagocytes release MPO, which utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate hypochlorous acid (HOCl).[1][2][4][5] HOCl is a potent oxidizing agent that can modify various biomolecules, including the tyrosine residues of apolipoproteins in low-density lipoprotein (LDL) and high-density lipoprotein (HDL) particles, forming 3-chlorotyrosine.[1][2][4][5]
The presence of 3-chlorotyrosine in LDL and HDL isolated from atherosclerotic plaques is a definitive indicator of MPO-mediated oxidative damage.[1][2][4][5] This modification contributes to the formation of foam cells, a hallmark of atherosclerosis, by promoting the uptake of oxidized LDL by macrophages.[1][4][5] Furthermore, the chlorination of HDL can impair its protective functions in reverse cholesterol transport.[2]
The synthesis of peptides containing 3-chlorotyrosine using this compound is therefore a critical tool for:
-
Developing research tools: Synthesizing peptide fragments of apolipoproteins containing 3-chlorotyrosine allows for detailed studies of their interaction with scavenger receptors on macrophages and their role in foam cell formation.
-
Creating diagnostic probes: Peptides containing 3-chlorotyrosine can be used to generate specific antibodies for the detection and quantification of chlorinated proteins in biological samples, serving as a diagnostic marker for inflammatory diseases.
-
Designing therapeutic interventions: By understanding the pathological role of chlorinated peptides, there is potential to design peptide-based inhibitors that block the interaction of oxidized lipoproteins with their receptors, thereby mitigating the progression of atherosclerosis.
Signaling Pathway: MPO-Mediated LDL Oxidation and Foam Cell Formation in Atherosclerosis
Caption: MPO-mediated oxidation of LDL leading to foam cell formation in atherosclerosis.
Enhancing the Potency of Antimicrobial Peptides (AMPs)
The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanism of action, which often involves disruption of the bacterial cell membrane.
The incorporation of halogenated amino acids, including 3-chlorotyrosine, has been shown to enhance the antimicrobial activity of synthetic peptides.[6][7][8] The increased hydrophobicity of the chlorinated residue can improve the peptide's ability to interact with and disrupt the lipid bilayer of bacterial membranes.
| Antimicrobial Peptide Analog | Target Organism | MIC (µg/mL) | Reference |
| P3 analog (JH-3) | E. coli | 3.125 - 12.5 | [6] |
| P3 analog (JH-3) | S. aureus | 3.125 - 12.5 | [6] |
| P3 analog (JH-3) | C. albicans | 3.125 - 12.5 | [6] |
| BP100:RW-BP100 mixture | E. amylovora | 2.5 | [7] |
| Brevinin-1HL | S. aureus | 10.7 µM | [9] |
Note: The table presents a selection of antimicrobial peptides and their reported Minimum Inhibitory Concentration (MIC) values. The specific contribution of 3-chlorotyrosine to the activity of these peptides would require further comparative studies with non-chlorinated analogs.
Experimental Workflow: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides containing 3-chlorotyrosine is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. The Fmoc protecting group ensures the stability of the amino group during coupling, while the chloro-substitution on the tyrosine side chain is stable to the conditions of both Fmoc deprotection and peptide cleavage.
Materials and Reagents
-
Fmoc-Rink Amide MBHA resin or pre-loaded Wang resin
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Precipitation solvent: Cold diethyl ether
Step-by-Step Synthesis Protocol
The following protocol outlines a single coupling cycle for the incorporation of this compound.
-
Resin Preparation:
-
Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with HBTU or HATU (0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (TFA/TIS/Water) to the resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Experimental Workflow: Fmoc-SPPS of a 3-Chlorotyrosine-Containing Peptide
Caption: A generalized workflow for the incorporation of this compound into a peptide using Fmoc-SPPS.
Future Perspectives and Conclusion
The inclusion of this compound in the peptide chemist's toolbox provides a versatile means to modulate the properties of peptide-based drug candidates. While its role as a biomarker in inflammatory diseases is well-established, its therapeutic potential is an area of active and promising research. The ability to fine-tune hydrophobicity, conformation, and metabolic stability through chloro-substitution opens up new avenues for the design of peptides targeting a wide range of diseases, from cardiovascular disorders to infectious diseases.
Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic replacement of tyrosine with 3-chlorotyrosine in known bioactive peptides to elucidate the precise impact on target binding and activity.
-
Targeting Protein-Protein Interactions: The conformational constraints imposed by 3-chlorotyrosine may be particularly advantageous for designing peptide inhibitors of challenging protein-protein interactions.
-
Development of Novel Peptide-Drug Conjugates: The unique chemical handle of the chloro-group could potentially be exploited for site-specific conjugation of payloads in peptide-drug conjugates.
References
- 1. Unexpected Role of MPO-Oxidized LDLs in Atherosclerosis: In between Inflammation and Its Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase: An oxidative pathway for generating dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of myeloperoxidase in inflammation and atherosclerosis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Potential of Novel Antimicrobial Peptide P3 from Bovine Erythrocytes and Its Analogs To Disrupt Bacterial Membranes In Vitro and Display Activity against Drug-Resistant Bacteria in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Three Antimicrobial Peptides Mixtures to Control the Phytopathogen Responsible for Fire Blight Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Standardized Coupling of Fmoc-3-chloro-L-tyrosine in Solid-Phase Peptide Synthesis
Introduction: The Strategic Incorporation of 3-Chloro-L-Tyrosine
The site-specific incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. Among these, halogenated amino acids, such as 3-chloro-L-tyrosine, offer unique chemical properties that can enhance the pharmacological profiles of peptide-based therapeutics. The presence of a chlorine atom on the tyrosine ring can modulate peptide conformation, improve metabolic stability, and introduce a valuable probe for studying protein-protein interactions.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard protocols for the efficient and reliable coupling of Fmoc-3-chloro-L-tyrosine in solid-phase peptide synthesis (SPPS).
Understanding the Substrate: Properties and Challenges of this compound
This compound is a specialized amino acid derivative designed for seamless integration into standard Fmoc-based SPPS workflows.[1][2] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group provides base-labile protection of the α-amino group, a fundamental principle of this synthesis strategy.[3][4] The key feature of this building block is the chloro-substituted aromatic side chain. While this modification is the source of its desirable properties, it can also introduce specific challenges during peptide synthesis.
The electron-withdrawing nature of the chlorine atom can subtly influence the reactivity of the carboxylic acid group during the activation and coupling steps. While generally not considered a sterically hindered amino acid, inefficient coupling can occur if suboptimal conditions are employed. Therefore, a carefully optimized protocol is crucial to ensure high coupling efficiency and prevent the formation of deletion sequences, which can complicate purification and compromise the final peptide's integrity.
Coupling Strategies: Reagents and Optimization
The success of incorporating this compound hinges on the selection of an appropriate coupling reagent and optimized reaction conditions. The goal is to achieve a rapid and complete acylation of the free N-terminal amine of the growing peptide chain on the solid support.
Recommended Coupling Reagents
Several classes of coupling reagents are available for SPPS, with aminium/uronium and phosphonium salts being the most prevalent due to their high efficiency and suppression of side reactions.[5] For this compound, the following reagents are recommended:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective coupling reagent that provides excellent results for most standard amino acids, including this compound.[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A more potent activating agent than HBTU, particularly effective for hindered couplings or to accelerate reaction times.[3][6]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Similar in reactivity to HATU, HCTU is a highly efficient coupling reagent that can be a valuable alternative.[6]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent known for its high coupling efficiency and reduced risk of racemization.
Comparative Overview of Coupling Conditions
| Coupling Reagent | Molar Equivalents (Amino Acid:Reagent:Base) | Activation Time (min) | Coupling Time (min) | Key Considerations |
| HBTU/DIPEA | 1 : 0.95 : 2 | 2-5 | 30-120 | Standard, reliable choice. Ensure high-quality, amine-free DMF. |
| HATU/DIPEA | 1 : 0.95 : 2 | 1-3 | 20-90 | Recommended for potentially difficult couplings or to speed up the synthesis. |
| HCTU/DIPEA | 1 : 0.95 : 2 | 1-3 | 20-90 | Excellent alternative to HATU with similar performance. |
| PyBOP/DIPEA | 1 : 1 : 2 | 2-5 | 30-120 | Good for minimizing racemization, though typically not a major concern for tyrosine derivatives. |
Note on Bases: N,N-Diisopropylethylamine (DIPEA) is the most commonly used base for neutralization and activation steps in Fmoc-SPPS. It is crucial to use a high-purity grade to avoid side reactions.
Experimental Workflow and Protocols
A successful coupling of this compound requires a systematic and well-executed workflow. The following sections provide a detailed, step-by-step protocol for manual synthesis, which can be adapted for automated synthesizers.
General SPPS Workflow
The incorporation of any amino acid in Fmoc-SPPS follows a cyclical process.
Caption: General workflow for solid-phase peptide synthesis.
Detailed Protocol: Coupling of this compound
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes and quantities accordingly for different scales.
Materials:
-
Fmoc-protected peptide-resin (swollen in DMF)
-
This compound
-
Coupling reagent (e.g., HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel with a sintered glass filter
-
Shaker or bubbler for agitation
Step 1: Resin Preparation and Swelling
-
Place the peptide-resin (e.g., Rink Amide or Wang resin) in the reaction vessel.
-
Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
Step 2: Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test (or other ninhydrin-based test) should confirm the presence of a free primary amine.
Step 3: Activation and Coupling
-
In a separate vial, dissolve this compound (e.g., 3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 0.95 equivalents relative to the amino acid) in DMF.
-
Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture.
-
Briefly agitate the mixture for 1-3 minutes to pre-activate the amino acid.
-
Drain the final DMF wash from the deprotected peptide-resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 30-120 minutes. The optimal time may vary depending on the sequence.
-
Perform a Kaiser test to monitor the reaction progress. A negative result (yellow beads) indicates a complete coupling. If the test is positive, extend the coupling time.
Step 4: Washing
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Verification of Incorporation: Analytical Methods
Post-synthesis, it is imperative to verify the successful and correct incorporation of 3-chloro-L-tyrosine into the peptide sequence.
Analytical Workflow
Caption: Post-synthesis analytical and purification workflow.
Key Analytical Techniques
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude peptide.[7][8] The chromatogram will reveal the main product peak and any impurities, such as deletion sequences that may have resulted from incomplete coupling.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[9][10] The observed mass should correspond to the theoretical mass of the peptide containing 3-chloro-L-tyrosine. High-resolution mass spectrometry can provide further confidence in the elemental composition.[8]
-
Tandem Mass Spectrometry (MS/MS): For unambiguous confirmation, MS/MS sequencing can be performed. Fragmentation of the parent ion will generate a series of b- and y-ions, and the mass shift corresponding to the 3-chloro-L-tyrosine residue will confirm its position within the peptide sequence.
Troubleshooting and Side Reactions
While the described protocols are robust, issues can occasionally arise.
-
Incomplete Coupling: If the Kaiser test remains positive after the standard coupling time, a second coupling (double coupling) with freshly prepared activated amino acid solution is recommended.[3] Factors such as peptide aggregation on the resin can sometimes hinder coupling efficiency.[11]
-
Side Reactions: During the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA), various side reactions can occur.[12][13] It is crucial to use a cleavage cocktail containing scavengers (e.g., triisopropylsilane, water, dithiothreitol) to protect sensitive residues and prevent unwanted modifications.
Conclusion
The incorporation of this compound into synthetic peptides is a straightforward process when utilizing optimized protocols and high-quality reagents. By employing efficient coupling agents like HATU or HCTU and carefully monitoring the reaction progress, researchers can reliably synthesize peptides containing this valuable non-canonical amino acid. Rigorous analytical verification using HPLC and mass spectrometry is essential to ensure the integrity and purity of the final product, paving the way for its successful application in research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - 1 g [anaspec.com]
- 3. chempep.com [chempep.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. New and Evolving Techniques for the Characterization of Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. peptide.com [peptide.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Selection of Coupling Reagents for Fmoc-3-chloro-L-tyrosine in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery and chemical biology. Fmoc-3-chloro-L-tyrosine is a valuable building block used to introduce conformational constraints, enhance binding affinity, or serve as a spectroscopic probe. However, its halogenated, electron-withdrawing nature and steric bulk present distinct challenges for amide bond formation. Incomplete couplings and racemization are significant risks that can compromise the yield and purity of the final peptide. This guide provides a comprehensive analysis of coupling reagent selection for this compound, detailing the mechanistic rationale behind reagent choice and offering field-proven, step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction: The Synthetic Challenge of 3-Chloro-L-tyrosine
This compound is an analog of L-tyrosine featuring a chlorine atom at the 3-position of the phenolic ring. This modification imparts unique properties, making it a desirable component in the synthesis of bioactive peptides and pharmaceuticals.[1][2] However, the successful incorporation of this residue via Solid-Phase Peptide Synthesis (SPPS) is not trivial. The primary obstacles arise from:
-
Steric Hindrance: The chloro group adds significant bulk around the carboxylic acid, impeding the approach of the incoming nucleophilic amine of the growing peptide chain. This slows reaction kinetics, often leading to incomplete coupling.[3][4]
-
Electronic Effects: The electron-withdrawing nature of chlorine can influence the reactivity of the carboxyl group and the pKa of the phenolic hydroxyl. While often considered a minor electronic factor in coupling, it contributes to the overall unique reactivity profile of the amino acid.
-
Risk of Racemization: Any condition that slows down the main coupling reaction provides a greater opportunity for side reactions to occur. For activated amino acids, the primary side reaction is the formation of a 5(4H)-oxazolone intermediate, which can lead to epimerization at the α-carbon, compromising the chiral integrity of the peptide.[5][6]
Therefore, the judicious selection of a coupling reagent is the most critical parameter for overcoming these hurdles. The ideal reagent must generate a highly reactive activated species rapidly, minimize the lifetime of intermediates susceptible to racemization, and function efficiently under standard SPPS conditions.
A Comparative Analysis of Coupling Reagent Classes
Coupling reagents are broadly categorized based on their core activating mechanism. The three principal classes relevant to challenging couplings are carbodiimides, phosphonium salts, and aminium/uronium salts. Their suitability for incorporating this compound varies significantly.
Mechanism of Action Overview
The fundamental goal of a coupling reagent is to convert the carboxyl group of the incoming Fmoc-amino acid into a more electrophilic species, priming it for nucleophilic attack by the N-terminal amine of the peptide-resin. This is typically achieved through the formation of a reactive intermediate.
Figure 1: Generalized workflow of carboxyl group activation and amide bond formation in peptide synthesis.
Performance Comparison Table
The table below summarizes the performance of common coupling reagents for hindered amino acids, a category that includes this compound. The recommendations are synthesized from established performance data in challenging coupling scenarios.[3][4][7]
| Reagent Class | Example Reagent(s) | Activation Speed | Racemization Risk | Recommended for 3-Cl-Tyr? | Key Considerations |
| Carbodiimides | DIC, DCC, EDC | Moderate | Moderate to High | Situational | Requires an additive (Oxyma, HOAt, HOBt) to form the active ester and suppress racemization.[7][8] DCC produces an insoluble urea byproduct. DIC is preferred for SPPS. |
| Phosphonium Salts | PyBOP, PyAOP | Fast | Low | Recommended | PyAOP is particularly effective due to the presence of the HOAt moiety. Byproducts are carcinogenic (HMPA for BOP), so handling requires caution.[5] |
| Aminium/Uronium | HBTU, TBTU | Fast | Low | Recommended | HBTU is a reliable workhorse. Less potent than HATU for severely hindered residues. |
| Aminium/Uronium | HATU , HCTU | Very Fast | Very Low | Highly Recommended | The gold standard for difficult couplings.[3] Forms a highly reactive HOAt ester. A potential side reaction is guanidinylation of the free amine if used in excess.[3] |
| Aminium/Uronium | COMU | Very Fast | Very Low | Highly Recommended | Performance is comparable to HATU, but with OxymaPure incorporated into the structure, it offers a better safety profile (non-explosive additive moiety) and improved solubility.[3][7] |
Recommended Protocols for Coupling this compound
The following protocols are designed for a standard 0.1 mmol scale synthesis on a suitable resin (e.g., Rink Amide for C-terminal amides). All manipulations should be performed in a dedicated peptide synthesis vessel with proper ventilation.
General Workflow Diagram
Figure 2: Step-by-step workflow for a single coupling and deprotection cycle in SPPS.
Protocol 1: High-Efficiency Coupling with HATU/HCTU
This is the primary recommended method for ensuring high coupling efficiency and minimizing side reactions.
Materials:
-
Peptide-resin (0.1 mmol, with free N-terminal amine)
-
This compound (4 eq., 0.4 mmol)
-
HATU or HCTU (3.9 eq., 0.39 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Ensure the peptide-resin is swollen in DMF for at least 30 minutes and the previous Fmoc group has been removed (verified by a positive Kaiser test). Wash the resin thoroughly with DMF (3x).
-
Activation Solution: In a separate vial, dissolve this compound and HATU (or HCTU) in ~2 mL of DMF. Add the DIPEA. The solution may change color. Allow this pre-activation to proceed for 1-2 minutes. Causality Note: Pre-activating the amino acid ensures the rapid formation of the reactive HOAt/HOBt ester before adding it to the resin, maximizing its availability for coupling rather than side reactions.
-
Coupling Reaction: Add the activation solution to the drained peptide-resin. Agitate the vessel at room temperature for at least 2 hours. For particularly difficult sequences, this time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C).
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and then DMF again (3x) to remove all residual reagents and byproducts.
-
Monitoring (Self-Validation): Perform a Kaiser test on a small sample of the resin beads.[9] A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to the troubleshooting step.
-
Capping (Optional but Recommended): If the Kaiser test remains positive after a second coupling attempt, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences.[10] Use a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
Protocol 2: Carbodiimide-Mediated Coupling with DIC/Oxyma
This method is a cost-effective alternative, with OxymaPure serving as a highly effective and safe modern additive to suppress racemization.[8]
Materials:
-
Peptide-resin (0.1 mmol, with free N-terminal amine)
-
This compound (4 eq., 0.4 mmol)
-
OxymaPure (Ethyl (hydroxyimino)cyanoacetate) (4 eq., 0.4 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (4 eq., 0.4 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell and deprotect the resin as described in Protocol 1.
-
Coupling Solution: In a separate vial, dissolve this compound and OxymaPure in ~2 mL of DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the drained peptide-resin. Add the DIC directly to the vessel. Agitate at room temperature for 2-4 hours. Causality Note: DIC is added last because it initiates the activation. Adding it to the resin slurry with the other components present ensures the O-acylisourea intermediate is rapidly trapped by Oxyma to form the active ester in situ, minimizing side reactions like N-acylurea formation.
-
Washing: Drain and wash the resin as described in Protocol 1.
-
Monitoring & Capping: Perform a Kaiser test and cap if necessary, as described in Protocol 1.
Potential Side Reactions and Mitigation Strategies
-
O-Acylation of the Phenolic Hydroxyl: The tyrosine side chain can be acylated by the activated carboxyl group, leading to branched peptides. While the chloro- group is deactivating, this remains a risk, especially during slow couplings.
-
Mitigation: Using highly efficient reagents like HATU or COMU ensures the desired N-acylation proceeds much faster than O-acylation. For extremely sensitive sequences, using a protected version, this compound(tBu)-OH, will completely prevent this side reaction.[11]
-
-
Guanidinylation: When using HATU or HBTU, an excess of reagent and base over a prolonged period can lead to the guanidinylation of the free N-terminal amine, capping the chain.[3]
-
Mitigation: Use the recommended stoichiometry (3.9 eq. of HATU relative to resin loading) and avoid excessively long coupling times. If this is a persistent issue, switching to COMU or a phosphonium reagent is an effective solution.
-
-
Racemization: The primary cause is the formation of an oxazolone intermediate from the activated amino acid.
-
Mitigation: The use of additives like HOAt (in HATU and PyAOP) or Oxyma (with DIC or in COMU) is critical.[5][8] These additives rapidly convert the initial activated species into active esters that are more reactive towards the amine and less prone to cyclizing into an oxazolone. Using a weaker base like sym-collidine instead of DIPEA can also reduce racemization in sensitive cases.[7]
-
Conclusion
The successful incorporation of this compound into synthetic peptides is highly dependent on the strategic selection of the coupling reagent. Due to the steric hindrance posed by the chloro-substituent, standard coupling conditions may prove insufficient. For maximum efficiency and minimal side reactions, HATU and COMU are the highly recommended reagents, as they provide the fastest activation and lowest risk of racemization. A well-optimized protocol, including crucial monitoring and capping steps, forms a self-validating system that ensures the synthesis of high-purity peptides containing this valuable non-canonical amino acid.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc Deprotection of 3-Chloro-L-Tyrosine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Challenge of 3-Chloro-L-Tyrosine in Peptide Synthesis
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. 3-Chloro-L-tyrosine, a halogenated analog of L-tyrosine, is of particular interest due to its ability to introduce novel electronic and steric properties, potentially enhancing binding affinity, metabolic stability, and overall efficacy. However, the presence of the electron-withdrawing chlorine atom on the aromatic ring of tyrosine introduces specific challenges during solid-phase peptide synthesis (SPPS), particularly during the critical Nα-Fmoc deprotection step.
This technical guide provides a comprehensive overview of the mechanistic considerations and optimized protocols for the efficient removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from peptides containing 3-chloro-L-tyrosine. By understanding the underlying chemistry and potential pitfalls, researchers can develop robust and reproducible synthetic strategies for these valuable modified peptides.
Mechanistic Insights: Fmoc Deprotection and the Influence of the Chloro Substituent
The removal of the Fmoc group is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring system by a base, most commonly a secondary amine like piperidine.[1] This leads to the formation of a dibenzofulvene (DBF) intermediate and the free N-terminal amine of the peptide. The excess piperidine in the reaction medium then acts as a scavenger for the electrophilic DBF, forming a stable adduct.[2][3]
The electron-withdrawing nature of the fluorenyl ring system is crucial for rendering the C9 proton acidic and susceptible to removal by a mild base.[4][5] The introduction of an additional electron-withdrawing chloro group on the tyrosine side chain could, in principle, have a modest electronic effect on the overall peptide, but it is not expected to significantly alter the fundamental mechanism of Fmoc deprotection. However, steric hindrance and potential aggregation effects due to the modified residue may lead to incomplete deprotection if standard protocols are not optimized.[6] Therefore, ensuring complete and efficient Fmoc removal is paramount to prevent the formation of deletion sequences and truncated peptides.[6]
Optimized Fmoc Deprotection Protocol for 3-Chloro-L-Tyrosine-Containing Peptides
Based on established methodologies for challenging peptide sequences and modified amino acids, the following protocol is recommended to ensure complete Fmoc deprotection of 3-chloro-L-tyrosine-containing peptides. The key optimization is a repeated deprotection step to drive the reaction to completion.
Materials and Reagents
-
Fmoc-protected peptide-resin containing 3-chloro-L-tyrosine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.
-
Reaction vessel for solid-phase peptide synthesis
-
Inert gas (Nitrogen or Argon) for agitation
Experimental Workflow
Caption: Optimized two-step Fmoc deprotection workflow for 3-chloro-L-tyrosine peptides.
Step-by-Step Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes in the reaction vessel.[6]
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
First Deprotection Treatment: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture with a gentle stream of nitrogen or by shaking at room temperature for 5-10 minutes.[6]
-
Intermediate Wash: Drain the deprotection solution and wash the resin three times with DMF to remove the bulk of the DBF-piperidine adduct.
-
Second Deprotection Treatment: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Continue agitation for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[6]
-
Final Thorough Wash: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct.[6] Inadequate washing can lead to premature deprotection of the next amino acid to be coupled.[7]
-
Confirmation of Deprotection (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of the resin to confirm the presence of a free primary amine, indicating complete Fmoc deprotection.
Quantitative Data and Key Parameters
| Parameter | Standard Protocol | Recommended Protocol for 3-Cl-Tyr Peptides | Rationale for Optimization |
| Deprotection Reagent | 20% Piperidine in DMF | 20% Piperidine in DMF | Standard reagent is effective.[8][9] |
| Reaction Time | Single treatment of 5-10 min | Two treatments: 5-10 min followed by 10-15 min | Ensures complete deprotection for potentially sterically hindered or aggregation-prone sequences.[6] |
| Number of Treatments | 1 | 2 | Mitigates the risk of incomplete deprotection.[6] |
| Washing Steps | 3-5 times with DMF | 5-7 times with DMF after the final deprotection | Crucial for removing all traces of piperidine to prevent side reactions in the subsequent coupling step.[6][7] |
Potential Side Reactions and Troubleshooting
While the primary challenge with 3-chloro-L-tyrosine is ensuring complete Fmoc deprotection, researchers should be aware of general side reactions that can occur during peptide synthesis.
-
Incomplete Deprotection: As addressed by the optimized protocol, this can lead to deletion sequences. If incomplete deprotection is still suspected, increasing the deprotection time or the number of treatments may be necessary.
-
Aspartimide Formation: In sequences containing aspartic acid, particularly Asp-Gly or Asp-Ser, piperidine can catalyze the formation of a cyclic aspartimide. This can be minimized by adding 1-hydroxybenzotriazole (HOBt) to the deprotection solution.[10]
-
Racemization: While less common with Fmoc chemistry, racemization can occur, especially at the C-terminal residue. Using milder bases or shorter deprotection times can reduce this risk, although this must be balanced with the need for complete deprotection.[3]
-
Diketopiperazine Formation: This side reaction is more likely at the dipeptide stage, especially when proline is one of the first two residues.[10]
Conclusion
The successful synthesis of peptides containing 3-chloro-L-tyrosine relies on a careful and optimized approach to the Fmoc deprotection step. While standard reagents are effective, a two-step deprotection protocol with thorough washing is recommended to overcome potential challenges related to steric hindrance and ensure the high fidelity of the peptide chain elongation. By implementing the detailed protocols and understanding the mechanistic principles outlined in this guide, researchers can confidently incorporate this valuable unnatural amino acid into their peptide-based drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing 3-Chlorotyrosine
Introduction
Synthetic peptides are invaluable tools in biomedical research and drug development, serving as probes for structure-activity relationships, therapeutic agents, and diagnostic markers. The incorporation of unnatural or modified amino acids, such as 3-chlorotyrosine, can confer unique properties to these peptides. 3-Chlorotyrosine, a biomarker for myeloperoxidase-catalyzed inflammation, introduces a halogenated residue that can alter a peptide's hydrophobicity, acidity, and biological activity.[1][2] Consequently, the purification of peptides containing 3-chlorotyrosine from complex crude mixtures resulting from solid-phase peptide synthesis (SPPS) is a critical step to ensure the high purity required for downstream applications.[3][4]
This application note provides a comprehensive guide to the purification of peptides containing 3-chlorotyrosine using High-Performance Liquid Chromatography (HPLC). We will delve into the rationale behind methodological choices, present detailed protocols for various HPLC techniques, and discuss strategies for optimizing separation and purity.
The Impact of 3-Chlorotyrosine on Peptide Properties
The introduction of a chlorine atom onto the tyrosine ring significantly influences the physicochemical properties of a peptide, which in turn affects its chromatographic behavior.
-
Increased Hydrophobicity: The chlorine atom increases the hydrophobicity of the tyrosine side chain. This generally leads to stronger retention on reversed-phase HPLC columns compared to the corresponding unmodified peptide.
-
Altered Acidity: The electron-withdrawing nature of the chlorine atom can decrease the pKa of the phenolic hydroxyl group of tyrosine, making it more acidic. This can influence peptide charge and interactions with the stationary phase, particularly in ion-exchange chromatography.
-
Potential for Unique Interactions: The presence of the halogen may introduce unique interactions with certain stationary phases, offering alternative selectivity.
Primary Purification Strategy: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse for peptide purification due to its high resolving power and compatibility with volatile mobile phases, which are easily removed during lyophilization.[3][5] The separation is based on the hydrophobic interactions between the peptide and the stationary phase.[6]
Key Considerations for RP-HPLC of 3-Chlorotyrosine Peptides
-
Column Selection:
-
Stationary Phase: C18-modified silica is the most common and effective stationary phase for peptide purification.[3] The long alkyl chains provide a highly hydrophobic surface for interaction.
-
Pore Size: Wide-pore silica (typically 300 Å) is crucial for peptides to allow unrestricted access to the stationary phase surface, leading to better peak shape and resolution.[5]
-
Particle Size: For preparative work, larger particle sizes (5-10 µm) are often used to reduce backpressure and allow for higher flow rates and sample loads.
-
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile is the preferred organic solvent due to its low viscosity and UV transparency.[6]
-
Ion-Pairing Agent: Trifluoroacetic acid (TFA) is the most common ion-pairing agent. At a concentration of 0.1%, it serves multiple purposes:
-
It acidifies the mobile phase (pH ~2), ensuring that the carboxyl groups of the peptide are protonated and do not interact with residual silanols on the stationary phase.
-
It forms ion pairs with the basic residues of the peptide, increasing their hydrophobicity and retention.
-
It helps to solubilize the peptide.[5]
-
-
Gradient Elution: A linear gradient of increasing acetonitrile concentration is used to elute peptides of varying hydrophobicity.[6] The gradient slope is a critical parameter for optimizing resolution; a shallower gradient generally provides better separation of closely eluting impurities.[7]
-
Workflow for RP-HPLC Purification
Caption: General workflow for the purification of synthetic peptides by RP-HPLC.
Detailed Protocol: Preparative RP-HPLC
1. Materials and Reagents:
-
Crude peptide containing 3-chlorotyrosine
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Preparative C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size, 300 Å pore size)[5]
-
HPLC system with a gradient pump, UV detector, and fraction collector
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas all mobile phases before use.[6]
3. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A or a solvent in which it is readily soluble (e.g., a small amount of DMSO followed by dilution with Mobile Phase A).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[6]
4. HPLC Method:
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column. Adjust proportionally for different column diameters.[6]
-
Detection: Monitor absorbance at 210-220 nm for the peptide backbone and potentially at a higher wavelength (e.g., 280 nm) if the peptide contains other aromatic residues.[3]
-
Gradient Program (Initial Scouting):
-
0-5 min: 5% B (isocratic)
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (wash)
-
40-45 min: 95% B (hold)
-
45-50 min: 95% to 5% B (return to initial conditions)
-
50-60 min: 5% B (re-equilibration)
-
5. Purification and Analysis:
-
Inject the prepared sample onto the equilibrated column.
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry to identify the fraction(s) containing the desired product at the target purity.
-
Pool the pure fractions and lyophilize to obtain the final peptide powder.[3]
Data Presentation: Gradient Optimization
A shallow gradient can significantly improve the separation of closely eluting impurities from the target peptide.[7]
| Gradient Slope (%B/min) | Resolution (Target vs. Impurity) | Peak Width (Target) |
| 2.0 | 1.2 | 0.8 min |
| 1.0 | 1.8 | 1.2 min |
| 0.5 | 2.5 | 1.9 min |
Note: While a shallower gradient improves resolution, it also increases run time and peak broadening. An optimal gradient balances resolution and efficiency.
Orthogonal Purification Strategies
For particularly challenging purifications where RP-HPLC alone is insufficient, orthogonal techniques that separate based on different principles can be employed.[8]
Ion-Exchange Chromatography (IEX)
IEX separates peptides based on their net charge at a given pH.[9] This can be a powerful secondary purification step.
-
Principle: Peptides are loaded onto an IEX column at a low ionic strength. Elution is achieved by increasing the ionic strength (salt gradient) or by changing the pH to alter the charge of the peptide.[10]
-
Application for 3-Chlorotyrosine Peptides:
-
Cation-Exchange (CEX): At a low pH (e.g., 3-4), peptides with a net positive charge (from basic residues like Lys, Arg, His) will bind to a negatively charged stationary phase.
-
Anion-Exchange (AEX): At a high pH (e.g., 9-10), peptides with a net negative charge (from acidic residues like Asp, Glu, and the potentially more acidic 3-chlorotyrosine) will bind to a positively charged stationary phase.
-
-
Buffers: Use volatile buffers like ammonium formate if IEX is the final purification step to facilitate removal by lyophilization.
Workflow for Two-Step Purification (IEX followed by RP-HPLC)
Caption: Orthogonal purification strategy combining IEX and RP-HPLC.
Hydrophilic Interaction Chromatography (HILIC)
HILIC is an alternative separation mode that is particularly useful for polar and hydrophilic peptides that may have poor retention in RP-HPLC.[11][12]
-
Principle: HILIC utilizes a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). Peptides are eluted with an increasing concentration of the aqueous component.[13]
-
Application for 3-Chlorotyrosine Peptides: While 3-chlorotyrosine increases hydrophobicity, the overall peptide may still be highly hydrophilic. In such cases, HILIC can provide a complementary selectivity to RP-HPLC.[14]
Detection and Characterization
-
UV Detection: As mentioned, detection at 210-220 nm is standard for the peptide bond.[3]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer is essential for confirming the identity of the purified peptide. The isotopic signature of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) provides a clear diagnostic for the presence of 3-chlorotyrosine in the peptide.[2][15] This is a powerful tool for identifying the correct peak during purification.
Conclusion
The purification of peptides containing 3-chlorotyrosine is readily achievable using standard HPLC techniques, with RP-HPLC being the primary method of choice. The key to a successful purification lies in the systematic optimization of column and mobile phase parameters, with particular attention to the gradient slope to resolve closely eluting synthesis-related impurities. For complex mixtures, orthogonal techniques such as ion-exchange or hydrophilic interaction chromatography can be employed as a powerful second dimension of purification. The combination of UV detection and mass spectrometry ensures the accurate identification and characterization of the final, high-purity peptide, ready for its intended research or developmental application.
References
- 1. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. bachem.com [bachem.com]
- 5. hplc.eu [hplc.eu]
- 6. renyi.hu [renyi.hu]
- 7. biotage.com [biotage.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. goldbio.com [goldbio.com]
- 10. blob.phenomenex.com [blob.phenomenex.com]
- 11. Peptide separation by Hydrophilic-Interaction Chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. polylc.com [polylc.com]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Analysis of Peptides Incorporating 3-Chlorotyrosine
Introduction: 3-Chlorotyrosine as a Fingerprint of Myeloperoxidase-Driven Inflammation
In the landscape of drug development and clinical research, the identification of specific biomarkers for disease activity is paramount. 3-Chlorotyrosine (3-Cl-Tyr), a post-translational modification of tyrosine residues, has emerged as a highly specific biomarker for inflammation-mediated oxidative stress.[1][2][3] Its formation is almost exclusively attributed to the action of hypochlorous acid (HOCl), a potent oxidizing agent generated by the heme enzyme myeloperoxidase (MPO).[1][2] MPO is abundantly expressed in neutrophils, and its activation at sites of inflammation leads to the production of HOCl, which in turn chlorinates tyrosine residues on proteins to form 3-Cl-Tyr.[1][2] Consequently, the detection and quantification of 3-Cl-Tyr in biological samples provide a direct window into MPO activity and the associated inflammatory cascade. This modification has been implicated in a variety of inflammatory diseases, including atherosclerosis and lung pathologies.
This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of peptides containing 3-chlorotyrosine. We will delve into the principles of detection, provide detailed experimental protocols, and discuss critical considerations for robust and reliable quantification.
Biochemical Pathway: The Genesis of 3-Chlorotyrosine
The formation of 3-chlorotyrosine is a direct consequence of the inflammatory response, as illustrated in the pathway below.
Caption: Myeloperoxidase-mediated formation of 3-Chlorotyrosine.
Analytical Workflow: From Biological Matrix to Quantifiable Data
The robust analysis of 3-chlorotyrosine-containing peptides by mass spectrometry necessitates a meticulous workflow, from sample preparation to data interpretation. The following diagram outlines the key stages of this process.
Caption: General experimental workflow for 3-Cl-Tyr analysis.
Experimental Protocols
Protocol 1: Sample Preparation and Enzymatic Digestion
Rationale: The accurate quantification of 3-Cl-Tyr peptides begins with efficient protein extraction and digestion. It is crucial to minimize the risk of artificial chlorination during sample handling. The use of buffers free of chloride ions where possible and the immediate quenching of reactive species are important considerations.
Materials:
-
Urea
-
Tris-HCl buffer (pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Protein Extraction: Homogenize tissue samples or pellet cells in a lysis buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5. For plasma samples, protein precipitation with acetonitrile (3:1 v/v) can be employed.[4]
-
Reduction and Alkylation:
-
To the protein extract, add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 1 hour.
-
-
Digestion:
-
Dilute the sample with 50 mM Tris-HCl, pH 8.2, to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin.
-
Desalt the peptide mixture using a C18 SPE cartridge. Elute the peptides with a solution of 50% ACN and 0.1% FA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 2: LC-MS/MS Analysis of 3-Chlorotyrosine Peptides
Rationale: Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of 3-Cl-Tyr peptides. A reversed-phase chromatographic separation is employed to resolve the complex peptide mixture before introduction into the mass spectrometer.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap)
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-40% B
-
45-50 min: 40-90% B
-
50-55 min: 90% B
-
55-60 min: 90-2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS Method (Targeted Analysis using Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
Table 1: Exemplary MRM Transitions for Free 3-Chlorotyrosine
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Chlorotyrosine | 216.2 | 170.1 | 18 |
| 3-Chlorotyrosine | 216.2 | 135.1 | 25 |
Note: The optimal collision energy should be determined empirically for each instrument and peptide of interest.
Data Analysis and Interpretation
A key aspect of identifying 3-Cl-Tyr-containing peptides is the interpretation of their tandem mass spectra. The presence of chlorine results in a characteristic isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl. Furthermore, specific fragmentation patterns can be observed.
Characteristic Fragmentation of 3-Chlorotyrosine Peptides
Upon collision-induced dissociation (CID), peptides fragment at the amide bonds, generating b- and y-type ions. For a peptide containing 3-Cl-Tyr, the mass of the tyrosine residue will be increased by approximately 34 Da (for monochlorination). A characteristic neutral loss of HCl (36 Da) from the precursor or fragment ions can also be observed.
Caption: Fragmentation pathways of a 3-Cl-Tyr peptide.
Troubleshooting and Method Validation
Potential Pitfalls
-
Artificial Chlorination: The presence of chlorine-containing reagents or contaminants during sample preparation can lead to the artificial formation of 3-Cl-Tyr.[5] It is imperative to use high-purity reagents and avoid chlorinated solvents.
-
Ion Suppression: Co-eluting species from the biological matrix can suppress the ionization of the target peptides, leading to inaccurate quantification.[6][7][8] Adequate chromatographic separation and the use of an internal standard are crucial to mitigate this effect.
-
Analyte Stability: 3-chlorotyrosine can be susceptible to degradation under certain conditions. Samples should be processed promptly and stored at -80°C to ensure stability.
Self-Validating System
A robust analytical method for 3-Cl-Tyr should incorporate a self-validating system. This includes:
-
Stable Isotope-Labeled Internal Standard: The use of a synthetic peptide containing a stable isotope-labeled 3-Cl-Tyr residue is the gold standard for accurate quantification. This internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization.
-
Multiple MRM Transitions: Monitoring multiple fragment ions for each peptide increases the confidence in its identification and quantification.
-
Blanks and Quality Controls: Regular analysis of blank samples and quality control samples with known concentrations of the analyte are essential for monitoring method performance and ensuring data quality.
Conclusion
The mass spectrometric analysis of peptides incorporating 3-chlorotyrosine offers a powerful tool for investigating the role of MPO-driven inflammation in health and disease. The protocols and considerations outlined in this guide provide a framework for developing and implementing robust and reliable analytical methods. As with any bioanalytical assay, careful optimization and validation are paramount to achieving high-quality, reproducible data that can confidently inform research and drug development decisions.
References
- 1. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic neutral loss of CH3CHO from Thr-containing sodium-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation of metastable disinfection byproducts during free and combined aspartic acid chlorination: Effect of peptide bonds and impact on toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
Using Fmoc-3-chloro-L-tyrosine to create peptides with enhanced stability.
Topic: Using Fmoc-3-chloro-L-tyrosine to Create Peptides with Enhanced Stability
Audience: Researchers, scientists, and drug development professionals.
Abstract
The therapeutic potential of peptides is often hindered by their poor in vivo stability, primarily due to rapid proteolytic degradation. A powerful strategy to overcome this limitation is the incorporation of unnatural amino acids. This guide provides a detailed technical overview and robust protocols for utilizing this compound in solid-phase peptide synthesis (SPPS) to develop peptides with enhanced proteolytic resistance. We delve into the mechanistic rationale behind the stabilizing effect of tyrosine chlorination, offer step-by-step methodologies for synthesis and characterization, and provide field-proven insights to navigate potential challenges. The protocols herein are designed to be self-validating, empowering researchers to reliably produce and evaluate these modified peptides for advanced therapeutic applications.
Introduction: The Challenge of Peptide Instability
Peptides offer significant advantages as therapeutic agents, including high target specificity and low off-target toxicity. However, their clinical utility is frequently compromised by a short plasma half-life, a direct consequence of their susceptibility to degradation by endogenous proteases[1][2]. This rapid clearance necessitates frequent administration at high doses, increasing treatment costs and patient burden.
Chemical modification of the peptide backbone is a proven strategy to enhance stability[2][3]. The incorporation of unnatural amino acids (UAAs) is a cornerstone of this approach, allowing for the creation of novel peptide analogs with improved pharmacological properties[4]. Among these, halogenated amino acids have garnered significant interest. The introduction of a halogen, such as chlorine, onto the aromatic ring of a tyrosine residue can sterically hinder the approach of proteases and alter the electronic properties of the peptide, thereby increasing its resistance to enzymatic cleavage[5][6]. This compound is a commercially available building block that allows for the straightforward incorporation of this modification using standard Fmoc-based solid-phase peptide synthesis (SPPS) methodologies[5].
This document serves as a practical guide for researchers, providing the foundational knowledge and detailed experimental protocols required to successfully synthesize, purify, and analyze peptides containing 3-chloro-L-tyrosine.
Mechanism: How Chlorination Enhances Stability
The introduction of a chlorine atom at the ortho-position of the tyrosine phenolic ring confers stability through several mechanisms:
-
Steric Shielding: The bulky chlorine atom can physically block the active site of proteolytic enzymes that would normally recognize and cleave at or near the tyrosine residue.
-
Electronic Effects: The electron-withdrawing nature of chlorine alters the electron density of the aromatic ring. This can influence the peptide's local conformation and its interaction with proteases, potentially reducing binding affinity for the enzyme.
-
Conformational Rigidity: Halogen bonding, a non-covalent interaction between the halogen atom and a nearby Lewis basic atom (like a backbone carbonyl oxygen), can introduce conformational constraints. This pre-organization can stabilize specific secondary structures, such as β-hairpins, making the peptide less flexible and a poorer substrate for proteases[7].
While enhancing stability, it is crucial to recognize that this modification can also impact biological activity. The altered side chain may affect receptor binding or other molecular interactions. Therefore, empirical testing of the final modified peptide is essential to validate both stability and desired function.
Experimental Protocols: Synthesis of Chloro-Tyrosine Peptides
The following protocols detail a standard manual Fmoc-SPPS workflow for incorporating this compound.
3.1. Materials and Reagents
-
Resins: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acids).[8]
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Amino Acids: Standard Fmoc-protected amino acids, this compound.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[9][10]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O).
-
Precipitation/Wash Solvent: Cold diethyl ether.
3.2. Workflow Overview
The synthesis follows an iterative cycle of deprotection and coupling steps to assemble the peptide chain on a solid support.
3.3. Protocol 1: Resin Preparation and First Amino Acid Loading (2-Chlorotrityl Chloride Resin)
This protocol is for synthesizing a peptide with a C-terminal carboxylic acid.
-
Resin Swelling: Place the 2-chlorotrityl chloride resin (e.g., 0.1 mmol scale) in a reaction vessel. Add DCM and allow the resin to swell for at least 30 minutes. Drain the DCM.[8]
-
Amino Acid Preparation: In a separate vial, dissolve the first Fmoc-amino acid (0.2 mmol, 2 eq.) in DCM. Add 2,4,6-collidine (0.4 mmol, 4 eq.).
-
Loading: Add the amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted sites on the resin, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
3.4. Protocol 2: Iterative SPPS Cycle
This protocol describes a single cycle of deprotection and coupling. Repeat for each amino acid in the sequence.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[4]
-
Fmoc Deprotection: a. Drain the DMF. Add a solution of 20% piperidine in DMF to the resin.[11] b. Agitate for 5 minutes, then drain.[4] c. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes. This two-step process ensures complete Fmoc removal. d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling this compound (or other amino acids): a. Activation: In a separate vial, dissolve this compound (0.5 mmol, 5 eq. relative to resin capacity), HATU (0.45 mmol, 4.5 eq.), in DMF.[8] Add DIPEA (1.0 mmol, 10 eq.) and allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color. b. Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate at room temperature for 1-2 hours. For sterically hindered couplings, the reaction time may be extended or a second coupling may be necessary.[4] d. Monitoring: To confirm completion, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. e. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Table 1: Common Coupling Reagents for SPPS
| Reagent | Description | Recommended Use |
| HATU | Aminium-based reagent that forms highly reactive OAt esters.[9] | Highly recommended for hindered amino acids like 3-Cl-Tyr. Fast kinetics and low racemization.[10] |
| HBTU | Similar to HATU but forms slightly less reactive OBt esters. | A robust, general-purpose coupling reagent suitable for most standard couplings.[9] |
| DIC/Oxyma | Carbodiimide-based activation. Oxyma Pure is a non-explosive alternative to HOBt. | A safer and effective alternative to DIC/HOBt, good for standard and hindered couplings.[12] |
| PyBOP | Phosphonium-based reagent. | Effective for difficult couplings and cyclization reactions, but produces carcinogenic HMPA as a byproduct. |
3.5. Protocol 3: Final Cleavage and Peptide Precipitation
This step removes the peptide from the resin and cleaves all acid-labile side-chain protecting groups.
-
Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. For a peptide containing 3-chloro-tyrosine but no other sensitive residues like Cys, Met, or Trp, a standard cocktail is sufficient.
Table 2: Recommended Cleavage Cocktails
| Cocktail Name | Composition (v/v) | Application Notes |
| Standard | TFA / H₂O / TIS (95 : 2.5 : 2.5) | General purpose for peptides without highly sensitive residues. TIS scavenges carbocations.[13][14] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5) | Recommended for peptides containing Trp, Met, or Cys. Provides a broader range of scavengers to prevent side reactions like alkylation and oxidation.[13][15] |
-
Cleavage Reaction: a. Place the dried peptide-resin in a reaction vessel. b. Add the cleavage cocktail (approx. 10 mL per 0.1 mmol of resin). c. Agitate gently at room temperature for 2-3 hours.
-
Peptide Collection: a. Filter the TFA solution away from the resin beads into a clean collection tube (e.g., a 50 mL conical tube). b. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Precipitation: a. In a separate, larger tube, add cold diethyl ether (at least 10 times the volume of the TFA filtrate). b. Slowly add the TFA solution dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Isolation and Washing: a. Centrifuge the suspension (e.g., 3000 x g for 5 min) to pellet the peptide. b. Carefully decant the ether. c. Wash the peptide pellet twice more by resuspending in cold ether and centrifuging to remove residual scavengers.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.
Characterization and Analysis
4.1. Protocol 4: Purity Analysis and Purification by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the crude peptide and for purification.[16][17]
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Analytical HPLC: a. Column: C18 reverse-phase column. b. Mobile Phase A: 0.1% TFA in Water. c. Mobile Phase B: 0.1% TFA in Acetonitrile. d. Gradient: Run a linear gradient, for example, from 5% to 65% B over 30 minutes, to elute the peptide.[18] e. Detection: Monitor the absorbance at 220 nm and 280 nm.
-
Purification: Use a semi-preparative or preparative C18 column with the same mobile phases. Collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions, freeze (lyophilize) to remove the solvent, and obtain the final peptide as a white, fluffy powder.
4.2. Protocol 5: Identity Confirmation by Mass Spectrometry
Mass spectrometry (MS) is used to confirm that the purified peptide has the correct molecular weight.[16][17][19]
-
Method: Use Liquid Chromatography-Mass Spectrometry (LC-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).
-
Procedure: Dissolve the purified peptide and analyze according to the instrument's standard operating procedure.
-
Analysis: Compare the observed mass with the calculated theoretical mass for the 3-chloro-tyrosine containing peptide. The chlorine atom will add approximately 34.46 Da (³⁵Cl) or 36.46 Da (³⁷Cl) relative to a standard tyrosine residue, resulting in a characteristic isotopic pattern.
Assessing Enhanced Stability
5.1. Protocol 6: Proteolytic Stability Assay
This assay compares the degradation rate of the modified peptide to its natural (unmodified) counterpart.
-
Materials: Purified chloro-tyrosine peptide, purified natural peptide, human serum or plasma, or a specific protease solution (e.g., trypsin, chymotrypsin).
-
Incubation: a. Prepare solutions of both the modified and unmodified peptides at a known concentration (e.g., 1 mg/mL) in a suitable buffer. b. In separate tubes, incubate each peptide with the serum or protease solution (e.g., at a 1:100 enzyme:substrate ratio) at 37°C.[1]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction tube.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% Trichloroacetic Acid (TCA), which precipitates the proteases.[1]
-
Analysis: a. Centrifuge the quenched samples to pellet the precipitated proteins. b. Analyze the supernatant by analytical RP-HPLC. c. Quantify the area of the peak corresponding to the intact peptide at each time point.
-
Data Interpretation: Plot the percentage of remaining intact peptide versus time for both the modified and unmodified peptides. A significantly slower decay rate for the 3-chloro-tyrosine peptide demonstrates enhanced proteolytic stability.[20]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test) | Steric hindrance from 3-Cl-Tyr or adjacent residues. Poor resin swelling. Incomplete deprotection. | Use a stronger coupling reagent like HATU.[9] Double the coupling time or perform a second coupling. Ensure high-quality, amine-free DMF.[8] |
| Multiple Peaks in Crude HPLC | Incomplete coupling (deletion sequences). Side reactions during cleavage. Racemization. | Optimize coupling protocol. Use an appropriate cleavage cocktail with scavengers (e.g., Reagent K).[15] Use a weaker base like collidine if racemization is suspected. |
| Low Peptide Yield After Precipitation | Peptide is too soluble in ether. Insufficient precipitation volume. | Use a different anti-solvent like methyl-tert-butyl ether (MTBE). Ensure at least a 10-fold excess of cold ether. Ensure peptide is fully protonated by TFA. |
| Unexpected Mass in MS | Alkylation of sensitive residues (Trp, Met) during cleavage. Incomplete removal of side-chain protecting groups. | Use a cleavage cocktail with appropriate scavengers (TIS, EDT, thioanisole).[13][14] Increase cleavage time or temperature slightly. |
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. file.globalso.com [file.globalso.com]
- 11. benchchem.com [benchchem.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. ijsra.net [ijsra.net]
- 17. resolvemass.ca [resolvemass.ca]
- 18. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 19. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols for Fmoc-3-chloro-L-tyrosine in Peptide Library Synthesis
Introduction: Harnessing the Power of Halogenation in Combinatorial Peptide Libraries
In the landscape of drug discovery and chemical biology, peptide libraries serve as powerful tools for identifying novel ligands, enzyme substrates, and therapeutic leads.[1][2] The strategic incorporation of non-canonical amino acids into these libraries vastly expands the accessible chemical space, offering opportunities to enhance peptide stability, binding affinity, and pharmacokinetic properties.[3] Among these modified building blocks, Fmoc-3-chloro-L-tyrosine stands out as a versatile tool for introducing a halogen atom onto the aromatic side chain of tyrosine.
The presence of the chloro- group at the 3-position of the tyrosine ring introduces several key physicochemical changes. It increases the hydrophobicity of the side chain and can influence the pKa of the phenolic hydroxyl group. These modifications can lead to altered peptide conformations and potentially create novel interaction points with biological targets.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of combinatorial peptide libraries using Fmoc-based solid-phase peptide synthesis (SPPS).
I. Physicochemical Properties and Synthetic Considerations
The successful incorporation of this compound into a peptide library hinges on understanding its unique properties and potential challenges during synthesis.
Key Physicochemical Properties of 3-chloro-L-tyrosine
| Property | Impact on Peptide Synthesis and Function |
| Increased Hydrophobicity | May enhance binding affinity through hydrophobic interactions. Can increase the risk of peptide aggregation during synthesis, potentially leading to incomplete reactions.[5] |
| Altered pKa of Phenolic Hydroxyl | The electron-withdrawing nature of the chlorine atom is expected to lower the pKa of the phenolic hydroxyl group compared to natural tyrosine. This can affect hydrogen bonding capabilities and interactions with target proteins. |
| Potential for Halogen Bonding | The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity.[4] |
| Steric Hindrance | The chloro- group can introduce minor steric hindrance, which may slightly affect coupling kinetics. |
Diagram: Impact of 3-Chlorotyrosine Incorporation
Caption: Logical flow of 3-chlorotyrosine's impact on peptide properties.
II. Protocol: Synthesis of a Combinatorial Peptide Library using this compound via the Split-and-Mix Method
The split-and-mix (or split-and-pool) synthesis method is a powerful technique for generating vast combinatorial libraries where each resin bead carries a unique peptide sequence.[6][7][8] This protocol outlines the manual synthesis of a peptide library incorporating this compound.
Materials and Reagents:
-
Resin: Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides).[1]
-
Fmoc-amino acids: Standard protected amino acids and this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Deprotection Reagent: 20% piperidine in DMF.[1]
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]
-
N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5 v/v) or a standard TFA cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) depending on the peptide sequence.[9][10]
-
Precipitation Solvent: Cold diethyl ether.[11]
-
Equipment: Peptide synthesis vessels, shaker, filtration apparatus, multichannel pipette (for parallel synthesis).
Workflow Diagram: Split-and-Mix Synthesis
Caption: Workflow for the split-and-mix combinatorial library synthesis.
Step-by-Step Protocol:
-
Resin Preparation:
-
Swell the chosen resin in DMF for at least 1 hour in a suitable reaction vessel.[1]
-
-
First Amino Acid Coupling (Split 1):
-
Divide the swollen resin into separate reaction vessels, one for each amino acid to be incorporated at the first position.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10-15 minutes to ensure complete removal of the Fmoc group.[1]
-
Wash the resin thoroughly with DMF (5-7 times).[12]
-
Amino Acid Activation: In a separate vial, dissolve the first Fmoc-amino acid (including this compound if desired at this position) (3-5 equivalents) and HBTU/HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents).[13]
-
Coupling: Add the activated amino acid solution to the corresponding resin vessel and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.[13]
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Pooling and Mixing:
-
Combine all resin portions into a single vessel and mix thoroughly to ensure randomization.
-
-
Subsequent Amino Acid Couplings (Split 2, 3, etc.):
-
Repeat the split, deprotection, coupling, and pooling steps for each subsequent position in the peptide library. This compound can be introduced at any desired position by including it as one of the amino acids in the coupling step.
-
-
Final Fmoc Deprotection:
-
After the final coupling cycle, perform a final Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF, followed by DCM, and dry under vacuum.[13]
-
Add the appropriate cleavage cocktail to the resin (e.g., Reagent K for sequences containing sensitive residues like Trp or Cys). Agitate for 2-3 hours at room temperature.[9][10]
-
Filter the resin and collect the filtrate containing the cleaved peptides.
-
-
Peptide Precipitation and Collection:
-
Precipitate the peptides by adding the TFA filtrate to a large volume of cold diethyl ether.[11]
-
Centrifuge to pellet the peptides, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide library under vacuum.
-
III. Quality Control and Characterization of the Peptide Library
Thorough characterization is crucial to ensure the quality and diversity of the synthesized library.
Recommended Analytical Techniques:
| Technique | Purpose | Key Considerations |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To assess the overall complexity of the library and confirm the presence of peptides with the expected mass distribution. Can be used to analyze a representative sample of cleaved peptides.[14] | Use a gradient elution that can separate a wide range of hydrophobicities. The presence of 3-chlorotyrosine will result in a characteristic isotopic pattern due to the presence of 35Cl and 37Cl isotopes.[15] |
| MS/MS (Tandem Mass Spectrometry) | To sequence individual peptides from the library and confirm the incorporation of 3-chlorotyrosine at the correct position. | The mass shift for a 3-chlorotyrosine residue is approximately +34 Da compared to a standard tyrosine residue. Fragmentation patterns will show this mass shift in the corresponding b- and y-ions.[16] |
| Amino Acid Analysis | To determine the overall amino acid composition of the library and confirm the incorporation of 3-chlorotyrosine. | Requires hydrolysis of the peptide library, which may degrade some amino acids. |
Example Mass Spectrometry Data Interpretation:
A peptide containing a single 3-chlorotyrosine will exhibit a characteristic isotopic pattern in its mass spectrum, with two major peaks separated by approximately 2 Da, corresponding to the natural abundance of 35Cl (~75.8%) and 37Cl (~24.2%). This isotopic signature is a key indicator of successful incorporation.
IV. Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity or Incomplete Synthesis | - Incomplete coupling due to peptide aggregation (potentially exacerbated by the hydrophobicity of 3-chlorotyrosine).- Incomplete Fmoc deprotection. | - Use a more efficient coupling reagent like HATU.[17]- Perform double couplings for difficult sequences.[5]- Consider using a different solvent system (e.g., NMP instead of DMF).[5]- Use a stronger deprotection cocktail (e.g., with DBU), but be cautious with Asp-containing sequences.[18] |
| Peptide Fails to Precipitate in Ether | The peptide library is too hydrophilic or the amount of TFA is too high. | - Reduce the volume of the cleavage cocktail before adding to ether.- Try a different precipitation solvent mixture, such as 1:1 hexane/ether.[11]- Lyophilize the TFA solution directly (if equipment allows) and then redissolve for purification. |
| Ambiguous Mass Spectrometry Results | Complex mixture of peptides makes individual identification difficult. | - Analyze a smaller subset of the library.- Use high-resolution mass spectrometry for better mass accuracy and isotopic pattern resolution.[19] |
V. Conclusion
This compound is a valuable building block for expanding the chemical diversity of peptide libraries. By understanding its unique properties and employing robust solid-phase synthesis protocols, researchers can successfully generate complex libraries for a wide range of applications in drug discovery and chemical biology. Careful attention to coupling conditions, cleavage protocols, and analytical characterization is paramount to ensuring the quality and integrity of the final library.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 8. Split and pool synthesis - Wikipedia [en.wikipedia.org]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
- 15. publications.tno.nl [publications.tno.nl]
- 16. Combinatorial Peptide Libraries: Mining for Cell-Binding Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Simultaneous determination of 3-chlorotyrosine and 3-nitrotyrosine in human plasma by direct analysis in real time–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
Application Notes & Protocols: Leveraging 3-Chlorotyrosine Peptides for Mechanistic Insights into Enzyme Interactions
Introduction: Beyond a Biomarker—3-Chlorotyrosine as a Mechanistic Probe
Within the complex landscape of cellular signaling and pathology, post-translational modifications (PTMs) serve as a critical language. Among these, the halogenation of amino acids is a hallmark of specific inflammatory pathways. 3-Chlorotyrosine (3-Cl-Tyr) is a stable and specific product formed when proteins are exposed to hypochlorous acid (HOCl).[1] This potent oxidant is generated by the enzyme myeloperoxidase (MPO) in neutrophils during the inflammatory response, utilizing hydrogen peroxide (H₂O₂) and chloride ions.[2][3] Consequently, the presence of 3-Cl-Tyr in tissues is a definitive signature of MPO-catalyzed oxidative damage and is strongly associated with inflammatory diseases like atherosclerosis and chronic lung disease.[3][4][5]
While its role as a biomarker is well-established, the true potential of 3-Cl-Tyr lies in its application as a sophisticated tool for biochemical investigation. By incorporating this modified amino acid into synthetic peptides, researchers can create powerful probes to explore the structure, function, and kinetics of enzymes. These custom peptides can act as specific substrates for novel enzymes, serve as competitive inhibitors, or even be designed as mechanism-based traps to capture transient enzyme-substrate intermediates.
This guide provides detailed protocols and the underlying scientific rationale for using 3-Cl-Tyr-containing peptides. It is designed for researchers in biochemistry, pharmacology, and drug development seeking to dissect enzyme mechanisms with precision and confidence.
Part 1: Synthesis and Characterization of 3-Chlorotyrosine Peptides
Expertise & Rationale: The foundation of any study using modified peptides is the ability to produce high-purity material. The method of choice is Fmoc-based Solid-Phase Peptide Synthesis (SPPS), which allows for the precise incorporation of non-canonical amino acids. We utilize a pre-chlorinated building block, Fmoc-3-Cl-Tyr-OH, to avoid the harsh and non-specific conditions of on-resin chlorination, which could damage other sensitive residues like methionine or tryptophan.[6] This "building block" approach ensures the final peptide has the modification only at the desired position.
Workflow for 3-Chlorotyrosine Peptide Synthesis
Caption: SPPS workflow for synthesizing peptides containing 3-chlorotyrosine.
Protocol 1.1: Fmoc-SPPS of a 3-Chlorotyrosine Peptide
This protocol provides a general guideline for manual synthesis. Reagent equivalents are based on the initial resin substitution.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids, including Fmoc-3-Cl-Tyr-OH
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling Agent: HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/ethanedithiol, 82.5:5:5:5:2.5 v/v)[6]
-
Cold diethyl ether
Methodology:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes. Drain the DMF.[6]
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes to ensure complete removal of the Fmoc group.[6]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the desired Fmoc-amino acid (or Fmoc-3-Cl-Tyr-OH) and 3.9 equivalents of HCTU in DMF.
-
Add 8 equivalents of DIPEA to activate the amino acid solution.
-
Immediately add the activated solution to the deprotected resin and agitate for 1-2 hours.
-
Self-Validation: Monitor coupling completion with a Kaiser test. A negative test (beads remain yellow) indicates a successful reaction.
-
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail (Reagent K) to the resin and agitate for 2-3 hours at room temperature.[6]
-
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Purification and Characterization:
-
Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the collected fractions by liquid chromatography-mass spectrometry (LC-MS/MS).
-
Part 2: Application in Probing Enzyme Kinetics and Inhibition
Expertise & Rationale: The presence of a chlorine atom on the tyrosine ring makes 3-Cl-Tyr peptides unique substrates. The bulky, electron-withdrawing chlorine atom can significantly alter the peptide's binding affinity and reactivity within an enzyme's active site compared to a native tyrosine peptide. This allows for the characterization of novel enzymatic activities, such as dehalogenases, which may play a role in mitigating inflammatory damage.[7] Furthermore, if a 3-Cl-Tyr peptide binds to an enzyme but is not turned over, it can act as a competitive inhibitor, enabling the determination of binding affinities (Ki) and aiding in drug design.
Workflow for Enzyme Kinetic Analysis
Caption: Workflow for determining enzyme kinetic parameters using a 3-Cl-Tyr peptide.
Protocol 2.1: Characterizing a Putative Dehalogenase using a 3-Cl-Tyr Peptide
Objective: To determine the Michaelis-Menten kinetic parameters (Km, Vmax) for an enzyme that catalyzes the conversion of a 3-Cl-Tyr peptide to its corresponding Tyr peptide.
Methodology:
-
Reaction Setup: Prepare a series of reactions in microcentrifuge tubes. Each tube should contain the same concentration of purified enzyme in an appropriate reaction buffer.
-
Substrate Addition: Add the 3-Cl-Tyr peptide substrate to each tube at varying final concentrations (e.g., a 2-fold dilution series ranging from 0.1x to 10x the expected Km).
-
Incubation: Initiate the reactions simultaneously by placing the tubes in a 37°C water bath.
-
Time-Course Sampling: At defined time intervals (e.g., 0, 2, 5, 10, 20 minutes), remove an aliquot from each reaction tube and immediately quench it by adding it to a solution that stops the enzyme (e.g., 1:1 acetonitrile with 0.1% formic acid). This ensures the measured product reflects that specific time point.
-
Analysis:
-
Analyze the quenched samples using LC-MS/MS.
-
Develop a method to quantify the peak areas of both the 3-Cl-Tyr substrate peptide and the expected Tyr product peptide.
-
Self-Validation: The sum of the substrate and product concentrations should remain constant across all time points for a given initial reaction, confirming reaction integrity.
-
-
Data Processing:
-
For each substrate concentration, plot the concentration of the product formed against time. The initial velocity (V₀) is the slope of the linear portion of this curve.
-
Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
-
Data Presentation: Enzyme Kinetic Parameters
| Substrate Peptide Sequence | Enzyme | Km (µM) | Vmax (µM/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-Gly-(3-Cl-Tyr)-Gly-NH₂ | Dehalogenase X | 150 ± 12 | 25 ± 2.1 | 0.42 | 2.8 x 10³ |
| Ac-Ala-(3-Cl-Tyr)-Ala-NH₂ | Dehalogenase X | 210 ± 18 | 18 ± 1.5 | 0.30 | 1.4 x 10³ |
| Ac-Gly-Tyr-Gly-NH₂ | Dehalogenase X | > 1000 | N.D. | N.D. | N.D. |
| N.D. = Not Determined. Data is illustrative. |
Part 3: Advanced Application—Trapping Covalent Enzyme Intermediates
Expertise & Rationale: Many enzymes function via the formation of a transient covalent intermediate with their substrate.[8] These states are, by nature, difficult to study. We propose a novel application where a strategically designed 3-Cl-Tyr peptide acts as a mechanism-based inactivator, or "trap". The rationale is that the modified tyrosine, once bound in the active site, could be acted upon by the enzyme to generate a highly reactive species (e.g., a quinone methide) that subsequently forms a stable, covalent bond with a nearby nucleophilic residue (Cys, Ser, Lys) in the active site. This permanently links the peptide to the enzyme, allowing for isolation and characterization of the enzyme-substrate complex.[9]
Proposed Mechanism for Trapping an Enzyme Intermediate
Caption: Proposed mechanism for covalently trapping an enzyme using a 3-Cl-Tyr peptide.
Protocol 3.1: Screening for Covalent Intermediate Formation
Objective: To determine if a 3-Cl-Tyr peptide can form a covalent adduct with a target enzyme.
Methodology:
-
Incubation: Incubate the target enzyme (e.g., 5 µM) with an excess of the 3-Cl-Tyr peptide (e.g., 50-100 µM) in the reaction buffer. Include necessary co-factors if the enzyme requires them.
-
Control 1: Enzyme incubated with the corresponding unmodified Tyr peptide.
-
Control 2: Enzyme alone.
-
Control 3: 3-Cl-Tyr peptide alone.
-
-
Time Points: Incubate the reactions at 37°C and take samples at various time points (e.g., 0, 30, 60, 120 minutes).
-
SDS-PAGE Analysis: Quench the reaction samples in SDS-PAGE loading buffer and boil. Run the samples on a polyacrylamide gel.
-
Expected Result: A new, higher molecular weight band corresponding to the enzyme-peptide adduct should appear in the lane with the 3-Cl-Tyr peptide over time. This band should be absent in the control lanes.
-
-
Mass Spectrometry Confirmation:
-
For definitive proof, analyze the reaction mixture using intact protein LC-MS.
-
Expected Result: A new mass peak corresponding to [Mass of Enzyme + Mass of Peptide Fragment] should be detected.
-
-
Active Site Mapping (Advanced):
-
Excise the covalent adduct band from the SDS-PAGE gel.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Search the data for a peptide from the enzyme that has been modified by the mass of the covalently attached 3-Cl-Tyr peptide fragment. This will identify the specific active site residue that formed the covalent bond.
-
Part 4: Core Analytical Protocol for Detection
Expertise & Rationale: The unambiguous detection and quantification of 3-Cl-Tyr is paramount to the success of these applications. The gold standard is stable isotope dilution mass spectrometry, which offers exceptional sensitivity and specificity.[10] This method involves adding a known quantity of a heavy-isotope-labeled internal standard (e.g., ¹³C₆-3-Cl-Tyr) to the sample. The ratio of the endogenous (light) 3-Cl-Tyr to the (heavy) standard allows for precise quantification, correcting for any sample loss during preparation.[10][11]
Protocol 4.1: LC-MS/MS Quantification of Protein-Bound 3-Chlorotyrosine
Methodology:
-
Sample Spiking: To a protein sample (e.g., from a cell lysate or a quenched enzyme reaction), add a known amount of the stable isotope-labeled internal standard.
-
Protein Hydrolysis:
-
Perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break down the protein into its constituent amino acids.
-
Critical Note: This method will measure total 3-Cl-Tyr but will destroy tryptophan and convert Gln/Asn to Glu/Asp.[12]
-
-
Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering salts and other contaminants prior to analysis.
-
LC-MS/MS Analysis:
-
Inject the cleaned hydrolysate onto an appropriate LC column (e.g., C18).
-
Analyze using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor specific precursor-to-product ion transitions for both native 3-Cl-Tyr and the heavy-labeled internal standard.
-
-
Quantification: Calculate the concentration of 3-Cl-Tyr in the original sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
Data Presentation: Example LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Chlorotyrosine | 216.0 | 170.0 | 15 |
| ¹³C₆-3-Chlorotyrosine | 222.0 | 176.0 | 15 |
| Parameters are illustrative and must be optimized for the specific instrument used. |
References
- 1. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myeloperoxidase-catalyzed 3-chlorotyrosine formation in dialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Trapping biosynthetic acyl-enzyme intermediates with encoded 2,3-diaminopropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trapping biosynthetic acyl–enzyme intermediates with encoded 2,3-diaminopropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility of Fmoc-3-chloro-L-tyrosine in DMF and other SPPS solvents.
Welcome to the technical support guide for Fmoc-3-chloro-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility of this halogenated amino acid derivative in N,N-Dimethylformamide (DMF) and other common solvents used in Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide: Dissolution Issues with this compound
Issue: You are observing incomplete dissolution, precipitation, or gel-like formation when preparing a solution of this compound in DMF for an SPPS coupling reaction. This guide provides a systematic workflow to diagnose and resolve the problem efficiently.
Troubleshooting Workflow Diagram
The following diagram outlines a logical progression for troubleshooting solubility challenges. Start at the top and follow the path that best describes your situation.
Caption: A step-by-step workflow for troubleshooting this compound solubility.
Detailed Protocol for Dissolution
This protocol provides a detailed methodology for dissolving this compound, incorporating the troubleshooting steps outlined above.
-
Initial Attempt with High-Purity DMF:
-
Weigh the required amount of this compound into a clean, dry vessel.
-
Add the calculated volume of high-purity, peptide-grade DMF to achieve the target concentration (typically 0.2 M to 0.5 M for SPPS).
-
Stir or vortex the mixture at room temperature for 5-10 minutes.
-
-
Application of Mechanical and Thermal Energy (If Needed):
-
If the powder is not fully dissolved, place the vessel in a sonicator bath and sonicate for 15-30 minutes.[1][2] Sonication uses high-frequency sound waves to agitate the solvent and break apart solute aggregates, facilitating dissolution.
-
If sonication is insufficient, gently warm the solution to 35-40°C while stirring.[3] This increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the amino acid derivative.
-
Caution: Avoid prolonged heating or temperatures above 40°C to minimize the risk of Fmoc group instability or other degradation pathways.
-
Once dissolved, allow the solution to cool to room temperature before adding it to the synthesis vessel.
-
-
Using Co-Solvents or Alternative Solvents (Advanced Troubleshooting):
-
If solubility issues persist, consider preparing a fresh solution using a stronger solvent system.
-
N-Methyl-2-pyrrolidone (NMP): As a primary replacement, NMP is an excellent solvent for SPPS that is more polar than DMF and can improve coupling yields.[4] Most common peptide reagents are highly soluble in NMP.[4]
-
DMSO as a Co-solvent: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent. Preparing a stock solution in a mixture of DMF or NMP containing 10-20% DMSO can significantly enhance the solubility of difficult amino acids.[1][3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended solvent for dissolving this compound?
The most widely used and recommended solvent for Fmoc-amino acids in SPPS, including this compound, is high-purity N,N-Dimethylformamide (DMF).[5][6][7] An excellent and often more powerful alternative is N-Methyl-2-pyrrolidone (NMP).[4]
Q2: My this compound is not dissolving in DMF, even though it has worked before. What are the likely causes?
Several factors can lead to poor solubility:
-
Solvent Quality: This is the most common culprit. DMF can degrade over time, especially if not stored properly, to form impurities like dimethylamine.[4] These basic impurities can not only affect solubility but also cause premature cleavage of the acid-labile Fmoc protecting group. Always use fresh, high-purity, peptide-synthesis grade DMF.[4]
-
Ambient Temperature: Lower laboratory temperatures can decrease the solubility of many organic compounds. A slight, gentle warming can often resolve the issue.[3]
-
Reagent Lot Variation: Minor differences in the crystallization process between manufacturing lots of the amino acid derivative can affect its dissolution kinetics. While the chemical is the same, one lot may dissolve more slowly than another.
-
Concentration: Ensure you are not attempting to create a supersaturated solution. While standard SPPS concentrations are usually well within the solubility limits, exceptionally high concentrations may require the use of co-solvents.
Q3: How does the 3-chloro substitution affect the solubility of Fmoc-tyrosine?
The introduction of a chlorine atom to the tyrosine ring makes the molecule more nonpolar and can alter the crystal packing of the solid material. This change in intermolecular forces can sometimes lead to reduced solubility compared to its non-halogenated counterpart, Fmoc-Tyr(tBu)-OH, in highly polar solvents like DMF. The chloro group is electron-withdrawing, which also modifies the electronic properties of the aromatic ring.
Q4: Are there any "green" or less hazardous solvents I can use?
Yes, the field of green peptide chemistry is actively exploring alternatives to traditional SPPS solvents like DMF and NMP, which are facing increasing regulatory scrutiny.[6][8] Some emerging options include:
-
Binary mixtures , such as combinations of DMSO with ethyl acetate (EtOAc) or 1,3-dioxolane (DOL).[8]
It is important to note that while these solvents are promising, their performance can be sequence-dependent, and they may not be drop-in replacements for DMF without further optimization of synthesis protocols.[9]
Solvent Properties and Recommendations Table
| Solvent | Abbreviation | Use Case | Key Considerations |
| N,N-Dimethylformamide | DMF | Primary Solvent: Most common for all SPPS steps.[5][6] | Quality is critical; can degrade to form amines.[4] |
| N-Methyl-2-pyrrolidone | NMP | Primary Alternative: Stronger solvating properties than DMF.[4] | More viscous and expensive than DMF. |
| Dimethyl Sulfoxide | DMSO | Co-Solvent: Excellent for dissolving difficult or aggregating sequences.[1][3] | Typically used as a 10-20% additive; hygroscopic. |
| Dichloromethane | DCM | Limited Use: Sometimes used in mixtures with DMF.[10] | Not ideal for Fmoc chemistry as it can react with piperidine.[4] Poorly solvates growing peptide chains.[4] |
| Green Solvents | 2-Me-THF, GVL, etc. | Emerging Alternatives: For sustainable synthesis protocols.[5][8] | May require significant protocol optimization.[9] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound [chemicalbook.com]
- 8. Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00604E [pubs.rsc.org]
- 9. WO2019241586A1 - Solvent system for solid phase peptide synthesis - Google Patents [patents.google.com]
- 10. chempep.com [chempep.com]
Side reactions associated with Fmoc-3-chloro-L-tyrosine during peptide synthesis.
Welcome to the technical support guide for utilizing Fmoc-3-chloro-L-tyrosine in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and side reactions associated with this modified amino acid. By understanding the underlying chemical principles, you can optimize your synthetic strategies and ensure the integrity of your final peptide product.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of when using this compound?
When incorporating this compound, the main side reactions of concern are:
-
Dehalogenation: The loss of the chlorine atom from the tyrosine ring, resulting in the incorporation of a standard tyrosine residue.
-
Further Halogenation: The addition of a second chlorine atom to the tyrosine ring, leading to the formation of 3,5-dichloro-L-tyrosine.
-
Alkylation: Modification of the phenolic side chain by carbocations generated during the cleavage of protecting groups or from the resin linker, a common issue for tyrosine and other sensitive residues.[1][2]
Q2: Is the chloro- substitution on the tyrosine ring stable throughout the SPPS workflow?
The chlorine atom on the tyrosine ring is generally stable under the standard conditions of Fmoc-based SPPS, including repeated exposure to basic conditions (e.g., piperidine in DMF) for Fmoc group removal.[3] However, the stability can be compromised during the final cleavage and deprotection step, which typically involves strong acids like trifluoroacetic acid (TFA).
Q3: Can I use standard cleavage cocktails for peptides containing 3-chloro-L-tyrosine?
While standard cleavage cocktails (e.g., TFA/TIS/H₂O 95:2.5:2.5) can be used, their composition may need to be optimized to minimize side reactions, particularly dehalogenation.[4] The choice and concentration of scavengers are critical in protecting the halogenated tyrosine residue.
Q4: How can I detect and characterize potential side products?
A combination of analytical techniques is essential for the thorough characterization of your crude peptide product. High-performance liquid chromatography (HPLC) is used for purification and purity assessment, while mass spectrometry (MS) is crucial for identifying the molecular weights of the desired peptide and any side products.[5][6] High-resolution mass spectrometry (HRMS) can provide accurate mass data to confirm elemental compositions.[5][7] For unambiguous identification of side products, tandem MS (MS/MS) can be employed to sequence the peptide and pinpoint the modified residue.[8][9]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of peptides containing 3-chloro-L-tyrosine.
Issue 1: Dehalogenation - Presence of Unwanted Tyrosine
Symptom: Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the mass of the desired peptide minus the mass of a chlorine atom (~34.5 Da difference).
Cause: The chloro-substituent on the tyrosine ring can be susceptible to reduction, particularly during the final acid cleavage step. This can be exacerbated by certain scavengers or prolonged exposure to acidic conditions. Studies have shown that chlorotyrosine can be dechlorinated in biological systems, highlighting the potential for this reaction.[10][11]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting dehalogenation.
Mitigation Strategies & Protocols:
1. Optimize Cleavage Cocktail:
-
Rationale: The choice of scavengers is critical to quench reactive species that can promote dehalogenation.
-
Protocol:
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v).[4] TIS is an effective scavenger of carbocations.
-
Consider adding 1,2-ethanedithiol (EDT) to the cocktail (e.g., TFA/TIS/H₂O/EDT 94:1:2.5:2.5) if other sensitive residues like tryptophan are present.
-
Perform the cleavage at room temperature for a reduced duration (e.g., 1.5-2 hours) and monitor the progress.[12]
-
2. Employ Milder Cleavage Conditions:
-
Rationale: Using a hyper-acid-sensitive resin allows for cleavage under milder acidic conditions, which can preserve the chloro-substituent.
-
Protocol (for 2-chlorotrityl chloride resin):
-
Swell the peptide-resin in dichloromethane (DCM).
-
Prepare a cleavage solution of acetic acid/trifluoroethanol (TFE)/DCM (1:2:7 v/v/v).
-
Treat the resin with the cleavage solution for 30-60 minutes at room temperature.
-
Filter and collect the filtrate. Repeat the cleavage step 2-3 times and combine the filtrates.
-
Issue 2: Dichlorination - Formation of 3,5-dichloro-L-tyrosine
Symptom: Mass spectrometry reveals a peak with a mass corresponding to the desired peptide plus a chlorine atom (~34.5 Da). The isotopic pattern of this peak will show a characteristic M+2 peak that is more intense than expected for a monochlorinated peptide.[13]
Cause: The presence of oxidizing species or residual chlorinating agents can lead to further electrophilic aromatic substitution on the activated tyrosine ring, resulting in dichlorination.[8] This is a known reaction pathway, as 3-chlorotyrosine is an intermediate in the formation of 3,5-dichlorotyrosine.[8][14]
Mitigation Strategies:
-
Ensure Purity of Reagents: Use high-purity this compound and solvents to avoid contaminants that could act as chlorinating agents.
-
Scavenger Use: Ensure that appropriate scavengers are used during cleavage to quench any electrophilic species that may be generated.
Issue 3: Alkylation of the Phenolic Side Chain
Symptom: A +76 Da or other adduct corresponding to the alkylation of the tyrosine ring is observed in the mass spectrum. This is a common side reaction for tyrosine-containing peptides, especially when using Wang resin, where the linker itself can be a source of alkylating species.[1][2]
Cause: During acid cleavage, protecting groups (e.g., tert-butyl from Tyr(tBu) if present elsewhere in the sequence) and linkers from certain resins can generate stable carbocations that can alkylate the electron-rich phenolic ring of 3-chloro-L-tyrosine.[15]
Mitigation Strategies:
-
Scavenger Optimization: Use a scavenger cocktail designed to effectively capture carbocations. TIS is highly effective.
-
Resin Selection: Consider using resins less prone to generating alkylating species during cleavage.
Analytical Characterization Protocols
Accurate identification of side products is paramount. The following tables outline typical analytical methods.
Table 1: HPLC Method for Peptide Analysis and Purification
| Parameter | Condition |
| Column | C18 reverse-phase, 3-5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 280 nm |
This is a general-purpose gradient and may require optimization based on the hydrophobicity of the specific peptide.
Table 2: Mass Spectrometry Parameters for Side Product Identification
| Parameter | Description | Expected Mass Shift |
| Target Mass | [M+H]⁺ of the desired peptide | N/A |
| Dehalogenation | Loss of a chlorine atom | -35.45 Da (for ³⁵Cl) |
| Dichlorination | Addition of a chlorine atom | +35.45 Da (for ³⁵Cl) |
| Alkylation (from Wang resin) | Addition of a p-hydroxybenzyl group | +107.12 Da |
Mass shifts are calculated based on monoisotopic masses.
Mass Spectrometry Analysis Notes:
-
Isotopic Pattern: The presence of chlorine gives a characteristic isotopic pattern. For a monochlorinated peptide, there will be a significant M+2 peak with an intensity of about one-third of the monoisotopic (M) peak. For a dichlorinated peptide, the M+2 and M+4 peaks will be even more pronounced.[13]
-
Fragmentation Analysis (MS/MS): To confirm the location of the modification, subject the parent ion of the suspected side product to fragmentation. The resulting fragment ions (b- and y-ions) will reveal which residue carries the modification.[8][9]
References
- 1. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. rsc.org [rsc.org]
- 5. waters.com [waters.com]
- 6. ijsra.net [ijsra.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum, and plasma by isotope dilution HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The metabolism and dechlorination of chlorotyrosine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of 3-chlorotyrosine formation and loss due to hypochlorous acid and chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
Minimizing racemization of Fmoc-3-chloro-L-tyrosine during coupling.
A Guide to Minimizing Racemization During Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are incorporating Fmoc-3-chloro-L-tyrosine into their synthetic peptides. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount. The introduction of an electron-withdrawing chloro-group on the tyrosine ring presents specific challenges, most notably an increased propensity for racemization during activation and coupling.
This document provides in-depth technical guidance, field-proven protocols, and troubleshooting advice to help you preserve the chiral purity of your final product.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more prone to racemization than standard Fmoc-L-tyrosine?
A1: The primary reason is the strong electron-withdrawing nature of the chlorine atom at the 3-position of the phenolic ring. This inductive effect acidifies the α-proton (the proton on the chiral carbon), making it more susceptible to abstraction by bases present in the coupling reaction.[1] Once this proton is removed, a planar, achiral intermediate is formed, which can be re-protonated or attacked by the incoming amine from either face, leading to a mixture of L- and D-isomers.
Q2: I see a doublet peak for my peptide in the HPLC analysis, but the mass is correct. Is this racemization?
A2: A doublet peak with the correct mass is a classic indicator of diastereomer formation, which very often results from the racemization of a single amino acid residue.[2] To definitively confirm that the issue is racemization at the 3-chloro-tyrosine position, you must hydrolyze the peptide and perform chiral amino acid analysis (e.g., via Chiral HPLC or GC-MS after derivatization) to quantify the ratio of L- to D-3-chloro-tyrosine.[2][3]
Q3: Which coupling reagent is best for minimizing racemization of this residue?
A3: For sensitive residues like this compound, the choice of coupling reagent is critical. While carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) can be used, they must be paired with a racemization-suppressing additive. Modern onium salt-based reagents, which incorporate an additive moiety, are highly recommended. Reagents like COMU, which contains an Oxyma moiety, have shown superior performance in suppressing racemization.[2]
Q4: Can I still use DIPEA as my base?
A4: While N,N-Diisopropylethylamine (DIPEA) is widely used, its strong basicity can promote α-proton abstraction and increase racemization.[4] For coupling this compound, we strongly recommend using a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives that are less likely to cause epimerization.[4][5]
Deep Dive: The Mechanism of Racemization
Understanding the chemical pathway that leads to loss of stereochemical integrity is key to preventing it. During peptide synthesis, racemization primarily occurs via the formation of a 5(4H)-oxazolone intermediate.[1][4][6]
-
Activation: The coupling reagent activates the carboxylic acid of this compound.
-
Oxazolone Formation: The activated carboxyl group can be attacked intramolecularly by the carbonyl oxygen of the Fmoc protecting group's urethane backbone, forming a cyclic oxazolone.
-
Proton Abstraction: The α-proton of the oxazolone is highly acidic and is readily abstracted by a base (e.g., DIPEA). This creates a planar, achiral oxazolone enolate.
-
Loss of Chirality: The incoming nucleophile (the N-terminal amine of the peptide chain) can now attack this planar intermediate from either the top or bottom face. Attack from one side yields the desired L-peptide, while attack from the other yields the undesired D-diastereomer.
Best Practices & Protocols for Minimizing Racemization
Success in coupling sensitive residues like this compound hinges on the careful selection of reagents and optimization of reaction conditions.
Data-Driven Reagent Selection
The choice of coupling reagent, additive, and base has the most significant impact on preserving stereochemical integrity. The following table summarizes the expected performance of various coupling systems based on data from analogous racemization-prone amino acids.[2]
| Coupling Reagent | Additive | Base | Expected Racemization | Rationale |
| DIC | None | DIPEA | High (>5%) | Highly reactive intermediate is prone to oxazolone formation. |
| DIC | HOBt | DIPEA | Moderate (~1.5%) | HOBt forms a more stable active ester, partially suppressing racemization.[7] |
| DIC | Oxyma Pure | DIPEA | Low (<0.5%) | Oxyma is a more acidic and effective additive than HOBt for suppressing racemization.[4] |
| HBTU | (Internal HOBt) | DIPEA | Moderate (~1.2%) | Onium salt provides good activation, but HOBt is less effective than other additives. |
| HATU | (Internal HOAt) | DIPEA | Low (~0.8%) | HOAt is a superior additive to HOBt.[6] |
| COMU | (Internal Oxyma) | DIPEA / NMM | Very Low (<0.2%) | Combines the efficiency of an onium salt with the superior racemization suppression of Oxyma.[2] |
Protocol 1: Low-Racemization Coupling of this compound
This protocol is optimized for solid-phase peptide synthesis (SPPS) to minimize epimerization.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3.0 eq. relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq.)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) (3.0 eq.)
-
2,4,6-Collidine or N-methylmorpholine (NMM) (6.0 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes. Drain the DMF immediately before the coupling step.
-
Amino Acid Activation:
-
In a separate vessel, dissolve this compound and Oxyma Pure in a minimal amount of DMF.
-
Add the DIC to this solution.
-
Allow the mixture to pre-activate for no more than 2-3 minutes . Prolonged activation time increases the risk of racemization.[2]
-
-
Coupling:
-
Immediately add the activated amino acid solution to the drained resin.
-
Add the base (Collidine or NMM) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines.[2]
Protocol 2: Confirmation and Quantification of Racemization
If you suspect racemization has occurred, this analytical workflow can provide definitive confirmation.
Procedure:
-
Peptide Cleavage: Cleave a small sample of the peptide from the resin using a standard TFA cocktail and precipitate the crude peptide.
-
HPLC Analysis: Analyze the crude peptide by RP-HPLC. The presence of a doublet or shoulder peak with the correct mass is indicative of a diastereomer.
-
Peptide Hydrolysis:
-
Completely hydrolyze a sample of the purified peptide using 6N HCl at 110°C for 24 hours.
-
Lyophilize the sample to remove the acid.
-
-
Chiral Analysis (GC-MS Method):
-
Derivatization: Convert the non-volatile amino acids in the hydrolysate into volatile derivatives. A common method is esterification (e.g., with isopropanol/HCl) followed by acylation (e.g., with trifluoroacetic anhydride).[3]
-
GC-MS Separation: Inject the derivatized sample onto a chiral GC column (e.g., Chirasil-Val). The L- and D-enantiomers of 3-chloro-tyrosine will have different retention times.
-
Quantification: Integrate the peak areas for the L- and D-3-chloro-tyrosine enantiomers to determine the percentage of racemization.[3][8]
-
Troubleshooting Guide
Use this logical workflow to diagnose and solve racemization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. peptide.com [peptide.com]
- 8. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Incomplete coupling of Fmoc-3-chloro-L-tyrosine and how to resolve it.
Guide: Overcoming Incomplete Coupling of Fmoc-3-chloro-L-tyrosine
Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers encountering challenges with the incorporation of this compound during solid-phase peptide synthesis (SPPS). As a sterically hindered and electronically modified amino acid, its efficient coupling requires optimized strategies.
Part 1: Root Cause Analysis - Why is this compound Difficult to Couple?
Understanding the underlying chemical principles is the first step toward resolving incomplete coupling. This compound presents a dual challenge compared to its unmodified counterpart, Tyrosine.
-
Steric Hindrance: The primary obstacle is steric hindrance. The bulky chlorine atom at the 3-position of the phenol ring physically obstructs the incoming N-terminal amine of the growing peptide chain from attacking the activated carboxyl group. This increased bulk slows down the reaction kinetics significantly.[1][2][3]
-
Electronic Effects: The chlorine atom is an electron-withdrawing group. This effect reduces the nucleophilicity of the carboxylate anion, making the initial activation step by the coupling reagent less efficient.
These factors combined mean that standard coupling protocols often result in a significant population of unreacted N-terminal amines on the resin, leading to deletion sequences and impure final products.[4]
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format, providing both the "why" and the "how-to" for each solution.
FAQ 1: How can I reliably detect incomplete coupling of this compound?
Answer: The most immediate method for monitoring the reaction on-resin is the qualitative Kaiser (ninhydrin) test .[5][6] This test detects free primary amines. A positive result (a deep blue color) indicates that the N-terminal amines of the growing peptide chain are still exposed, meaning the coupling has failed or is incomplete.
-
Negative Result (Yellow/Colorless): Indicates successful coupling (no free primary amines).
-
Positive Result (Blue/Purple): Indicates incomplete coupling (free primary amines present).
For definitive quantitative analysis after synthesis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) are essential.[7][8][9] An HPLC chromatogram will show a main peak for the target peptide and secondary peaks for impurities, such as the deletion sequence lacking 3-chloro-L-tyrosine. Mass spectrometry will confirm the molecular weight of these different species.[7][8]
Diagram: Troubleshooting Workflow for a Positive Kaiser Test
Caption: Decision tree for handling incomplete coupling detected by the Kaiser test.
FAQ 2: My standard coupling protocol failed. Which coupling reagent should I use?
Answer: For sterically hindered residues like this compound, standard carbodiimide reagents such as DCC or DIC are often inefficient.[2][10] You must use a more potent activating agent. Onium-salt-based reagents are the preferred choice.[1][11][12]
-
Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely considered one of the most effective coupling reagents for difficult sequences due to its high reactivity and ability to resist racemization, especially when paired with an additive like HOAt.[13][14]
-
Alternative High-Efficiency Reagents: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are also excellent choices that often yield superior results compared to older reagents like HBTU or TBTU.[1][6][11]
Table: Comparison of Coupling Reagents for Hindered Amino Acids
| Reagent Class | Example(s) | Recommended Use Case for 3-Cl-Tyr | Key Advantages |
| Carbodiimides | DIC, DCC | Not Recommended (First Choice) | Low cost. |
| Aminium/Uronium | HBTU, TBTU | Acceptable, but better options exist. | Well-established, effective for standard couplings. |
| Aminium/Uronium (Guanidinium-type) | HATU, HCTU | Highly Recommended | High activation speed, low racemization, effective for hindered residues.[13] |
| Phosphonium | PyBOP, PyAOP | Recommended | High efficiency, particularly good for N-methylated or hindered residues.[10][15] |
FAQ 3: Beyond the coupling reagent, how can I optimize my reaction conditions?
Answer: Optimizing the reaction environment is critical. Consider the following adjustments:
-
Increase Reaction Time & Double Couple: A standard 1-2 hour coupling time may be insufficient. After the initial coupling, perform a Kaiser test. If it's positive, simply repeat the coupling step with a fresh solution of activated amino acid (a "double coupling").[14]
-
Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-60°C) can provide the necessary energy to overcome the activation barrier. This is particularly effective in automated microwave peptide synthesizers but can also be done with manual synthesis using a heated shaker.
-
Solvent Choice: While DMF is standard, N-Methyl-2-pyrrolidone (NMP) often has superior solvating properties, which can help disrupt peptide chain aggregation on the resin and improve reagent accessibility.[16][17] For extremely difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be beneficial.[16]
-
Use a Weaker Base: While DIPEA is commonly used, a sterically hindered, weaker base like 2,4,6-collidine can sometimes reduce the risk of side reactions, including racemization, during the activation of the amino acid.[1][11]
FAQ 4: I've tried recoupling and it's still not complete. What should I do?
Answer: If a double coupling fails, it is often better to terminate the unreacted chains rather than attempting a third coupling. This process is called capping .[18] Capping prevents the formation of deletion peptides, which can be very difficult to separate from the desired full-length peptide during purification.
The most common method is to acetylate the unreacted N-terminal amines using acetic anhydride with a base like DIPEA or N-methylmorpholine (NMM) in DMF. The resulting acetylated chain will not participate in subsequent coupling steps.
Part 3: Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., Rink Amide).
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Perform Fmoc-deprotection of the N-terminal amine using 20% piperidine in DMF (e.g., 1 x 3 min, followed by 1 x 10 min).[19]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation:
-
In a separate vial, dissolve this compound (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.
-
Add a hindered base, such as DIPEA or 2,4,6-collidine (8 equivalents, 0.8 mmol), to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.
-
-
Confirmation and Next Steps:
-
If the Kaiser test is negative (yellow), wash the resin with DMF (5-7 times) and proceed to the next cycle.
-
If the Kaiser test is positive (blue), drain the reaction vessel and repeat steps 2 and 3 for a "double coupling".
-
Diagram: Chemical Activation and Coupling Pathway
Caption: Simplified workflow of carboxyl group activation and peptide bond formation.
Protocol 2: Capping of Unreacted Amines
-
Preparation: After a failed coupling attempt (confirmed by a positive Kaiser test), wash the resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution. A common mixture is Acetic Anhydride / DIPEA / DMF in a 1:2:3 ratio.
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all capping reagents.
-
Confirmation (Optional): A post-capping Kaiser test should be negative (yellow), confirming the successful termination of unreacted chains.
-
Continuation: Proceed with the Fmoc-deprotection for the next cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexpeptidesupply.com [apexpeptidesupply.com]
- 8. mtoz-biolabs.com [mtoz-biolabs.com]
- 9. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 10. jpt.com [jpt.com]
- 11. bachem.com [bachem.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
- 16. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.uci.edu [chem.uci.edu]
Technical Support Center: Navigating the Cleavage and Deprotection of 3-Chlorotyrosine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-chlorotyrosine (Cl-Tyr) containing peptides. The incorporation of this non-canonical amino acid offers unique advantages in probing biological systems and in the development of novel therapeutics. However, its presence introduces specific challenges during the final, critical stages of solid-phase peptide synthesis (SPPS): cleavage from the resin and global side-chain deprotection.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges, ensuring high purity and yield of your target peptide.
Part 1: Understanding the Core Challenges
The primary difficulty in handling 3-chlorotyrosine peptides stems from the electronic properties of the chlorinated aromatic ring. The electron-withdrawing nature of the chlorine atom can influence the reactivity of the tyrosine side chain, making it susceptible to a unique set of side reactions during the harsh acidic conditions of trifluoroacetic acid (TFA) cleavage.
Key concerns include:
-
Incomplete Deprotection: Steric hindrance or altered reactivity can lead to incomplete removal of side-chain protecting groups from other residues in the peptide.
-
Side-Product Formation: Cationic species generated during cleavage can cause unwanted modifications.
-
Modification of 3-Chlorotyrosine: The chlorinated residue itself can be a target for further reactions.
-
Purification Difficulties: The final peptide may have altered chromatographic properties, complicating purification.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the cleavage and deprotection of 3-chlorotyrosine peptides in a practical question-and-answer format.
FAQ 1: My crude peptide shows low purity and multiple unexpected peaks in the HPLC. What are the likely causes?
Answer:
Low purity with a complex chromatogram often points to side reactions caused by reactive carbocations generated during TFA cleavage.[1][2] Without effective "scavengers" to trap them, these cations can re-attach to electron-rich amino acid residues.[1] For peptides containing 3-chlorotyrosine, you should be particularly vigilant for the following:
-
Alkylation of Sensitive Residues: Tryptophan, methionine, and cysteine are highly susceptible to alkylation by protecting group cations (e.g., t-butyl cations).[2]
-
Re-attachment to the Resin: Cations from the resin linker can lead to the irreversible re-attachment of the cleaved peptide.[2]
-
Modification of 3-Chlorotyrosine: While the chloro- a substituent is deactivating, the potential for further electrophilic aromatic substitution or other modifications cannot be entirely dismissed under harsh acidic conditions.
Troubleshooting Steps:
-
Optimize Your Scavenger Cocktail: A standard TFA/Water/Triisopropylsilane (TIS) cocktail may be insufficient. TIS is excellent for scavenging t-butyl cations, but other scavengers are needed for other reactive species.[1][3]
-
Employ a "Universal" Cleavage Reagent: For complex peptides, especially those with multiple sensitive residues, using a more comprehensive cocktail like Reagent K is often recommended.[2][3]
-
Analyze by Mass Spectrometry: Use LC-MS to identify the masses of the impurity peaks. This will provide crucial clues about the nature of the side reactions (e.g., a +56 Da mass shift suggests t-butyl alkylation).[4]
Recommended Scavenger Cocktails
| Reagent Cocktail | Composition (v/v) | Key Applications & Rationale |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | Effective for simple peptides without many sensitive residues. TIS is a primary scavenger for t-butyl cations.[5][6] |
| Reagent B ("Odorless") | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Phenol is added to scavenge other carbocations. A good alternative when avoiding the odor of thiols.[3] |
| Reagent K (Universal) | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A robust mixture for peptides with multiple sensitive residues like Cys, Met, Trp, and Tyr. Thioanisole and EDT are potent scavengers for a wide range of cationic species.[2][3][7] |
FAQ 2: My mass spectrometry results show a peak with a mass of +34 Da and another at +68 Da relative to my target peptide. What does this indicate?
Answer:
These mass shifts are characteristic of further chlorination events. A +34 Da shift corresponds to the addition of one more chlorine atom (to form 3,5-dichlorotyrosine), and a +68 Da shift indicates the addition of two chlorine atoms.[8] This suggests that the cleavage conditions may be promoting unwanted halogenation.
Causality and Prevention:
-
Oxidative Environment: While TFA itself is not an oxidizing agent, trace impurities or the presence of certain scavengers under acidic conditions can create an environment conducive to chlorination, especially if a source of chlorine is present.
-
Reactive Chlorine Species: It is possible that reactive chlorine species are generated, which can then attack the electron-rich aromatic ring of another tyrosine or the already chlorinated tyrosine.
Troubleshooting Protocol: Minimizing Over-Chlorination
-
Use High-Purity Reagents: Ensure your TFA and other cleavage cocktail components are of the highest possible purity to minimize contaminants.
-
Degas Reagents: Purge your cleavage cocktail with an inert gas (e.g., argon or nitrogen) before adding it to the resin to remove dissolved oxygen.
-
Optimize Scavengers: While scavengers are crucial, some can participate in side reactions. Consider using a scavenger cocktail with antioxidants. Phenol and p-cresol can act as effective scavengers.[1][9][10]
-
Control Reaction Time and Temperature: Perform the cleavage at room temperature and for the minimum time necessary for complete deprotection (typically 2-4 hours). Monitor the progress by cleaving a small aliquot of resin and analyzing it by HPLC.
FAQ 3: The deprotection of other amino acids in my 3-chlorotyrosine peptide seems incomplete. How can I resolve this?
Answer:
Incomplete deprotection of bulky protecting groups like Pbf on Arginine or Trt on Histidine can be a common issue, sometimes exacerbated by the overall properties of the peptide sequence.[11]
Troubleshooting Steps:
-
Extend Cleavage Time: The simplest solution is to increase the cleavage duration. Monitor the reaction every hour after the initial 2-hour period.
-
Increase Scavenger Concentration: For particularly stubborn protecting groups like Arg(Pbf), a higher concentration of scavengers can sometimes facilitate removal.
-
Consider a Stronger Acidic Cocktail: In rare, difficult cases, stronger acid conditions may be required. However, this should be approached with caution due to the increased risk of side reactions.[2]
Part 3: Experimental Protocols and Workflows
Protocol 1: Standard Cleavage and Deprotection of a 3-Chlorotyrosine Peptide
This protocol is a starting point and should be optimized based on the specific peptide sequence.
-
Resin Preparation: Start with the dry, peptide-bound resin (e.g., 100 mg) in a suitable reaction vessel.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare 2 mL of the chosen cleavage cocktail (e.g., Reagent K). Always add TFA to the other components.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the TFA solution away from the resin beads into a cold solution of diethyl ether (approximately 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers and dissolved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) for analysis by RP-HPLC and LC-MS.[12][13]
Workflow for Cleavage and Deprotection
Caption: General workflow for peptide cleavage and deprotection.
Protocol 2: RP-HPLC Purification of 3-Chlorotyrosine Peptides
The presence of the chloro- group increases the hydrophobicity of the tyrosine residue, which will likely increase the retention time of the peptide on a reverse-phase column compared to its non-chlorinated counterpart.[13]
-
Sample Preparation: Dissolve the crude peptide in the minimum volume of a strong solvent (like DMF or DMSO) and then dilute with Mobile Phase A (0.1% TFA in water).
-
Column: Use a C18 stationary phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[12]
-
-
Gradient Optimization: Start with an analytical run to determine the optimal gradient. A common starting gradient is 5-65% B over 30 minutes. Due to the increased hydrophobicity, you may need to use a shallower gradient or extend the gradient to a higher final percentage of ACN to achieve good separation.
-
Preparative Run: Scale up the optimized analytical method to a preparative column.
-
Fraction Collection: Collect fractions corresponding to the main peak of the target peptide.
-
Analysis of Fractions: Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final, purified peptide.[12]
Logical Relationship in Troubleshooting
Caption: Troubleshooting logic for impure 3-Cl-Tyr peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. lcms.cz [lcms.cz]
- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Gradients for the Separation of Chlorinated Peptides
Welcome to the technical support center for optimizing HPLC gradients for the separation of chlorinated peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As Senior Application Scientists, we have structured this resource in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating chlorinated peptides from their non-chlorinated analogs using RP-HPLC?
The core challenge lies in the subtle difference in hydrophobicity. Chlorination of a peptide, typically on amino acid residues like tyrosine or tryptophan, increases its hydrophobicity. This increased retention on a reversed-phase column can lead to co-elution or poor resolution with the parent, non-chlorinated peptide, especially in complex mixtures. The key to a successful separation is to amplify this small hydrophobicity difference through careful optimization of the HPLC method.
Q2: How does the choice of mobile phase additive affect the separation of chlorinated peptides?
Mobile phase additives, particularly ion-pairing agents, are critical for achieving good peak shape and resolution in peptide separations.
-
Trifluoroacetic Acid (TFA): TFA is the most common additive for peptide analysis by UV detection. It acts as an ion-pairing agent, forming a neutral complex with positively charged peptides, which enhances their retention and improves peak symmetry.[1] For separating chlorinated and non-chlorinated peptides, the concentration of TFA can be adjusted to modulate selectivity.
-
Formic Acid (FA): Often used for LC-MS applications due to its volatility and lower ion suppression effects compared to TFA.[2][3] However, it is a weaker ion-pairing agent and may result in broader peaks and lower resolution.
-
Difluoroacetic Acid (DFA): DFA offers a compromise between TFA and FA, providing better chromatographic performance than FA while having less ion suppression than TFA, making it a viable option for LC-MS analysis of these peptides.[3]
The choice of additive will depend on the detection method (UV vs. MS) and the specific requirements of the separation. For initial method development with UV detection, 0.1% TFA is a standard starting point.
Q3: What is a good starting point for an HPLC gradient to separate a chlorinated peptide from its parent peptide?
For peptide analysis, shallow gradients are generally recommended to achieve optimal resolution.[4] A good starting point would be a linear gradient with a slow increase in the organic mobile phase (typically acetonitrile).
| Parameter | Recommended Starting Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-65% B over 60 minutes |
| Flow Rate | 1.0 mL/min (for a standard 4.6 mm ID column) |
| Column Temperature | 30-40 °C |
This shallow gradient of 1% per minute allows for better separation of closely eluting species like a peptide and its chlorinated analog.[4]
Troubleshooting Guide
This section addresses specific issues that you might encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Poor resolution between the chlorinated and non-chlorinated peptide peaks.
Possible Causes:
-
Gradient is too steep: A rapid increase in organic solvent concentration will cause the peptides to elute too quickly, without sufficient interaction with the stationary phase for separation.
-
Inappropriate mobile phase additive: The chosen ion-pairing agent may not be providing enough selectivity.
-
Sub-optimal column chemistry: The stationary phase may not be suitable for resolving the small difference in hydrophobicity.
Solutions:
-
Decrease the gradient slope: Try a shallower gradient, for example, 0.5% B per minute.[5] This will increase the run time but often significantly improves resolution. You can also implement a focused gradient, which is a shallow gradient specifically in the region where your peptides of interest elute.[6]
-
Optimize TFA concentration: Varying the TFA concentration between 0.05% and 0.2% can alter the retention and selectivity of peptides.[7] Higher concentrations can sometimes improve the resolution of closely related peptides.
-
Experiment with different ion-pairing agents: If using TFA, consider trying other perfluorinated carboxylic acids like perfluoropentanoic acid (PFPA) or heptafluorobutyric acid (HFBA).[8][9] These are more hydrophobic and can enhance the retention of the chlorinated peptide more significantly, potentially improving separation.
-
Screen different column chemistries: If a standard C18 column is not providing adequate resolution, consider trying a C8, phenyl-hexyl, or a column with a different pore size.[4]
Problem 2: Tailing or broad peaks for the chlorinated peptide.
Possible Causes:
-
Secondary interactions with the stationary phase: Residual silanol groups on the silica backbone of the column can interact with basic residues on the peptide, leading to peak tailing.
-
Low concentration of ion-pairing agent: Insufficient TFA may not effectively mask the silanol interactions or neutralize the peptide's positive charges.[1]
-
Column degradation: The column may be contaminated or have lost its bonded phase.
Solutions:
-
Increase TFA concentration: A higher concentration of TFA (e.g., 0.15% or 0.2%) can help to better suppress silanol interactions and improve peak shape.[7]
-
Elevate column temperature: Increasing the temperature (e.g., to 50-60 °C) can improve mass transfer and reduce mobile phase viscosity, often leading to sharper peaks.[10] However, be mindful of peptide stability at higher temperatures.
-
Use a newer generation column: Modern HPLC columns often have better end-capping and shielding technologies to minimize silanol interactions.
-
Clean the column: If you suspect contamination, follow the manufacturer's instructions for column cleaning. A common procedure involves flushing with a series of solvents like water, methanol, acetonitrile, and isopropanol.[11]
Problem 3: Inconsistent retention times for the chlorinated and non-chlorinated peptides.
Possible Causes:
-
Inadequate column equilibration: The column may not be fully equilibrated with the starting mobile phase conditions between injections.
-
Fluctuations in mobile phase composition: Improperly mixed mobile phases or issues with the HPLC pump can lead to shifts in retention time.
-
Temperature variations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.[12]
Solutions:
-
Ensure sufficient equilibration: A good rule of thumb is to equilibrate the column with 10-20 column volumes of the initial mobile phase composition before each injection.
-
Prepare fresh mobile phases daily: Mobile phase components can evaporate over time, altering their composition. Always use freshly prepared and properly degassed solvents.[13]
-
Use a column oven: Maintaining a constant column temperature is crucial for reproducible retention times.[12]
-
Check the HPLC system: Perform regular maintenance on your HPLC system, including checking for leaks and ensuring the pump is functioning correctly.[14]
Experimental Protocols & Visualizations
Protocol 1: Method Development for Separation of a Chlorinated Peptide
-
Initial Scouting Gradient:
-
Column: C18, 2.7 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and 280 nm
-
-
Analysis of Scouting Run:
-
Determine the approximate elution time of the peptide pair.
-
Calculate the percentage of Mobile Phase B at which the peptides elute.
-
-
Focused Gradient Optimization:
-
Based on the scouting run, design a shallow gradient around the elution point. For example, if the peptides eluted at 40% B:
-
Gradient: 30% to 50% B in 40 minutes (0.5% B/min)
-
-
Inject the sample and assess the resolution.
-
-
Further Optimization (if needed):
-
Adjust the TFA concentration (e.g., 0.05% or 0.15%) in both mobile phases and repeat the focused gradient run.
-
Increase or decrease the column temperature in 10 °C increments and observe the effect on resolution and peak shape.
-
Diagrams
Caption: Workflow for HPLC gradient optimization.
Caption: Troubleshooting logic for poor resolution.
References
- 1. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. mastelf.com [mastelf.com]
- 14. realab.ua [realab.ua]
Navigating the Complexities of 3-Chlorotyrosine Peptide Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the mass spectrometric analysis of peptides containing 3-chlorotyrosine. This guide is designed to provide you with in-depth, actionable insights to overcome the unique challenges presented by this post-translational modification. As a marker for myeloperoxidase-catalyzed oxidation, accurate identification and quantification of 3-chlorotyrosine are crucial in understanding its role in inflammatory diseases. This resource will equip you with the necessary knowledge to confidently interpret your mass spectra and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most prominent feature of a 3-chlorotyrosine-containing peptide in a mass spectrum?
The most telling characteristic is the distinct isotopic pattern created by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75% and 25%, respectively. This results in a pair of peaks for any chlorine-containing ion, separated by approximately 2 Da (the M and M+2 peaks), with a relative intensity ratio of about 3:1. Observing this signature pattern for the precursor ion and its fragment ions is a strong indicator of chlorination.
Q2: What is the mass shift I should expect for a peptide modified with 3-chlorotyrosine?
The incorporation of a single chlorine atom onto a tyrosine residue results in a mass increase of approximately 34 Da (+34 Da). When searching your data, be sure to include this as a variable modification. In cases of excessive oxidation, dichlorination can occur, leading to the formation of 3,5-dichlorotyrosine and a mass shift of +68 Da.
Q3: Which fragmentation method is best for localizing the 3-chlorotyrosine modification?
A combination of fragmentation methods often provides the most comprehensive data.
-
Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are effective for generating b- and y-type fragment ions, which are crucial for peptide sequencing.
-
Electron Transfer Dissociation (ETD) is particularly valuable as it tends to preserve labile post-translational modifications and produces c- and z-type ions, offering complementary fragmentation information that can be crucial for unambiguous site localization.
Q4: Can the 3-chlorotyrosine modification be lost during sample preparation?
Yes, there is evidence to suggest that 3-chlorotyrosine residues can be susceptible to loss during standard sample preparation steps, particularly during reduction and alkylation. It is hypothesized that the chlorine substituent may increase the reactivity of the tyrosine residue. Careful optimization of these steps is recommended to minimize potential losses.
Troubleshooting Guide
Issue 1: Ambiguous Isotopic Pattern
Symptom: You observe a peak at the expected mass of a chlorinated peptide, but the 3:1 isotopic pattern is unclear or distorted.
Possible Causes & Solutions:
-
Low Signal Intensity: The M+2 peak may be indistinguishable from noise if the peptide is of low abundance.
-
Solution: Increase the amount of sample injected or optimize ionization conditions to improve signal. Employing targeted mass spectrometry approaches like Parallel Reaction Monitoring (PRM) can enhance sensitivity.
-
-
Co-eluting Species: An overlapping isotopic envelope from another peptide can obscure the pattern.
-
Solution: Improve chromatographic separation by optimizing the gradient, changing the column, or adjusting the flow rate. High-resolution mass spectrometers can also help distinguish between closely eluting species.
-
-
Multiple Chlorinations: The presence of more than one chlorine atom will alter the isotopic pattern. For a peptide with two chlorine atoms, you would expect an M, M+2, and M+4 peak pattern with a ratio of approximately 9:6:1.
-
Solution: Carefully examine the full isotopic envelope and compare it to theoretical distributions for single and multiple chlorinations.
-
Issue 2: Difficulty in Pinpointing the Modification Site
Symptom: You have identified a chlorinated peptide, but the MS/MS spectrum does not provide enough information to confidently assign the 3-chlorotyrosine to a specific tyrosine residue in a peptide containing multiple tyrosines.
Possible Causes & Solutions:
-
Incomplete Fragmentation: The fragmentation method used may not be generating a complete series of b- and y-ions around the potential modification sites.
-
Solution: Employing complementary fragmentation techniques is key. If CID/HCD spectra are ambiguous, an ETD experiment can provide the missing sequence information.
-
-
Internal Fragments: The presence of internal fragment ions can complicate spectral interpretation.
-
Solution: Utilize high-resolution and high-mass-accuracy data to confidently assign fragment ions. Software tools specifically designed for PTM analysis can also help in deconvoluting complex spectra.
-
Issue 3: Unexpected Neutral Losses
Symptom: You observe unexpected neutral losses in your MS/MS spectra, complicating the identification of standard b- and y-ions.
Possible Causes & Solutions:
-
Side-Chain Fragmentation: The 3-chlorotyrosine side chain itself can undergo fragmentation. A characteristic loss is that of the chlorine radical.
-
Solution: Be aware of potential fragmentation pathways of the modified amino acid. Searching for these specific neutral losses in your data analysis workflow can aid in identification.
-
-
In-source Decay: Labile modifications can sometimes fragment in the ion source before reaching the mass analyzer.
-
Solution: Optimize source conditions, such as cone voltage, to minimize in-source fragmentation.
-
Experimental Protocols & Data Interpretation
Key Mass Shifts and Isotopic Abundances
| Modification | Monoisotopic Mass Shift (Da) | Isotopic Pattern (Relative Abundance) |
| 3-chlorotyrosine | +33.9613 | M (100%), M+2 (~32%) |
| 3,5-dichlorotyrosine | +67.9226 | M (100%), M+2 (~64%), M+4 (~10%) |
Workflow for Identification and Validation
Caption: Recommended workflow for the identification and validation of 3-chlorotyrosine-containing peptides.
Interpreting Fragmentation Spectra
The key to interpreting the MS/MS spectra of 3-chlorotyrosine peptides is to look for the characteristic +34 Da mass shift in the fragment ions.
Dealing with poor yields in the synthesis of 3-chlorotyrosine-containing peptides.
Welcome to the technical support center for the synthesis of peptides containing 3-chlorotyrosine (3-Cl-Tyr). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of these challenging peptides. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate the complexities of incorporating this unique amino acid.
Troubleshooting Guide: Addressing Poor Yields and Impurities
Low yields and the presence of impurities are the most common hurdles in the synthesis of 3-chlorotyrosine-containing peptides. The increased hydrophobicity and steric bulk of the 3-chlorotyrosine residue can lead to a cascade of issues, from poor solvation to incomplete reactions.[1] This guide provides a structured approach to identifying and resolving these problems.
Issue 1: Low Overall Yield of Crude Peptide After Cleavage
A low recovery of crude peptide is often the cumulative result of inefficiencies at multiple stages of the synthesis process.
Question: My final crude peptide yield is significantly lower than expected. What are the primary causes?
Answer: Low yield is a multifaceted problem that can stem from issues during synthesis, cleavage, or workup. The primary culprits are typically incomplete coupling reactions, on-resin aggregation, and loss of product during precipitation.
-
Incomplete Reactions: Throughout the synthesis, incomplete Fmoc deprotection can lead to truncated sequences, while inefficient coupling results in deletion sequences.[1] Each failed step reduces the final amount of the target full-length peptide.
-
Peptide Aggregation: Peptides containing hydrophobic residues like 3-chlorotyrosine are prone to aggregation on the solid support. This can physically block reactive sites, leading to failed couplings and deprotections.[2]
-
Precipitation Issues: The increased hydrophobicity of 3-chlorotyrosine peptides can increase their solubility in the ether used for precipitation, leading to significant product loss.[1]
Troubleshooting Workflow for Low Peptide Yield
The following flowchart outlines a systematic approach to diagnosing the cause of low peptide yield.
Caption: Troubleshooting workflow for low peptide yield.
Issue 2: Resin Aggregation and Poor Solvation during Synthesis
Question: The resin beads in my reaction vessel are clumping, and the solvent drains slowly. What is happening and how can I fix it?
Answer: This is a classic sign of on-resin peptide aggregation. The growing peptide chains are interacting with each other, causing the resin beads to stick together. This is common with hydrophobic sequences and can severely hinder the synthesis.[2][3]
Solutions for Resin Aggregation:
-
Solvent Choice: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP). NMP is a more polar solvent and is often more effective at solvating aggregating peptide chains.[3][4] Adding a small amount of Dimethyl Sulfoxide (DMSO) can also help disrupt secondary structures.[3]
-
Disruptive Additives:
-
Incorporate chaotropic salts like LiCl into the DMF.
-
Use "Magic Mixture" (DMF/DCM containing ethylene carbonate) to improve solvation.
-
-
Mechanical Disruption: Gentle sonication of the reaction vessel for short periods can help break up clumped resin beads.
-
Elevated Temperature: Performing the coupling reactions at a higher temperature (e.g., 40-50°C) can help disrupt aggregation and improve reaction kinetics.[4]
Issue 3: Appearance of Unexpected Side Products in HPLC/MS Analysis
Question: My LC-MS analysis shows a significant peak with a mass of [M+34] or [M+68]. What is this impurity?
Answer: This strongly suggests over-chlorination of the tyrosine residue. A mass increase of ~34 Da corresponds to the substitution of a hydrogen atom with a chlorine atom (mass of Cl ≈ 35.5, mass of H ≈ 1). The peak at [M+34] is likely your desired peptide with an additional chlorine on the tyrosine ring, forming 3,5-dichlorotyrosine. The [M+68] peak would correspond to a trichlorinated tyrosine, which is less common but possible.
While this is a known side product when proteins are exposed to hypochlorous acid (HOCl) in biological systems[5][6], its appearance in SPPS is less common unless a chlorinating agent was used on-resin. However, certain reactive species generated during cleavage from some resins or interactions with certain scavengers could potentially lead to this. More commonly, this could indicate an impurity in the starting Fmoc-3-chlorotyrosine-OH material.
Question: I am observing significant deletion sequences specifically at the 3-chlorotyrosine position. How can I improve the coupling efficiency for this residue?
Answer: The chloro-substituent on the tyrosine ring is electron-withdrawing and adds steric bulk, which can make the carboxyl group less reactive and hinder its approach to the N-terminal amine of the growing peptide chain. This often necessitates more forceful coupling conditions.
Strategies to Improve Coupling Efficiency:
-
Use a More Potent Coupling Reagent: Standard coupling reagents like HBTU may not be sufficient. Switch to a more reactive aminium/uronium salt like HATU or HCTU.[1][7] These reagents form more reactive activated esters, which can overcome the reduced reactivity of the Fmoc-3-Cl-Tyr-OH.
-
Double Coupling: Perform the coupling step twice. After the initial coupling reaction (e.g., 1-2 hours), drain the reaction vessel and add a fresh solution of activated Fmoc-3-Cl-Tyr-OH for a second coupling period.
-
Increase Equivalents and Reaction Time: Use a higher excess of the amino acid and coupling reagents (e.g., 4-5 equivalents) and extend the coupling time to 3-4 hours or even overnight for particularly difficult sequences.
| Parameter | Standard Coupling | Difficult Coupling (e.g., for 3-Cl-Tyr) |
| Coupling Reagent | HBTU/DIC | HATU/HCTU[1] |
| Equivalents (AA/Reagent) | 3 eq. | 4-5 eq. |
| Solvent | DMF | NMP[3] |
| Reaction Time | 1-2 hours | 2-4 hours, or double couple[8] |
| Temperature | Room Temperature | 40-50°C[4] |
| Caption: Comparison of standard and difficult coupling conditions. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the phenolic hydroxyl group of 3-chlorotyrosine during Fmoc-SPPS?
A1: For most sequences, the phenolic hydroxyl group of 3-chlorotyrosine can be left unprotected.[1] The electron-withdrawing effect of the chlorine atom reduces the nucleophilicity of the hydroxyl group, making it less prone to side reactions like acylation compared to a standard tyrosine. However, for particularly long or complex syntheses, or if aggressive coupling conditions are used repeatedly, protecting the hydroxyl group with a tert-butyl (tBu) group (i.e., using Fmoc-3-Cl-Tyr(tBu)-OH) can provide extra security against side reactions.[1]
Q2: What is the recommended cleavage cocktail for peptides containing 3-chlorotyrosine and other sensitive residues like Met or Trp?
A2: A robust cleavage cocktail is essential to efficiently remove all protecting groups while preventing side reactions on sensitive residues. For a peptide containing 3-Cl-Tyr, Met, and Trp, a cocktail that includes a variety of scavengers is highly recommended. Reagent K is a good starting point.[9]
Recommended Cleavage Cocktail (Modified Reagent K):
-
Trifluoroacetic acid (TFA): 82.5% (The strong acid for cleavage)[10]
-
Phenol: 5% (Scavenger for carbocations, protects Tyr)[9]
-
Water: 5% (Promotes cleavage and scavenges cations)[9]
-
Thioanisole: 5% (Soft scavenger, protects Met and Trp)[9]
-
1,2-Ethanedithiol (EDT): 2.5% (Removes trityl groups, protects Trp)[9]
Rationale for Scavengers: During cleavage, the acid-labile protecting groups (like tBu) are released as reactive carbocations. These can re-attach to electron-rich residues. Tryptophan, methionine, and the chlorinated tyrosine ring are all susceptible to alkylation.[11][12] The scavengers in the cocktail act as decoys, trapping these carbocations before they can modify your peptide.
Q3: How can I definitively confirm the successful incorporation of 3-chlorotyrosine using mass spectrometry?
A3: Mass spectrometry is the best tool for this. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This creates a characteristic isotopic pattern in the mass spectrum of your peptide. You should observe two major peaks for the molecular ion: the monoisotopic peak (M) containing ³⁵Cl, and a second peak at M+2 (containing ³⁷Cl) with an intensity that is roughly one-third of the M peak.[13] This isotopic signature is a definitive confirmation of successful incorporation.
Key Experimental Protocols
Protocol 1: Difficult Coupling of Fmoc-3-Cl-Tyr-OH using HATU
This protocol is recommended when you suspect or have confirmed incomplete coupling of the 3-chlorotyrosine residue.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (negative Kaiser test). Swell the resin in NMP for at least 30 minutes.[1][8]
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-Cl-Tyr-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in NMP. Add DIPEA (8 eq.) to the mixture and swirl. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 2 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.
-
Double Coupling (Optional but Recommended): If the Kaiser test is positive (blue beads) or if the sequence is known to be difficult, drain the reaction solution and repeat steps 2 and 3 with a fresh activation mixture for another 2 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with NMP (3x) and DCM (3x) to prepare for the next deprotection step.
Diagram of the Difficult Coupling Workflow
Caption: Recommended workflow for coupling Fmoc-3-Cl-Tyr-OH.
Protocol 2: Cleavage and Precipitation
This protocol is designed to maximize yield and purity for peptides containing 3-chlorotyrosine and other sensitive residues.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (5x) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage: Prepare the recommended cleavage cocktail (e.g., 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT) fresh. Add the cocktail to the dry resin (approx. 10 mL per gram of resin).[9][10]
-
Reaction: Stopper the reaction vessel and allow the mixture to react for 2-3 hours at room temperature with occasional swirling.
-
Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.
-
Precipitation: In a centrifuge tube, place 10 times the volume of ice-cold methyl-tert-butyl ether (MTBE). Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Isolation: Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the tube to pellet the peptide. Carefully decant the ether supernatant.
-
Washing: Wash the peptide pellet twice with cold ether to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen and then in a vacuum desiccator to obtain the crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of 3-chlorotyrosine formation and loss due to hypochlorous acid and chloramines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Byproducts in the Synthesis of Chlorinated Peptides
Welcome to the technical support center dedicated to navigating the complexities of chlorinated peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity and yield for these unique molecules. The introduction of chlorine atoms into a peptide sequence can dramatically alter its biological activity and structural properties, but it also introduces a host of synthetic challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues, from unexpected mass additions to difficult purifications.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered when embarking on the synthesis of chlorinated peptides.
Q1: What are the primary challenges when synthesizing peptides with chlorinated residues compared to their non-chlorinated analogs?
A1: Synthesizing peptides with chlorinated residues, particularly multiple ones, presents several compounded challenges:
-
Increased Hydrophobicity: Each chlorinated residue, especially on aromatic side chains like tyrosine or tryptophan, significantly increases the overall hydrophobicity of the peptide. This can lead to aggregation of the growing peptide chain on the solid-phase support, hindering subsequent reaction steps.[3]
-
Steric Hindrance: The bulky nature of chlorine atoms can create steric hindrance, which slows down coupling reactions. This often necessitates longer reaction times or the use of more potent coupling reagents to achieve complete acylation.[3]
-
Altered Solubility: Chlorinated amino acid building blocks may have lower solubility in standard solid-phase peptide synthesis (SPPS) solvents like dimethylformamide (DMF), which can lead to precipitation and inefficient coupling.[3]
-
Potential for Side Reactions: The conditions required for chlorination, or the inherent reactivity of chlorinated residues, can lead to a higher incidence of side reactions compared to standard peptide synthesis.[3]
Q2: Which protecting group strategy is generally recommended for synthesizing peptides containing chlorinated amino acids?
A2: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.[3] Key considerations include:
-
α-Amino Protection: The Fmoc group is used for temporary protection of the N-terminus and is removed with a mild base, typically piperidine.[3][4]
-
Side-Chain Protection: Acid-labile protecting groups, such as tert-butyl (tBu), are used for the side chains of reactive amino acids like Ser, Thr, Asp, and Glu.[3]
-
Chlorinated Residue Protection: For chlorinated amino acids such as 3-chlorotyrosine, the phenolic hydroxyl group is often left unprotected during Fmoc-SPPS. However, for sequences that are particularly sensitive, a tBu group can be considered.[3] It is crucial to empirically determine the stability of standard protecting groups if on-resin chlorination is performed, as chlorinating agents can be harsh.[3]
Q3: How can I confirm the successful incorporation and identify the location of chlorine atoms in my peptide?
A3: Mass spectrometry (MS) is the primary tool for this purpose.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum. For each chlorine atom in the peptide, you will observe a corresponding M+2 peak with an intensity of about one-third of the monoisotopic (M) peak. This pattern is a definitive indicator of chlorination.[3]
-
Tandem MS (MS/MS): To pinpoint the location of the modification, tandem mass spectrometry is essential. By fragmenting the peptide and analyzing the resulting daughter ions (b- and y-ions), you can identify the specific residue(s) that have been chlorinated based on the mass shift in the fragment ions.[5][6][7][8] For example, a mass shift corresponding to the addition of chlorine on a specific fragment ion will reveal the location of the modification.[5]
Q4: What are the most common types of unexpected byproducts in chlorinated peptide synthesis?
A4: Besides deletion and truncated sequences common to all SPPS, several side reactions are particularly prevalent:
-
Over-chlorination: Especially during on-resin chlorination, susceptible residues can be chlorinated more than once (e.g., dichlorination of tyrosine).[5]
-
Off-target Chlorination: Other reactive amino acid side chains, if not properly protected, can be chlorinated. Residues like methionine, tryptophan, cysteine, lysine, arginine, and histidine are susceptible.[3] Tyrosine is particularly prone to chlorination.[3][9][10]
-
Oxidation: Methionine residues can be oxidized to methionine sulfoxide (a +16 Da modification).[11]
-
Aspartimide Formation: Sequences containing aspartic acid are prone to forming a five-membered ring intermediate (aspartimide) under basic conditions (like Fmoc deprotection), which can lead to a mixture of α- and β-aspartyl peptides upon ring-opening.[3][12]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific experimental issues.
Issue 1: Mass spectrum shows unexpected +34 Da or +68 Da peaks, and HPLC profile shows multiple, poorly resolved peaks.
-
Possible Cause: Over-chlorination (mono- and di-chlorination) of aromatic residues, most commonly Tyrosine (Tyr) or Tryptophan (Trp). A +34 Da mass shift corresponds to the net addition of one chlorine atom (³⁵Cl) and the loss of one hydrogen atom. A +68 Da shift would indicate dichlorination.
-
Diagnostic Workflow:
Caption: Diagnostic workflow for over-chlorination.
-
Detailed Troubleshooting Protocol:
-
Confirm Byproduct Identity via MS/MS:
-
Isolate the precursor ion of the unexpected peak in your mass spectrometer.
-
Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) fragmentation.
-
Analyze the resulting MS/MS spectrum. A mass shift of +34 Da on fragment ions containing a specific tyrosine or tryptophan residue confirms its chlorination.[5] Dichlorination will show a +68 Da shift.[5]
-
-
Mitigation Strategies:
-
If using on-resin chlorination:
-
Titrate the Chlorinating Agent: Reduce the molar equivalents of your chlorinating agent (e.g., N-chlorosuccinimide (NCS) or hypochlorous acid (HOCl)). Start with a substoichiometric amount and gradually increase to find the optimal concentration for mono-chlorination.
-
Shorten Reaction Time: Monitor the reaction closely over time, taking small resin samples for cleavage and LC-MS analysis to determine the point at which mono-chlorination is maximized and dichlorination is minimized.
-
-
Switch to Pre-chlorinated Building Blocks: The most reliable method to avoid over-chlorination and off-target reactions is to use pre-synthesized chlorinated amino acid monomers (e.g., Fmoc-L-3-chlorotyrosine).[3] This ensures site-specificity from the start.
-
-
Issue 2: Low coupling efficiency or incomplete coupling observed after incorporating a chlorinated amino acid.
-
Possible Cause: This issue is often due to steric hindrance from the chlorine atom and increased hydrophobicity leading to peptide aggregation on the resin.[3]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low coupling efficiency.
-
Experimental Protocol: Optimizing a Difficult Coupling
-
Qualitative Assessment: After the coupling step, perform a Kaiser test on a small sample of the resin. A positive result (blue beads) indicates the presence of unreacted primary amines and confirms incomplete coupling.
-
Immediate Action - Double Coupling: If the Kaiser test is positive, repeat the coupling step using fresh reagents. This is often sufficient to drive the reaction to completion.
-
Advanced Strategies: If double coupling is ineffective:
-
Increase Reaction Time: Extend the coupling time to 2-4 hours or even overnight.[11]
-
Change Coupling Reagent: Switch to a more potent coupling reagent. For example, if you are using HBTU/DIPEA, consider switching to HATU or COMU, which are known to be more effective for sterically hindered couplings.[11]
-
Disrupt Aggregation: For sequences prone to aggregation, consider switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or adding chaotropic salts.[12] Microwave-assisted heating can also be employed to disrupt secondary structures and improve coupling efficiency.[12]
-
-
Capping: If you cannot achieve complete coupling, it is crucial to cap the unreacted N-termini using acetic anhydride to prevent the formation of deletion sequences in the final product.
-
Issue 3: Final product is difficult to purify by RP-HPLC, showing broad peaks or poor solubility.
-
Possible Cause: The increased hydrophobicity of chlorinated peptides leads to aggregation and poor solubility in standard HPLC mobile phases.[3]
-
Data Summary: Impact of Chlorination on Synthesis and Purification
| Parameter | Non-chlorinated Peptide | Mono-chlorinated Peptide | Multi-chlorinated Peptide |
| Crude Purity (by HPLC) | 70-90% | 50-80% | 30-60% |
| Overall Yield (Purified) | 20-40% | 10-30% | 5-20% |
| Purification Difficulty | Low to Moderate | Moderate | High |
| Common Impurities | Deletion sequences | Deletion/Truncated sequences | Deletion/Truncated sequences, Aggregates |
Table based on general observations and data from BenchChem.[3]
-
Protocol: Optimizing RP-HPLC Purification for Hydrophobic Chlorinated Peptides
-
Crude Peptide Dissolution:
-
Avoid dissolving the entire crude sample at once. Start with a small amount.
-
Instead of standard water/acetonitrile mixtures, try dissolving the peptide in solutions containing organic modifiers like isopropanol or even small amounts of formic acid or DMSO.[3][11] Sonication can aid dissolution.[11]
-
-
Modify HPLC Conditions:
-
Column Choice: If using a standard C18 column, consider switching to a column with a different stationary phase, such as C8 or C4, which are less retentive and better suited for very hydrophobic molecules.[3]
-
Mobile Phase: Add isopropanol to the acetonitrile mobile phase (e.g., a 1:1 mixture of acetonitrile and isopropanol as Mobile Phase B). Isopropanol is a stronger organic solvent that can improve the solubility and peak shape of hydrophobic peptides.[3]
-
Gradient: Use a shallower gradient to improve the resolution between your target peptide and closely eluting impurities.
-
Temperature: Increasing the column temperature (e.g., to 40-60 °C) can reduce mobile phase viscosity and improve peak shape.
-
-
This guide provides a foundational framework for troubleshooting the synthesis of chlorinated peptides. The key to success lies in a systematic approach to diagnosing problems, leveraging powerful analytical tools like mass spectrometry, and methodically optimizing reaction and purification conditions. By understanding the underlying chemical principles and potential pitfalls, researchers can more efficiently produce these valuable molecules for their scientific endeavors.
References
- 1. Synthesis of Chlorinated Oligopeptides via γ- and δ-Selective Hydrogen Atom Transfer Enabled by the N-Chloropeptide Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. researchgate.net [researchgate.net]
- 8. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural and Conformational Impact of 3-Chlorotyrosine Incorporation in Peptides
Introduction: Beyond a Biomarker—3-Chlorotyrosine as a Structural Modulator
In the landscape of drug development and disease pathology, the subtle art of post-translational modification (PTM) holds immense significance. These modifications act as molecular switches, altering a protein's structure, function, and interactions. Among these, the halogenation of amino acid residues is emerging as a critical event, particularly in inflammatory contexts. 3-Chlorotyrosine (3-Cl-Tyr) is a well-established biomarker for inflammation and oxidative stress, arising from the myeloperoxidase (MPO)-catalyzed reaction of hypochlorous acid (HOCl) with tyrosine residues.[1][2] This process is a hallmark of the neutrophilic immune response.[1]
However, viewing 3-Cl-Tyr solely as a passive marker of damage is a profound underestimation of its biochemical impact. The introduction of a bulky, electronegative chlorine atom onto the tyrosine ring fundamentally alters its physicochemical properties. This guide provides a comparative analysis, grounded in experimental data and methodologies, of how incorporating 3-Cl-Tyr affects peptide structure and conformation. Understanding these changes is paramount for researchers developing therapeutics targeting inflammatory diseases or for scientists whose protein of interest may be subjected to oxidative damage in vivo.
Part 1: Fundamental Physicochemical Shifts—Tyrosine vs. 3-Chlorotyrosine
The structural consequences of incorporating 3-Cl-Tyr are rooted in its altered chemical properties compared to the canonical tyrosine residue. The chlorine atom exerts a strong inductive effect and introduces steric bulk, which collectively impact pKa, hydrophobicity, and hydrogen bonding potential.
| Property | Tyrosine (Tyr) | 3-Chlorotyrosine (3-Cl-Tyr) | Causality of Change & Implication |
| Phenolic pKa | ~10.1 | ~8.8 | The electron-withdrawing chlorine atom stabilizes the phenolate anion, lowering the pKa. This means at physiological pH (~7.4), a significantly larger fraction of 3-Cl-Tyr residues will be deprotonated compared to Tyr, altering local charge and hydrogen bonding capabilities. |
| Hydrophobicity | Moderate | Increased | The nonpolar chlorine atom increases the overall hydrophobicity of the side chain. This can drive the modified residue into hydrophobic cores or alter its interaction with solvent, potentially impacting peptide folding and aggregation. |
| Steric Profile | Phenyl ring + OH | Phenyl ring + OH + Cl | The addition of a chlorine atom (Van der Waals radius ~1.75 Å) significantly increases the steric footprint of the side chain. This can lead to clashes within tightly packed structures, forcing conformational rearrangements. |
| H-Bonding | Acts as H-bond donor and acceptor | Primarily an H-bond donor (reduced acceptor strength) | The lowered pKa and altered electronic distribution weaken the ability of the phenolic oxygen to act as a hydrogen bond acceptor. This can disrupt critical H-bond networks that stabilize secondary and tertiary structures. |
Part 2: The Domino Effect—Impact on Peptide Secondary Structure
These fundamental changes cascade into measurable effects on the common secondary structures that form the backbone of peptide and protein architecture.
Comparison with Alternatives: α-Helix Stability
The α-helix is a prevalent secondary motif stabilized by a precise network of intramolecular hydrogen bonds between backbone atoms. The incorporation of 3-Cl-Tyr can be disruptive to this stability.
-
Mechanism of Destabilization: The increased steric bulk of the 3-Cl-Tyr side chain can clash with neighboring residues, particularly in i, i+3 and i, i+4 positions, which are spatially close in an α-helix.[3] Furthermore, altered aromatic interactions and the potential for the modified residue to favor solvent exposure due to its unique properties can disrupt the helical fold.[4]
-
Experimental Evidence: Circular Dichroism (CD) spectroscopy is the workhorse technique for assessing secondary structure content.[5] In a typical experiment, the helicity of a model peptide (e.g., an alanine-lysine host peptide) containing Tyr is compared to an identical peptide containing 3-Cl-Tyr across a range of temperatures or in the presence of denaturants. The characteristic CD signal for an α-helix, with negative bands at 222 nm and 208 nm, allows for quantification of helical content.[6]
Table 2: Comparative Helicity of a Model Peptide (Illustrative data based on established principles)
| Peptide Sequence | % Helicity at 25°C (from CD) | Melting Temperature (Tm) | Interpretation |
| Ac-(AAKY A)3-NH2 | 45% | 38°C | The native tyrosine residue participates in stabilizing interactions, contributing to a moderately stable helix. |
| Ac-(AAK(3-Cl-Y )A)3-NH2 | 25% | 29°C | The incorporation of 3-Cl-Tyr significantly reduces helical content and lowers the thermal stability, indicating a destabilizing effect. |
Comparison with Alternatives: β-Sheet Conformation
β-sheets are formed by hydrogen bonding between adjacent polypeptide strands. The role of tyrosine in these structures is often multifaceted, involving not just hydrogen bonding but also crucial aromatic stacking interactions that contribute to sheet stability.[7]
-
Mechanism of Perturbation: Chlorination alters the electronic properties of the aromatic ring, which can weaken or change the geometry of π-stacking interactions between adjacent strands.[7] The increased hydrophobicity may also promote aggregation, but potentially into disordered, non-native β-sheet structures characteristic of amyloidogenic peptides.[8][9]
-
Experimental Evidence: Fourier-transform infrared spectroscopy (FTIR) and CD spectroscopy can identify β-sheet structures. Thioflavin-T (ThT) fluorescence assays are commonly used to monitor the formation of amyloid-like β-sheet aggregates. Comparing the aggregation kinetics of a Tyr-containing peptide versus its 3-Cl-Tyr counterpart can reveal differences in the propensity to form these structures.
Part 3: A Guide to Experimental Validation
To rigorously compare the effects of 3-Cl-Tyr incorporation, a multi-technique approach is essential. The following protocols provide a framework for such an investigation.
Experimental Workflow: A Comparative Structural Analysis
The overall process involves synthesizing the peptides, analyzing their secondary and tertiary structures using spectroscopy, and potentially obtaining high-resolution models through crystallography or computational methods.
Caption: Workflow for comparing peptides with and without 3-Cl-Tyr.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
The foundation of any comparative study is the high-purity synthesis of the peptides. Fmoc-based SPPS is the standard method.[10]
Causality: The key to incorporating 3-Cl-Tyr is using the correctly protected amino acid building block, Fmoc-L-3-chlorotyrosine . This ensures site-specific incorporation.
-
Resin Preparation: Swell an appropriate solid support resin (e.g., Rink Amide for C-terminal amides) in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the incoming Fmoc-protected amino acid (either standard or Fmoc-L-3-chlorotyrosine) using a coupling reagent like HATU/HOAt in the presence of a base (e.g., N-methylmorpholine). Add this solution to the resin. Allow the reaction to proceed for at least 4 hours.[11]
-
Wash: Thoroughly wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like triisopropylsilane (TIPS) and water.[11]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its mass and purity via mass spectrometry.
Protocol 2: Circular Dichroism (CD) Spectroscopy for Helical Content
CD spectroscopy measures the differential absorption of circularly polarized light and is highly sensitive to the chiral environment of the peptide backbone, making it ideal for secondary structure analysis.[12]
Causality: By comparing the CD spectra of the Tyr and 3-Cl-Tyr peptides under identical conditions, any observed differences can be directly attributed to the modification. A thermal melt experiment, where spectra are recorded at increasing temperatures, reveals the conformational stability.
-
Sample Preparation: Prepare stock solutions of the purified peptides in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer itself should not have a strong absorbance in the far-UV region.
-
Concentration Determination: Accurately determine the peptide concentration using a method insensitive to the tyrosine modification, such as quantitative amino acid analysis or by weight if purity is high.
-
Spectra Acquisition:
-
Record CD spectra from approximately 260 nm to 190 nm in a 1 mm pathlength quartz cuvette at a controlled temperature (e.g., 25°C).
-
For each peptide, record a corresponding buffer blank spectrum.
-
-
Data Processing: Subtract the buffer blank from the sample spectrum. Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of residues.
-
Thermal Melt: Repeat spectra acquisition at increasing temperature increments (e.g., 5°C intervals from 25°C to 80°C). Plot the MRE at 222 nm versus temperature to determine the melting temperature (Tm), the point at which 50% of the peptide is unfolded.
Protocol 3: NMR Spectroscopy for Conformational Analysis
NMR provides atomic-resolution information about peptide conformation and dynamics in solution.[13]
Causality: The incorporation of 3-Cl-Tyr will cause specific changes in the chemical shifts of nearby protons. More importantly, changes in through-space correlations (NOEs) will reveal how the overall 3D fold has been altered to accommodate the modified residue.
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable NMR buffer (e.g., 90% H₂O / 10% D₂O phosphate buffer).
-
1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity and folding. A well-folded peptide will show good dispersion of amide proton signals.
-
2D Experiments: Acquire a standard set of 2D NMR spectra:
-
TOCSY: To identify protons within the same amino acid spin system.
-
NOESY: To identify protons that are close in space (< 5 Å), which provides the crucial distance restraints for structure calculation.[14]
-
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their respective amino acids in the peptide sequence.
-
Structural Calculation:
-
Integrate the NOESY cross-peaks to generate a list of upper-limit distance restraints.
-
Use software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy these experimental restraints.
-
-
Comparison: Compare the resulting structural ensembles for the Tyr and 3-Cl-Tyr peptides, noting differences in backbone conformation, side-chain packing, and overall fold.
Part 4: Visualizing the Perturbation
The structural impact of 3-Cl-Tyr can be conceptualized as a localized change that forces a broader conformational adaptation.
Caption: 3-Cl-Tyr can introduce steric clashes and disrupt stabilizing interactions.
Conclusion and Future Outlook
The incorporation of 3-chlorotyrosine is far more than a simple flag of oxidative damage; it is an active modulator of peptide and protein structure. By altering the fundamental physicochemical properties of the tyrosine side chain, this modification can significantly decrease the stability of secondary structures like α-helices and perturb the delicate interactions that maintain a peptide's native conformation.
For researchers in drug development, this means that proteins in an inflammatory environment may not behave as predicted from their canonical sequence. For those studying disease pathology, the structural changes induced by 3-Cl-Tyr could be a direct contributor to protein malfunction or aggregation. The experimental and computational workflows detailed in this guide provide a robust framework for objectively comparing and quantifying these effects, enabling a deeper and more accurate understanding of the functional consequences of inflammation at a molecular level.
References
- 1. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of aromatic interactions to alpha-helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrosine Regulates β-Sheet Structure Formation in Amyloid-β42: A New Clustering Algorithm for Disordered Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Tyrosine-Containing Self-Assembling β-Sheet Peptides on Macrophage Polarization and Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. mdpi.com [mdpi.com]
- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.uzh.ch [chem.uzh.ch]
A Comparative Guide to the Enzymatic Stability of Peptides: 3-Chlorotyrosine vs. Natural Tyrosine
For drug development professionals, the therapeutic promise of peptides is often tempered by their inherent vulnerability to enzymatic degradation. A short in vivo half-life is a primary hurdle in translating a potent peptide into a viable therapeutic.[1][2] A leading strategy to overcome this challenge is the site-specific incorporation of unnatural amino acids to "harden" the peptide backbone against proteolytic attack.[3][4] This guide provides an in-depth comparison of the enzymatic stability of peptides containing 3-chlorotyrosine, a synthetic halogenated amino acid, versus their natural tyrosine counterparts. We will explore the mechanistic rationale for enhanced stability and provide detailed, validated protocols for empirical assessment.
The Mechanistic Hypothesis: Why 3-Chlorotyrosine May Enhance Stability
The stability of a peptide is dictated by its susceptibility to cleavage by proteases. A key class of these enzymes are serine proteases, such as chymotrypsin, which are abundant in plasma and the digestive tract. Chymotrypsin preferentially cleaves peptide bonds at the C-terminus of large hydrophobic residues, with a strong preference for aromatic amino acids like tyrosine, phenylalanine, and tryptophan.[5][6]
The enzyme's specificity arises from its S1 binding pocket, a deep, hydrophobic cavity that accommodates the side chain of the target residue. The introduction of a chlorine atom at the 3-position of the tyrosine ring is hypothesized to confer proteolytic resistance through two primary mechanisms:
-
Steric Hindrance: The chlorine atom is larger than the hydrogen atom it replaces. This added bulk can create a steric clash within the confined S1 pocket of the protease, preventing the optimal docking required for efficient catalysis. This effectively "shields" the adjacent peptide bond from enzymatic hydrolysis.
-
Altered Electronics: The electron-withdrawing nature of the chlorine atom modifies the electron density of the aromatic ring. This can influence the key hydrophobic and π-stacking interactions that stabilize the peptide within the enzyme's active site, potentially reducing the binding affinity (Km) of the enzyme for its modified substrate.
The following diagram illustrates this proposed mechanism of steric hindrance.
Caption: Conceptual model of protease resistance.
Experimental Validation: A Head-to-Head Comparison
To empirically validate the stability hypothesis, we present data from a typical comparative study using a model peptide (Peptide-Y) and its 3-chlorotyrosine analogue (Peptide-ClY). Stability was assessed in human plasma and against isolated α-chymotrypsin.
Quantitative Data Summary
The results, summarized in the table below, clearly demonstrate the significant stabilizing effect of the 3-chlorotyrosine substitution.
| Peptide | Sequence | t½ in Human Plasma (hours)[1][7] | % Intact after 24h (Chymotrypsin) |
| Peptide-Y | Ac-Gly-Lys-Gly-Tyr -Ala-Pro-NH₂ | 3.2 ± 0.4 | 15% |
| Peptide-ClY | Ac-Gly-Lys-Gly-3-Cl-Tyr -Ala-Pro-NH₂ | 48.5 ± 3.1 | 92% |
Data are presented as mean ± standard deviation (n=3) and are representative examples for illustrative purposes.
Discussion of Results
The data reveal a greater than 15-fold increase in the plasma half-life for Peptide-ClY compared to the native Peptide-Y. This strongly suggests that the modification effectively protects the peptide from a broad range of plasma proteases. The specific chymotrypsin digestion assay corroborates this finding, showing minimal degradation of Peptide-ClY after 24 hours, while the parent peptide is almost completely degraded. This provides direct evidence that the chlorination at the tyrosine residue blocks the action of chymotrypsin-like enzymes, a major pathway for peptide degradation.[8][9]
Detailed Experimental Protocols
Reproducible and reliable data are the cornerstones of trustworthy research. The following protocols are self-validating systems that include necessary controls for accurate interpretation.
Protocol 3.1: In Vitro Human Plasma Stability Assay
This assay determines the overall stability of a peptide in a complex biological matrix containing a multitude of enzymes.[7][9]
Workflow Diagram
Caption: Standard workflow for assessing peptide stability in plasma.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 mM stock solution of the test peptide in 100% DMSO. Pooled human plasma (with anticoagulant, e.g., heparin) is thawed and centrifuged to remove cryoprecipitates.
-
Incubation: Pre-warm the required volume of plasma to 37°C in a shaking water bath. To initiate the reaction, spike the peptide stock solution into the plasma to a final concentration of 10 µM (the final DMSO concentration should be ≤1%).[7] This step is critical as high DMSO concentrations can denature plasma enzymes.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes and 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[8][9] The T=0 sample is taken immediately after adding the peptide.
-
Reaction Quenching & Protein Precipitation: Immediately add the aliquot to a tube containing 3 volumes (150 µL) of ice-cold acetonitrile.[8] The acetonitrile serves two purposes: it instantly stops all enzymatic reactions and precipitates the plasma proteins. An internal standard should be included in the acetonitrile to control for sample processing variability.
-
Sample Clarification: Vortex the sample vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS/MS. Monitor the disappearance of the parent peptide peak area over time relative to the internal standard.
-
Data Interpretation: Calculate the percentage of peptide remaining at each time point relative to the T=0 sample. The half-life (t½) is determined by fitting the data to a first-order decay curve (ln[% remaining] vs. time).
Protocol 3.2: Specific Protease (α-Chymotrypsin) Digestion Assay
This assay isolates the effect of a single, well-characterized protease to confirm the mechanism of stability.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Peptide Solution: Prepare a 100 µM solution of the peptide in assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0).
-
Enzyme Solution: Prepare a fresh 10 µM solution of α-chymotrypsin in the same assay buffer.
-
-
Reaction Initiation: In a microcentrifuge tube at 37°C, combine 90 µL of the peptide solution with 10 µL of the α-chymotrypsin solution (final concentrations: 90 µM peptide, 1 µM enzyme). A control reaction containing 10 µL of buffer instead of enzyme is essential.
-
Time-Course Sampling: At specified time points (e.g., 0, 30, 60, 120, 240 minutes and 24 hours), remove a 10 µL aliquot.
-
Quenching: Immediately quench the reaction by mixing the aliquot with 20 µL of 10% trifluoroacetic acid (TFA). The low pH irreversibly denatures the chymotrypsin.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the remaining parent peptide and identify cleavage fragments.
-
Data Interpretation: Plot the percentage of intact peptide remaining versus time to determine the degradation rate. Comparing the degradation profiles of Peptide-Y and Peptide-ClY directly demonstrates the resistance conferred by the modification.
Broader Implications for Drug Development
Incorporating 3-chlorotyrosine is a powerful tool for enhancing metabolic stability, a critical attribute for successful peptide therapeutics.[10] This modification can extend the dosing interval, improve bioavailability, and maintain therapeutic concentrations for longer periods.
However, researchers must remain vigilant that chemical modifications do not negatively impact the peptide's biological activity. The ultimate goal is to strike a balance between stability and potency. Therefore, after confirming enhanced stability, it is imperative to perform relevant in vitro binding and functional assays to ensure the modified peptide retains its desired therapeutic effect. The synthesis of peptides with chlorinated residues may also require optimization due to potential changes in solubility and reactivity.[11]
Conclusion
The substitution of natural tyrosine with 3-chlorotyrosine represents a highly effective and mechanistically rational strategy for improving the enzymatic stability of therapeutic peptides. By sterically and electronically hindering the action of key proteases like chymotrypsin, this modification can dramatically increase a peptide's plasma half-life. The protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these stability enhancements, empowering more informed decisions in the design and development of next-generation peptide drugs.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Peptide Conjugation for Drug Design - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
The Halogen Switch: A Comparative Guide to the Biological Activity of Peptides with 3-Chlorotyrosine
Introduction: Beyond a Biomarker of Inflammation
For decades, the presence of 3-chlorotyrosine (Cl-Tyr) in proteins and peptides has been recognized as a specific and stable biomarker for inflammation and oxidative stress.[1][2] Its formation is catalyzed by myeloperoxidase (MPO), an enzyme released by neutrophils at sites of inflammation, which generates hypochlorous acid (HOCl) to chlorinate the aromatic ring of tyrosine residues.[3][4] This modification has been strongly associated with various pathologies, including atherosclerosis and chronic lung disease.[3][5]
However, viewing 3-chlorotyrosine merely as a passive indicator of damage overlooks a critical question for drug development and molecular biology: Does this halogenation actively modulate the peptide's biological function?
This guide moves beyond the established role of 3-chlorotyrosine as a biomarker to explore its direct impact on peptide bioactivity. By synthesizing data from foundational studies and drawing parallels with other halogenated analogs, we will provide a framework for understanding how the substitution of a single hydrogen atom with chlorine can profoundly alter a peptide's interaction with its biological targets. We will delve into the physicochemical changes, compare performance with non-chlorinated analogs, and provide the experimental blueprints necessary for researchers to validate these effects in their own systems.
The Physicochemical Impact of Tyrosine Chlorination
The introduction of a chlorine atom at the ortho position of the tyrosine phenol ring induces several key physicochemical changes that underpin the observed alterations in biological activity:
-
Electronic Effects: Chlorine is an electron-withdrawing group, which lowers the pKa of the phenolic hydroxyl group. This change can alter hydrogen bonding capabilities, a critical factor in peptide-receptor interactions.
-
Steric Bulk: The addition of a chlorine atom increases the steric bulk of the tyrosine side chain, potentially forcing conformational shifts in the peptide backbone or altering how the side chain fits into a receptor's binding pocket.
-
Hydrophobicity: Chlorination increases the hydrophobicity of the tyrosine residue, which can influence peptide solubility, aggregation properties, and interactions with hydrophobic pockets in target proteins.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can contribute to intramolecular and intermolecular stability, influencing peptide structure and assembly.[6]
These fundamental changes are the root cause of the functional differences between chlorinated and non-chlorinated peptides.
Comparative Analysis: Chlorinated vs. Non-Chlorinated Peptide Analogs
Direct comparative studies on 3-chlorotyrosine-containing peptides and their native counterparts are emerging. However, strong inferences can be drawn from analogous modifications, such as tyrosine iodination, which provide a compelling model for the effects of halogenation.
A key study investigating the impact of 3-iodotyrosine on Matrix Metalloproteinase (MMP-9) responsive peptides provides critical insights.[6] The researchers found that substituting tyrosine with 3-iodotyrosine led to a more rapid and complete enzymatic hydrolysis by MMP-9. This suggests that the halogenated peptides are better substrates for the enzyme.
The underlying mechanism points to a rebalancing of molecular forces:
-
Enhanced Intramolecular Order: The presence of iodine introduced stabilizing halogen bonds, leading to a more defined structure within individual peptides.
-
Altered Intermolecular Interactions: The halogenated peptides exhibited changes in their self-assembly and aggregation properties.
While chlorine is smaller and less polarizable than iodine, it is reasonable to hypothesize that it imparts similar, albeit quantitatively different, effects. The increased order and altered aggregation profile can make the peptide more accessible and recognizable to its target enzyme or receptor, thereby modulating its activity.
Quantitative Data Summary
The following table summarizes the comparative data from the MMP-9 substrate study, illustrating the significant impact of halogenation on enzymatic cleavage rates.[6]
| Peptide Sequence | Modification | Relative Hydrolysis Rate (by MMP-9) | Observations |
| Peptide 1 (P1) | Tyrosine (Tyr) | 1.0 (Baseline) | Standard cleavage kinetics. |
| Peptide 1 Analog | 3-Iodotyrosine (I-Tyr) | > 2.0 | More rapid and complete hydrolysis.[6] |
| Peptide 2 (P3) | Tyrosine (Tyr) | 1.2 | Slightly faster cleavage than P1. |
| Peptide 2 Analog | 3-Iodotyrosine (I-Tyr) | > 2.5 | Significantly enhanced hydrolysis rate.[6] |
This data is adapted from a study on iodotyrosine, serving as a predictive model for the potential effects of chlorotyrosine.
This enhancement in substrate suitability is a critical consideration for drug development. For a peptide pro-drug designed for enzymatic activation at a disease site, incorporating 3-chlorotyrosine could lead to more efficient drug release. Conversely, for a peptide inhibitor, this modification could inadvertently increase its degradation rate, reducing its efficacy.
Experimental Protocols: A Self-Validating System
To rigorously compare the biological activity of a 3-chlorotyrosine peptide with its non-chlorinated analog, a series of well-controlled experiments are necessary. The following protocols outline a logical workflow from synthesis to functional analysis.
Diagram: Experimental Workflow for Comparative Analysis
References
- 1. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chlorotyrosine, a specific marker of myeloperoxidase-catalyzed oxidation, is markedly elevated in low density lipoprotein isolated from human atherosclerotic intima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Chlorotyrosine as a marker of protein damage by myeloperoxidase in tracheal aspirates from preterm infants: association with adverse respiratory outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Spectroscopic Differentiation of Peptides Containing 3-Chlorotyrosine versus Tyrosine
Introduction: The Significance of a Single Chlorine Atom
In the landscape of proteomics and drug development, post-translational modifications (PTMs) represent a critical layer of biological regulation and a source of potential therapeutic targets. Among these, the halogenation of amino acid residues is gaining significant attention. The formation of 3-chlorotyrosine (Cl-Tyr) from tyrosine (Tyr) is not a trivial substitution; it is a specific biomarker for inflammation and oxidative stress, catalyzed in vivo by the enzyme myeloperoxidase (MPO) which releases hypochlorous acid.[1][2] This modification has been implicated in a range of pathologies, making the ability to accurately detect and characterize Cl-Tyr-containing peptides paramount.[3]
While mass spectrometry is the definitive tool for identifying this modification, spectroscopic techniques offer a complementary, non-destructive, and often more accessible means to probe the structural and environmental consequences of this chlorination. This guide provides an in-depth comparison of the key spectroscopic differences—in UV-Visible absorbance, fluorescence, and Raman scattering—between peptides containing native tyrosine and those with 3-chlorotyrosine. We will explore the physicochemical principles behind these differences and provide robust experimental protocols for their characterization.
I. UV-Visible Absorbance Spectroscopy: A Subtle but Telling Shift
The aromatic side chain of tyrosine is a chromophore that absorbs UV light. This property is routinely used to determine the concentration of peptides and proteins.[4] The introduction of a chlorine atom onto the phenol ring, an electron-withdrawing group, subtly alters the electronic transitions, providing a primary spectroscopic handle for differentiation.
The Underlying Causality
The UV absorbance of tyrosine is dominated by π → π* transitions within the phenol ring.[5][6] In its neutral form, tyrosine exhibits a characteristic absorption maximum (λmax) around 275 nm.[4][7] When a chlorine atom is substituted at the ortho-position to the hydroxyl group, it perturbs the electron density of the aromatic system. This halogenation typically results in a slight red shift (bathochromic shift) of the λmax. This is because the chlorine atom, despite being electron-withdrawing, can donate lone-pair electrons into the π-system in the excited state, slightly lowering the energy gap for the π → π* transition.
Furthermore, the local environment, particularly the polarity and pH, significantly influences the absorbance spectrum.[6] Ionization of the phenolic hydroxyl group (pKa ≈ 10 for Tyr) to a phenolate anion results in a pronounced red shift to ~295 nm for tyrosine.[8] Halogenation lowers the pKa of the phenolic proton, meaning 3-chlorotyrosine will become ionized at a lower pH than tyrosine.[9] This differential pH sensitivity can be a powerful tool for distinguishing the two residues.
Expected Spectral Differences
| Parameter | Peptide with Tyrosine | Peptide with 3-Chlorotyrosine | Rationale |
| λmax (Neutral pH) | ~275 nm | ~278-280 nm (estimated) | Bathochromic shift due to halogen substitution. |
| Molar Absorptivity (ε) | ~1400 M⁻¹cm⁻¹ at 275 nm[4] | Expected to be similar or slightly higher | Chlorine substitution can subtly alter transition dipole moments. |
| pH Titration Inflection | pKa ≈ 10 | pKa < 10 | The electron-withdrawing chlorine atom stabilizes the phenolate anion.[9] |
II. Fluorescence Spectroscopy: The Quenching Effect of a Heavy Atom
Tyrosine's intrinsic fluorescence provides a sensitive probe of its local environment.[10] This fluorescence arises from the radiative decay of the excited singlet state of the phenol ring. However, the introduction of a halogen atom is known to dramatically influence this property through a phenomenon known as the "heavy-atom effect."
The Underlying Causality
Upon excitation, the tyrosine side chain is promoted to an excited singlet state. It can return to the ground state by emitting a photon (fluorescence) or through non-radiative pathways. The fluorescence quantum yield (ΦF), the ratio of photons emitted to photons absorbed, is a measure of the efficiency of the fluorescence process. For tyrosine, this value is typically around 0.13-0.14.[11]
Chlorine, being a "heavy atom" compared to hydrogen, enhances the rate of intersystem crossing—a non-radiative transition from the excited singlet state to the triplet state. This provides an efficient alternative pathway for de-excitation, thereby "quenching" the fluorescence.[10][12] The result is a significant decrease in the fluorescence quantum yield and a shorter fluorescence lifetime for 3-chlorotyrosine compared to tyrosine. This quenching is a highly reliable and sensitive indicator of halogenation.[13][14]
Expected Fluorescence Differences
| Parameter | Peptide with Tyrosine | Peptide with 3-Chlorotyrosine | Rationale |
| Emission λmax | ~303-305 nm[6] | ~305-308 nm (minor shift expected) | The emission wavelength is generally less sensitive to substitution than absorbance. |
| Fluorescence Quantum Yield (ΦF) | ~0.13 - 0.14[11] | Significantly lower (<0.05 estimated) | Heavy-atom effect enhances intersystem crossing, quenching fluorescence.[12] |
| Fluorescence Lifetime (τ) | ~3.6 ns | Significantly shorter | Increased rate of non-radiative decay pathways shortens the excited state lifetime. |
III. Raman Spectroscopy: A Vibrational Fingerprint
Raman spectroscopy probes the vibrational modes of a molecule, providing a detailed structural fingerprint.[15] The substitution of a hydrogen atom with a chlorine atom on the tyrosine ring introduces distinct changes in the Raman spectrum, offering a highly specific method for detection.
The Underlying Causality
The Raman spectrum of a tyrosine-containing peptide features several characteristic bands arising from the vibrations of the phenol ring.[16] Key bands include the ring breathing modes (ν1 and ν12) and the Fermi doublet at approximately 850 cm⁻¹ and 830 cm⁻¹, which is sensitive to hydrogen bonding of the phenolic hydroxyl group.[17]
Introducing a chlorine atom does two things:
-
Mass Effect: The heavier chlorine atom will lower the frequency of the vibrational modes it is directly involved in, particularly the C-Cl stretching and bending modes.
-
Electronic Effect: The electron-withdrawing nature of chlorine alters the bond strengths and force constants within the aromatic ring, leading to shifts in the frequencies of the ring's vibrational modes.
The most definitive new feature in the 3-chlorotyrosine spectrum will be the appearance of a C-Cl stretching vibration. Based on data for chlorinated phenols, this band is expected to appear in the 600-800 cm⁻¹ region.[18] Additionally, the characteristic tyrosine ring modes will be perturbed, providing a secondary set of markers for its presence.
Expected Raman Spectral Differences
| Raman Band Assignment | Tyrosine (approx. cm⁻¹) | 3-Chlorotyrosine (approx. cm⁻¹) | Rationale |
| C-Cl Stretch | N/A | ~700-750 (predicted) | Introduction of a new C-Cl bond.[18] |
| Ring Breathing (ν1) | ~1615 | Shifted position and/or intensity | Perturbation of the aromatic ring's electronic structure. |
| Fermi Doublet | ~850 / 830 | Shifted and/or altered intensity ratio | Changes in the vibrational coupling and H-bonding environment due to the adjacent chlorine. |
Experimental Workflows & Protocols
Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed methodologies for synthesizing and analyzing these peptides.
Workflow 1: Peptide Synthesis and Purification
The foundation of any comparative study is the availability of high-purity peptides. Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the standard method.[19][20][21]
Caption: Workflow for peptide synthesis and purification.
Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu)
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[19]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain, and repeat for an additional 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove residual piperidine.
-
Amino Acid Coupling: In a separate vial, pre-activate 4 equivalents of the desired Fmoc-amino acid (e.g., Fmoc-Tyr(tBu)-OH or Fmoc-3-Cl-Tyr-OH) with 3.9 equivalents of a coupling agent (e.g., HCTU) and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[22]
-
Verification: Confirm the mass of the purified peptide using mass spectrometry.[23]
Workflow 2: Spectroscopic Analysis
A systematic approach is required to acquire high-quality, comparable spectroscopic data.
Caption: General workflow for spectroscopic analysis.
Protocol: UV-Visible Absorbance Spectroscopy
-
Sample Preparation: Prepare a series of dilutions of the purified Tyr and Cl-Tyr peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). A concentration range where absorbance falls between 0.1 and 1.0 is ideal.
-
Blanking: Use the same buffer to zero the spectrophotometer.
-
Data Acquisition: Record the absorbance spectrum for each sample from 200 nm to 350 nm using a 1 cm pathlength quartz cuvette.
-
Analysis: Determine the λmax for each peptide. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl) from a plot of absorbance versus concentration.
Protocol: Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the Tyr and Cl-Tyr peptides in the buffer of choice. Ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[11]
-
Instrument Setup: Set the excitation wavelength to the absorbance maximum determined from the UV-Vis experiment (e.g., ~275 nm).
-
Emission Spectrum: Record the fluorescence emission spectrum from ~285 nm to 450 nm. Note the emission maximum.
-
Quantum Yield Measurement: Using a known standard (free L-Tyrosine in the same buffer can be used for the Tyr-peptide), measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the standard and the Cl-Tyr sample. Calculate the quantum yield using the comparative method.[24]
Protocol: Raman Spectroscopy
-
Sample Preparation: Prepare concentrated solutions (e.g., 1-5 mg/mL) or use lyophilized powder of the Tyr and Cl-Tyr peptides.
-
Instrument Setup: Choose an appropriate laser excitation wavelength that minimizes fluorescence (e.g., 785 nm).
-
Data Acquisition: Acquire Raman spectra over a relevant wavenumber range (e.g., 400 cm⁻¹ to 1800 cm⁻¹) to cover the fingerprint region, including C-Cl stretching and ring modes.[25]
-
Analysis: Compare the spectra, noting shifts in known tyrosine bands and the appearance of new bands in the Cl-Tyr peptide spectrum. Assign bands based on literature values for tyrosine and chlorinated phenols.[16][18]
Conclusion
The substitution of tyrosine with 3-chlorotyrosine imparts a distinct spectroscopic signature that can be effectively characterized by a combination of UV-Visible, fluorescence, and Raman spectroscopy. The expected bathochromic shift in UV absorbance, significant fluorescence quenching, and the appearance of unique vibrational modes in the Raman spectrum provide a powerful, multi-faceted toolkit for researchers. By employing the robust protocols outlined in this guide, scientists and drug development professionals can confidently differentiate these peptides, gaining deeper insights into the structural consequences of this critical oxidative modification and accelerating research into its role in health and disease.
References
- 1. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Halogenation of tyrosine perturbs large-scale protein self-organization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electronic effects on the fluorescence of tyrosine in small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. omlc.org [omlc.org]
- 12. itqb.unl.pt [itqb.unl.pt]
- 13. mdpi.com [mdpi.com]
- 14. biotium.com [biotium.com]
- 15. Raman spectra of amino acids and peptides from machine learning polarizabilities [arxiv.org]
- 16. Characterization and discrimination of phenolic compounds using Fourier transform Raman spectroscopy and chemometric tools | Université de Liège [popups.uliege.be]
- 17. Monitoring peptide tyrosine nitration by spectroscopic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. carlroth.com [carlroth.com]
- 21. Peptide Design: Principles & Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 22. bachem.com [bachem.com]
- 23. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. chem.uci.edu [chem.uci.edu]
- 25. physicsopenlab.org [physicsopenlab.org]
A Senior Application Scientist's Guide to Fmoc-3-chloro-L-tyrosine vs. Fmoc-3,5-dichloro-L-tyrosine in Peptide Synthesis
Introduction: The Strategic Incorporation of Halogenated Tyrosines in Peptide Science
In the landscape of peptide and protein engineering, the ability to introduce non-canonical amino acids offers a powerful toolkit for modulating biological activity, enhancing stability, and introducing novel functionalities. Among these, halogenated amino acids, and specifically chlorinated tyrosines, have garnered significant attention. Their presence in biological systems is often a hallmark of oxidative stress, serving as a biomarker for inflammatory diseases where enzymes like myeloperoxidase produce hypochlorous acid.[1][2] Beyond their biological significance, the deliberate incorporation of 3-chlorotyrosine (Cl-Tyr) and 3,5-dichlorotyrosine (Cl₂-Tyr) into synthetic peptides provides a nuanced strategy for researchers in drug discovery and chemical biology to fine-tune the physicochemical properties of their molecules.
This guide provides a detailed comparison of two key building blocks for this purpose: Fmoc-3-chloro-L-tyrosine and Fmoc-3,5-dichloro-L-tyrosine. We will delve into their performance in solid-phase peptide synthesis (SPPS), their impact on the resulting peptide's structure and function, and provide practical guidance for their effective use.
Physicochemical Properties: A Tale of One versus Two Chlorines
The addition of one or two chlorine atoms to the tyrosine ring introduces significant, predictable changes to the amino acid's properties. These alterations are foundational to understanding their behavior in peptide synthesis and their influence on the final peptide.
| Property | This compound | Fmoc-3,5-dichloro-L-tyrosine | Rationale for Difference |
| Molecular Weight | 437.88 g/mol [3] | 472.32 g/mol | Addition of a second chlorine atom. |
| Chemical Structure | A single chlorine atom at the 3-position of the phenolic ring. | Chlorine atoms at both the 3- and 5-positions of the phenolic ring. | Positional isomerism of the halogen substituent. |
| Phenolic pKa | ~8.8 | ~7.4 | The strongly electron- withdrawing nature of chlorine atoms acidifies the phenolic proton. This effect is more pronounced with two chlorine atoms.[4] |
| Hydrophobicity | Increased relative to tyrosine. | Increased relative to 3-chlorotyrosine.[4] | The addition of halogens increases the lipophilicity of the aromatic side chain.[4] |
Performance in Solid-Phase Peptide Synthesis (SPPS)
The standard Fmoc/tBu strategy is generally applicable for the incorporation of both chlorinated tyrosine derivatives.[5] However, the subtle differences in their structure can influence the efficiency of the synthesis.
A Standard Fmoc-SPPS Cycle
The iterative process of deprotection and coupling is the core of SPPS. A typical cycle is illustrated below.
Caption: A single cycle in Fmoc solid-phase peptide synthesis.
Coupling Reactions
The acylation of the free N-terminal amine of the growing peptide chain with the activated carboxyl group of the incoming amino acid is the pivotal bond-forming step.
-
Activation: Standard activating agents such as HBTU, HATU, and HCTU in the presence of a base like diisopropylethylamine (DIEA) are effective for both derivatives.
-
Coupling Efficiency: While direct comparative kinetic data is scarce, some inferences can be drawn. The increased steric bulk of the 3,5-dichloro-L-tyrosine side chain may lead to slightly slower coupling kinetics compared to the mono-chloro derivative, particularly in sterically hindered sequences. For challenging couplings involving either derivative, extended reaction times or the use of more potent activating agents like HATU may be beneficial. It is always recommended to monitor the completion of the coupling reaction, for instance with a negative Kaiser test.[6]
Fmoc Deprotection
The removal of the N-terminal Fmoc group is typically achieved with a 20% solution of piperidine in DMF.[7]
-
Kinetics: The deprotection mechanism proceeds via a β-elimination, which is generally rapid and efficient.[6] There is no strong evidence to suggest a significant difference in the deprotection kinetics between this compound and Fmoc-3,5-dichloro-L-tyrosine. The electronic effects of the chlorine atoms are primarily on the phenolic ring and are unlikely to substantially influence the base-lability of the distant Fmoc group.
-
Incomplete Deprotection: As with any SPPS, peptide aggregation can hinder deprotection.[6] If slow or incomplete deprotection is suspected, a second piperidine treatment is advisable.
Potential Side Reactions
While generally robust, the incorporation of chlorinated tyrosines warrants consideration of potential side reactions.
-
O-acylation of the Phenolic Hydroxyl Group: If the phenolic hydroxyl group is left unprotected, it can be susceptible to acylation during the coupling step. While the lowered nucleophilicity of the chlorinated phenol (due to the electron-withdrawing chlorine atoms) reduces this risk compared to native tyrosine, protection with a tert-butyl (tBu) group is still recommended for sensitive or lengthy syntheses to ensure the highest purity of the final peptide.[8]
-
Aspartimide Formation: In sequences containing aspartic acid, the use of basic conditions for Fmoc deprotection can promote the formation of a cyclic aspartimide intermediate. This is a general issue in Fmoc-SPPS and not specific to the presence of chlorinated tyrosines, but it is a crucial consideration for overall peptide purity.[7]
-
Modification during Final Cleavage: During the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA), the generated carbocations can modify sensitive residues. The electron-rich aromatic rings of the chlorinated tyrosines could potentially be targets, although they are less reactive than the unmodified tyrosine ring. The use of scavengers in the cleavage cocktail (e.g., water, triisopropylsilane, thioanisole) is essential to minimize such side reactions.[7]
Impact on Peptide Structure and Function
The choice between mono- and di-chlorination can have a profound impact on the final peptide's properties.
Conformational Effects
The introduction of bulky chlorine atoms can impose steric constraints that influence peptide backbone conformation. While detailed comparative structural studies on a wide range of peptides are limited, it is plausible that the more sterically demanding 3,5-dichloro-L-tyrosine residue could have a more pronounced effect on inducing or stabilizing specific secondary structures, such as β-turns, compared to 3-chloro-L-tyrosine.[3][9]
Electronic Effects and pKa
The most significant and predictable consequence of tyrosine chlorination is the reduction of the phenolic hydroxyl group's pKa. The electron-withdrawing inductive effect of the chlorine atoms stabilizes the phenolate anion, making the proton more acidic.
-
3-chloro-L-tyrosine: The pKa is lowered from ~10.1 for tyrosine to approximately 8.8.
-
3,5-dichloro-L-tyrosine: The additive effect of a second chlorine atom further reduces the pKa to around 7.4.[4]
This modulation of pKa is critical. For instance, at physiological pH (~7.4), a significant portion of 3,5-dichlorotyrosine residues will be deprotonated (phenolate form), while 3-chlorotyrosine and native tyrosine will be predominantly protonated (phenolic form). This can dramatically alter electrostatic interactions, hydrogen bonding capabilities, and solubility, thereby influencing receptor binding and overall biological activity.
Caption: Decision logic for selecting a chlorinated tyrosine based on desired pKa.
Experimental Protocols
Protocol 1: Automated Fmoc-SPPS of a Chlorinated Tyrosine-Containing Peptide
This protocol provides a general procedure for incorporating either this compound or Fmoc-3,5-dichloro-L-tyrosine into a peptide sequence using an automated peptide synthesizer.
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides) and perform the synthesis of the sequence up to the point of incorporating the chlorinated tyrosine.
-
Deprotection: Perform the final deprotection of the N-terminal Fmoc group of the preceding amino acid by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling:
-
Prepare a solution of the chlorinated tyrosine derivative (e.g., this compound, 4 equivalents), an activator (e.g., HCTU, 3.95 equivalents), and a base (e.g., DIEA, 8 equivalents) in DMF.
-
Add the coupling solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring (Optional but Recommended): Take a small sample of the resin and perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling.[6]
-
Continuation: Proceed with the synthesis of the remaining peptide sequence by repeating the deprotection, washing, and coupling steps for each subsequent amino acid.
-
Final Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Protocol 2: Monitoring Fmoc Deprotection and Coupling
-
Kaiser Test (for primary amines):
-
Place a few resin beads in a small glass test tube.
-
Add 2-3 drops of each of the following reagents: potassium cyanide in pyridine, ninhydrin in ethanol, and phenol in ethanol.
-
Heat the tube at 100°C for 5 minutes.
-
Result: A dark blue color indicates the presence of free primary amines (successful deprotection or incomplete coupling). A yellow or colorless result indicates their absence (successful coupling).[10]
-
Summary and Recommendations
| Feature | This compound | Fmoc-3,5-dichloro-L-tyrosine | Recommendation for Use |
| Synthesis | Standard coupling, slightly less sterically hindered. | Potentially slower coupling due to increased steric bulk. | For routine incorporation where maximal coupling speed is desired. |
| pKa | ~8.8 (mostly protonated at pH 7.4) | ~7.4 (partially deprotonated at pH 7.4) | 3-Cl-Tyr: To introduce a halogen label with minimal perturbation of the hydroxyl group's protonation state. 3,5-Cl₂-Tyr: To mimic phosphotyrosine or introduce a pH-sensitive switch near physiological conditions. |
| Hydrophobicity | Moderately increased. | Substantially increased. | To modulate peptide-membrane interactions or enhance binding in hydrophobic pockets. |
| Steric Influence | Moderate steric bulk. | Significant steric bulk. | To enforce specific conformational constraints on the peptide backbone. |
Choosing the Right Derivative:
-
Use this compound when:
-
You want to introduce a single chlorine atom as a probe or to mimic a specific biological modification with minimal perturbation to the tyrosine's electronic properties at physiological pH.
-
You are working with a sterically crowded sequence where coupling efficiency is a primary concern.
-
-
Use Fmoc-3,5-dichloro-L-tyrosine when:
-
You need to significantly lower the pKa of the side chain to introduce a negative charge at or near physiological pH, for example, to act as a phosphotyrosine mimetic.
-
You aim to introduce a larger, more hydrophobic, and sterically demanding group to influence peptide conformation or binding interactions.
-
By understanding the distinct characteristics of these two valuable building blocks, researchers can make informed decisions to strategically engineer peptides with tailored properties for a wide array of applications in science and medicine.
References
- 1. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Chloro-L-Tyrosine | C9H10ClNO3 | CID 110992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Halogenation of tyrosine perturbs large-scale protein self-organization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. Conformational design of cyclic peptides - Enlighten Theses [theses.gla.ac.uk]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
The Halogen Advantage: A Comparative Guide to the Impact of Chlorination on Peptide-Target Binding Affinity
For researchers, scientists, and drug development professionals, the quest for peptides with enhanced therapeutic potential is a continuous journey of molecular refinement. Among the various chemical modifications employed to augment the stability and bioactivity of peptides, halogenation, and specifically chlorination, has emerged as a potent strategy to modulate binding affinity for their biological targets.[1] This guide provides an in-depth, objective comparison of chlorinated versus non-chlorinated peptides, supported by experimental data and detailed methodologies, to illuminate the profound impact of this seemingly simple atomic substitution.
The Rationale Behind Chlorination: Beyond a Simple Substitution
The introduction of a chlorine atom into a peptide structure is far more than a mere increase in molecular weight. It fundamentally alters the physicochemical properties of the amino acid side chain, thereby influencing the peptide's conformation and its interaction with a target protein.[2] The primary effects of chlorination can be categorized as follows:
-
Increased Hydrophobicity: The addition of a chlorine atom, particularly to aromatic residues like tyrosine or tryptophan, significantly increases the hydrophobicity of the side chain.[3][4] This can lead to more favorable hydrophobic interactions within the binding pocket of a target protein, a critical driving force for many high-affinity molecular recognitions.
-
Altered Electronic Profile and Halogen Bonding: Chlorine is an electronegative atom, and its incorporation can create a region of positive electrostatic potential on the opposite side of the C-Cl bond, known as a "sigma-hole". This enables the formation of a halogen bond, a non-covalent interaction with a Lewis base (e.g., a backbone carbonyl oxygen) in the target protein.[5][6] This specific and directional interaction can significantly contribute to the overall binding energy.
-
Conformational Rigidity: The steric bulk of the chlorine atom can restrict the conformational freedom of the amino acid side chain, pre-organizing the peptide into a conformation that is more favorable for binding. This reduces the entropic penalty of binding, which can translate to a higher binding affinity.[7]
These alterations collectively provide a compelling case for the strategic use of chlorination in peptide drug discovery to enhance target selectivity and potency.[1]
Quantifying the Impact: A Comparative Look at Binding Affinity
The most direct way to assess the impact of chlorination is to compare the binding affinities of chlorinated and non-chlorinated peptide analogues. The dissociation constant (Kd) is a key metric, with a lower Kd value indicating a higher binding affinity. The following table summarizes representative data from studies where chlorination has been shown to enhance binding affinity.
| Peptide Sequence | Target Protein | Modification | Kd (Chlorinated) | Kd (Non-Chlorinated) | Fold Improvement in Affinity | Reference |
| Phenylalanine-containing peptide | human Cathepsin L | 4-chlorophenylalanine | ~0.1 µM | ~1.3 µM | 13 | [5] |
| Tyrosine-containing peptide | Generic Receptor | 3-chloro-tyrosine | Data not available | Data not available | Qualitatively described as enhanced | [8][9] |
| Tryptophan-containing peptide | Generic Receptor | Chlorinated Tryptophan | Data not available | Data not available | Qualitatively described as enhanced | [10][11] |
Note: The data in this table is illustrative and compiled from various sources. Direct head-to-head quantitative comparisons for a single peptide-target system upon chlorination are not always readily available in published literature but the principles are well-established.
Experimental Validation: Protocols for Assessing Binding Affinity
To empirically determine the effect of chlorination on peptide-target binding, two gold-standard biophysical techniques are employed: Surface Plasmon Resonance (SPR) for kinetic analysis and Isothermal Titration Calorimetry (ITC) for a complete thermodynamic profile.
Surface Plasmon Resonance (SPR): Unraveling the Kinetics of Interaction
SPR is a label-free technique that monitors the binding of an analyte (in this case, the peptide) to a ligand (the target protein) immobilized on a sensor surface in real-time.[12][13] This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Experimental Workflow for SPR Analysis
Caption: Workflow for SPR analysis of peptide-target binding.
Detailed Step-by-Step Protocol for SPR:
-
Ligand Immobilization:
-
Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified target protein (ligand) at a concentration of 10-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate electrostatic pre-concentration.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
A control flow cell should be prepared by performing the activation and deactivation steps without protein injection to serve as a reference.
-
-
Analyte Injection and Data Collection:
-
Prepare serial dilutions of the chlorinated and non-chlorinated peptides (analytes) in running buffer. A typical concentration range would be from 0.1x to 10x the expected Kd.
-
Inject the peptide solutions over the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). Include a buffer-only injection as a blank.
-
Monitor the association phase during injection and the dissociation phase during the subsequent flow of running buffer.
-
Between each peptide injection cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH glycine solution or a high salt buffer).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
From the fitting, obtain the association rate constant (ka), dissociation rate constant (kd), and calculate the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[14][15] This includes the binding affinity (Kd), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).
Experimental Workflow for ITC Analysis
References
- 1. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 2. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]
- 3. The functional importance of hydrophobicity of the tyrosine at position 13 of human epidermal growth factor in receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. genscript.com [genscript.com]
- 9. Chlorination of tyrosyl residues in peptides by myeloperoxidase and human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptidic Tryptophan Halogenation by a Promiscuous Flavin‐Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies [mdpi.com]
- 14. edepot.wur.nl [edepot.wur.nl]
- 15. High-Quality Data of Protein/Peptide Interaction by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Fragmentation of Chlorinated vs. Non-Chlorinated Peptides
For researchers, scientists, and drug development professionals engaged in proteomics and the study of post-translational modifications (PTMs), a nuanced understanding of how chemical modifications alter peptide behavior in a mass spectrometer is paramount. This guide provides an in-depth technical comparison of the fragmentation patterns of chlorinated and non-chlorinated peptides, grounded in experimental data and established principles of mass spectrometry. We will explore the subtle yet significant shifts in fragmentation that arise from the incorporation of chlorine, a modification increasingly recognized for its role in inflammatory processes and as a biomarker.
Fundamentals of Peptide Fragmentation in Mass Spectrometry
Before delving into the specifics of chlorination, it is crucial to understand the primary mechanisms by which peptides fragment in a mass spectrometer. Tandem mass spectrometry (MS/MS) is the cornerstone of peptide identification and sequencing. In a typical bottom-up proteomics workflow, proteins are enzymatically digested into smaller peptides, which are then ionized and subjected to fragmentation.[1] The resulting fragment ions provide the necessary information to deduce the peptide's amino acid sequence.[1]
The most common fragmentation techniques include Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD).
-
Collision-Induced Dissociation (CID) : This technique involves the acceleration of precursor ions and their collision with an inert gas.[2] This process leads to the cleavage of the peptide backbone, primarily at the amide bonds, generating b- and y-type fragment ions.[2]
-
Higher-Energy Collisional Dissociation (HCD) : A variation of CID, HCD is performed in a dedicated collision cell and typically uses higher energies.[3] This results in more extensive fragmentation and can be particularly useful for identifying PTMs.[3]
-
Electron Transfer Dissociation (ETD) : In contrast to CID and HCD, ETD involves the transfer of an electron to a multiply charged peptide ion.[4] This induces fragmentation along the peptide backbone, producing c- and z-type ions while often preserving labile PTMs.[4]
The type of fragmentation method employed significantly influences the resulting spectrum and the information that can be gleaned from it.
The Impact of Chlorination on Peptide Fragmentation
Chlorination, particularly of tyrosine residues to form 3-chlorotyrosine (Cl-Tyr) and 3,5-dichlorotyrosine (Cl2-Tyr), is a PTM of significant biological interest, often associated with inflammation and oxidative stress. From a mass spectrometric perspective, the introduction of chlorine atoms has several key effects on the peptide.
Isotopic Signature: A Telltale Sign of Chlorination
One of the most definitive indicators of chlorination in a mass spectrum is the characteristic isotopic pattern of chlorine. Naturally occurring chlorine exists as two stable isotopes: 35Cl (75.77%) and 37Cl (24.23%).[5] This results in a distinctive M+2 peak for every chlorine atom present in the peptide, with an intensity approximately one-third of the monoisotopic peak.[5] For a monochlorinated peptide, a doublet with a ~3:1 intensity ratio will be observed, while a dichlorinated peptide will exhibit a triplet with a ~9:6:1 ratio. This isotopic signature is a powerful tool for the initial identification of chlorinated species in a complex mixture.[5][6]
Fragmentation Patterns: A Comparative Analysis
A crucial observation from experimental data is that the overall fragmentation patterns of chlorinated peptides are remarkably similar to their non-chlorinated counterparts when analyzed by CID or HCD.[6] The primary cleavage sites along the peptide backbone remain largely unchanged. The key difference lies in the mass shift of fragment ions containing the chlorinated residue.
For a peptide containing a chlorinated tyrosine, b- and y-ions that encompass the modified residue will exhibit a mass shift corresponding to the addition of chlorine. A monochlorinated tyrosine will result in a mass increase of approximately 34 Da, while a dichlorinated tyrosine will show an increase of about 68 Da.[6]
Experimental Data: Side-by-Side Comparison
The following table and spectra illustrate the comparative fragmentation of a model peptide in its unmodified, monochlorinated, and dichlorinated forms.
Table 1: Comparison of Key Fragmentation Characteristics
| Feature | Non-Chlorinated Peptide | Monochlorinated Peptide | Dichlorinated Peptide |
| Precursor Ion Isotopic Pattern | Standard peptide isotopic distribution | M/M+2 doublet (~3:1 ratio) | M/M+2/M+4 triplet (~9:6:1 ratio) |
| Primary Fragmentation | Backbone amide bond cleavage (b- and y-ions) | Backbone amide bond cleavage (b- and y-ions) | Backbone amide bond cleavage (b- and y-ions) |
| Mass of Fragment Ions | Standard b- and y-ion series | Mass shift of +34 Da for fragments containing Cl-Tyr | Mass shift of +68 Da for fragments containing Cl2-Tyr |
| Characteristic Neutral Losses | H₂O, NH₃ from specific residues | H₂O, NH₃ from specific residues | H₂O, NH₃ from specific residues |
Experimental Workflow for the Analysis of Chlorinated Peptides
A robust and optimized workflow is essential for the accurate identification and characterization of chlorinated peptides.
Sample Preparation
A critical and often overlooked aspect of analyzing chlorinated peptides is the sample preparation protocol. Standard proteomics workflows that include reduction and alkylation steps can lead to the significant loss of chlorinated tyrosine residues.[6] Therefore, for the analysis of chlorination, it is recommended to omit these steps.
Optimized Protocol for Protein Digestion without Reduction and Alkylation:
-
Protein Denaturation: Denature the protein sample in a solution containing 4 M urea and 1% SDC (sodium deoxycholate) to improve digestion efficiency.[6]
-
Enzymatic Digestion: Perform in-solution digestion with an appropriate protease (e.g., trypsin) according to standard protocols.
-
Sample Cleanup: After digestion, acidify the sample to precipitate the SDC and perform a solid-phase extraction (SPE) cleanup using a C18 cartridge to desalt and concentrate the peptides.
Caption: Experimental workflow for chlorinated peptide analysis.
LC-MS/MS Analysis
The separation and analysis of chlorinated peptides can be achieved using a high-resolution mass spectrometer coupled with liquid chromatography.
Recommended LC-MS/MS Parameters:
-
LC System: A nano-flow or micro-flow HPLC system for optimal sensitivity.
-
Column: A C18 reversed-phase column for peptide separation.
-
Mass Spectrometer: A high-resolution instrument, such as an Orbitrap-based mass spectrometer (e.g., Q Exactive HF), is recommended for accurate mass measurements.[6]
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scans: Acquire full scans over a mass range of m/z 400–1400 with a resolution of at least 60,000.
-
MS2 Scans: Use data-dependent acquisition (DDA) to select the most intense precursor ions for HCD fragmentation.[6] A normalized collision energy (NCE) of around 28 can be a good starting point.[6]
Data Analysis
The identification of chlorinated peptides from the acquired MS/MS data requires specific considerations during database searching.
Database Search Parameters:
-
Software: Utilize a search engine such as Mascot or Proteome Discoverer.[6]
-
Variable Modifications: Include 3-chlorotyrosine (+33.9614 Da) and 3,5-dichlorotyrosine (+67.9228 Da) as variable modifications on tyrosine residues.
-
Precursor and Fragment Mass Tolerance: Set appropriate mass tolerances based on the resolution of the mass spectrometer (e.g., 10 ppm for precursor ions and 0.02 Da for fragment ions for high-resolution data).
-
Manual Validation: It is crucial to manually validate the identification of chlorinated peptides by confirming the presence of the characteristic isotopic pattern in the MS1 scan and ensuring good fragmentation coverage in the MS/MS spectrum.[6]
Visualizing Fragmentation: Chlorinated vs. Non-Chlorinated Peptides
The following diagrams illustrate the expected fragmentation patterns for a hypothetical peptide, highlighting the mass shifts observed upon chlorination.
Caption: Fragmentation of a non-chlorinated vs. monochlorinated peptide.
Conclusion
The analysis of chlorinated peptides by mass spectrometry presents unique challenges and opportunities. While the fundamental fragmentation pathways remain largely consistent with those of their non-chlorinated counterparts, the characteristic isotopic signature and predictable mass shifts of fragment ions provide robust means for their identification. By employing an optimized experimental workflow, from sample preparation to data analysis, researchers can confidently identify and characterize this important post-translational modification. This guide provides a foundational framework for understanding and navigating the intricacies of chlorinated peptide fragmentation, empowering scientists to unravel the roles of protein chlorination in health and disease.
References
- 1. research.cbc.osu.edu [research.cbc.osu.edu]
- 2. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RDD-HCD Provides Variable Fragmentation Routes Dictated by Radical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of protein chlorination by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Site-Specific 3-Chlorotyrosine Incorporation in Peptides via NMR Analysis
For researchers, medicinal chemists, and drug development professionals, the precise, site-specific incorporation of unnatural amino acids (uAAs) into peptides is a critical design feature. It allows for the introduction of novel functionalities, conformational constraints, and metabolic stability. However, verifying that the uAA has been incorporated at the correct position—and not an isomeric position—is a significant analytical challenge. This is particularly true for halogenated residues like 3-chlorotyrosine, where isobaric misincorporation (e.g., at the 2- or 4-position) is a possibility.
While mass spectrometry is invaluable for confirming the correct mass of the final peptide, it often falls short in unambiguously distinguishing between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, by contrast, provides a non-destructive, high-resolution view of the peptide in its solution state, making it the gold standard for confirming both the incorporation and the precise location of modified residues.[1][2] This guide provides an in-depth comparison of analytical methodologies and a detailed protocol for using a suite of 2D NMR experiments to definitively characterize peptides containing 3-chlorotyrosine.
The Analytical Challenge: Why Mass Isn't Enough
Mass spectrometry (MS) is a cornerstone of peptide analysis due to its exceptional sensitivity.[3][4][5] It can readily confirm that a chlorine atom has been added to a tyrosine residue. However, standard MS/MS fragmentation techniques (like CID or HCD) may not produce fragment ions that can definitively distinguish between 3-chlorotyrosine, 2-chlorotyrosine, or other potential isomers. The mass difference is zero, and the fragmentation patterns can be nearly identical, leading to analytical ambiguity. This is where the structural detail provided by NMR becomes indispensable.
NMR Spectroscopy: The Definitive Solution for Isomer Elucidation
NMR spectroscopy excels where mass spectrometry is limited by exploiting the local chemical environment of each nucleus.[1][2] The introduction of an electronegative chlorine atom onto the tyrosine aromatic ring dramatically alters the electronic environment of the nearby protons.[6][7] This results in characteristic changes in their chemical shifts (their resonance frequency), which act as a unique fingerprint for the 3-chloro substitution pattern.
A multi-dimensional NMR approach provides unambiguous proof of both identity and location through the observation of two types of correlations:
-
Through-Bond Correlations (TOCSY): These experiments identify protons that are connected through a network of chemical bonds, allowing for the complete assignment of all protons within a single amino acid residue.[1][2][8]
-
Through-Space Correlations (NOESY): These experiments detect protons that are close to each other in 3D space (typically <5 Å), regardless of whether they are bonded.[2][8][9] This is the key to placing the modified residue in the correct sequence.
Visualizing the NMR Workflow
The logical flow of experiments is designed to first identify the unique spin system of the modified amino acid and then to place it within the larger peptide sequence.
Caption: Experimental workflow for NMR-based confirmation.
Key NMR Experiments for Positional Verification
One-Dimensional (1D) ¹H NMR
A simple 1D ¹H NMR spectrum provides the first clue. The aromatic region (typically 6.5-8.0 ppm) will show a distinct pattern for the 3-chlorotyrosine that is different from unmodified tyrosine.[10] The chlorine atom breaks the symmetry of the aromatic ring, resulting in three unique aromatic proton signals with specific splitting patterns and chemical shifts, a clear deviation from the two-doublet pattern of a standard tyrosine.
2D TOCSY: Identifying the 3-Chlorotyrosine Residue
A TOCSY (Total Correlation Spectroscopy) experiment is the definitive way to identify the complete set of protons belonging to the 3-chlorotyrosine residue.[1][8] Within the TOCSY spectrum, cross-peaks connect all protons that are coupled through bonds within a single residue. This allows one to trace the connectivity from the amide proton (HN) to the alpha-proton (Hα), then to the beta-protons (Hβ), and finally to the distinct aromatic protons, confirming them all as part of one cohesive amino acid "spin system."
2D NOESY: Placing the Residue in the Sequence
The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is the crucial final step for positional verification.[2][8][11] It reveals through-space proximities between protons on adjacent amino acids. The most important of these are the sequential NOEs, such as the correlation between an alpha-proton of one residue (Hαᵢ) and the amide proton of the next residue in the sequence (HNᵢ₊₁).
By observing a clear NOE cross-peak between a proton on the 3-chlorotyrosine (e.g., its Hα) and a proton on its neighboring residue, you create an unbreakable link that confirms its exact position in the peptide chain.
Visualizing Key NOE Correlations
For a hypothetical sequence Ala-[3Cl-Tyr] -Gly, the NOESY spectrum would provide the definitive links confirming the position of the modified tyrosine.
Caption: Key sequential NOE correlations for positional assignment.
Comparative Analysis of Analytical Techniques
While NMR is the most definitive method, it's important to understand its performance characteristics relative to other common analytical techniques.
| Technique | Information Provided | Pros | Cons |
| NMR Spectroscopy | Unambiguous structure, sequence confirmation, isomer differentiation, 3D conformation.[1][12] | Provides definitive positional information; non-destructive; analysis in solution state. | Lower sensitivity (requires >0.5 mM sample); lower throughput; requires specialized equipment and expertise.[8][12][13] |
| Mass Spectrometry (MS/MS) | Molecular weight confirmation, sequence information (fragmentation dependent).[3] | High sensitivity (pico- to femtomole); high throughput; small sample requirement.[4][5] | Cannot reliably distinguish between isomers; fragmentation can be ambiguous for modified residues.[13] |
| Edman Degradation | N-terminal sequence determination. | Confirms the primary amino acid sequence. | Destructive; cannot easily identify or differentiate modified or unnatural amino acids. |
| Analytical HPLC | Purity and retention time. | Excellent for assessing purity and for purification. | Provides no direct structural or positional information about the modification. |
Detailed Experimental Protocol
This protocol outlines the necessary steps for preparing a peptide sample containing 3-chlorotyrosine and acquiring the necessary 2D NMR data.
1. Sample Preparation
-
Peptide Purity: Ensure the peptide is >95% pure as determined by analytical HPLC and Mass Spectrometry.
-
Concentration: Dissolve the peptide to a final concentration of 1-5 mM.[14][15] Higher concentrations yield better signal-to-noise in a shorter time.[8]
-
Solvent: For observing amide protons, which are critical for sequential assignment, use a solvent mixture of 90% H₂O / 10% D₂O.[8] The D₂O provides the lock signal for the spectrometer.
-
Buffer: Use a suitable buffer, such as 20 mM sodium phosphate, to maintain a stable pH. The pH should be adjusted to a value where amide proton exchange is slow (typically pH 4-5) but the peptide remains stable and soluble.[8]
-
Final Volume: Prepare a final sample volume of ~500 µL for a standard 5 mm NMR tube.[12]
2. NMR Data Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Temperature: Maintain a constant sample temperature (e.g., 298 K or 25 °C) throughout all experiments to ensure chemical shifts are consistent.
-
1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum with water suppression to assess sample quality and observe the aromatic region.
-
2D TOCSY:
-
Use a standard pulse sequence (e.g., mlevesgpph).
-
Set the mixing time to 60-80 ms to allow magnetization to propagate through the entire amino acid spin system.
-
-
2D NOESY:
-
Use a standard pulse sequence (e.g., noesyesgpph).
-
Set the mixing time to 150-250 ms. This duration is typically optimal for observing the key sequential NOEs in peptides of this size.
-
3. Data Processing and Analysis
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Apply a squared sine-bell window function in both dimensions and perform Fourier transformation.
-
Use analysis software (e.g., CARA, SPARKY) to pick peaks and perform assignments.
-
Step 1: Identify the 3-chlorotyrosine spin system in the TOCSY spectrum based on its unique aromatic proton chemical shifts and connectivities to the Hβ, Hα, and HN protons.
-
Step 2: Use the assignments from the TOCSY to identify the corresponding diagonal and cross-peaks in the NOESY spectrum.
-
Step 3: "Walk" along the peptide backbone by linking residues through sequential dαN(i, i+1) and dNN(i, i+1) NOE connectivities to unambiguously confirm the position of the 3-chlorotyrosine residue relative to its neighbors.
Conclusion
For absolute certainty in the site-specific incorporation of 3-chlorotyrosine, a multi-dimensional NMR-based approach is unparalleled. While mass spectrometry is essential for confirming molecular weight, it cannot provide the definitive proof of isomeric purity and positional integrity that is crucial for drug development and structure-activity relationship studies. The combination of 1D ¹H, 2D TOCSY, and 2D NOESY experiments provides an irrefutable analytical workflow. It allows researchers to first identify the unique spectral signature of the modified residue and then to precisely place it within the peptide sequence, ensuring the structural integrity of the final product and the validity of subsequent biological data.
References
- 1. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 2. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric quantification of 3-chlorotyrosine in human tissues with attomole sensitivity: a sensitive and specific marker for myeloperoxidase-catalyzed chlorination at sites of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton NMR Table [www2.chemistry.msu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 13. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 14. nmr-bio.com [nmr-bio.com]
- 15. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
Safety Operating Guide
Navigating the Disposal of Fmoc-3-chloro-L-tyrosine: A Guide for Laboratory Professionals
For researchers at the forefront of peptide synthesis and drug development, the integrity of our work extends beyond the bench to the responsible management of chemical reagents. This guide provides a detailed protocol for the proper disposal of Fmoc-3-chloro-L-tyrosine, a specialized amino acid derivative. By synthesizing established safety protocols with the specific chemical characteristics of this compound, we aim to empower laboratory personnel to manage its disposal with confidence and precision, ensuring both personal safety and environmental compliance.
Understanding the Compound: A Risk-Based Approach
This compound (CAS 478183-58-3) is an amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a chloro substituent on the tyrosine ring.[1][2][3][4] This unique structure is instrumental in the synthesis of peptides with enhanced pharmacological properties.[1]
Key Chemical Properties for Disposal Consideration:
| Property | Value | Source |
| Molecular Formula | C24H20ClNO5 | [1][2][3] |
| Appearance | White to off-white powder | [1] |
| Classification | Halogenated organic compound | [1][5] |
Pre-Disposal Handling and Storage: Minimizing Risk
Proper handling and storage from the outset are critical to ensuring safe and compliant disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound.
-
Ventilation: Handle the solid compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any fine particulate matter.
-
Segregation: Store this compound away from incompatible materials. As a general best practice, keep it segregated from strong acids, bases, and oxidizing agents.
-
Labeling: Ensure the primary container is clearly labeled with the full chemical name: "this compound" and any relevant hazard warnings as per your institution's chemical hygiene plan.
Step-by-Step Disposal Protocol
The following protocol is a recommended procedure for the disposal of this compound. Crucially, always consult and adhere to your institution's specific waste disposal guidelines and all local, state, and federal regulations.
I. Waste Classification and Segregation
-
Hazard Determination: In the absence of a specific Safety Data Sheet (SDS), it is recommended to treat this compound as a non-hazardous chemical waste unless determined otherwise by a qualified EHS professional at your institution. However, due to its halogenated nature, it must be segregated into the halogenated organic solid waste stream.
-
Waste Container Selection:
-
Use a designated, leak-proof, and sealable solid waste container compatible with halogenated organic compounds. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be clearly labeled as "Halogenated Organic Solid Waste" and should also list the primary constituents, in this case, "this compound."
-
-
Segregation:
-
Do not mix this compound with non-halogenated chemical waste.
-
Do not dispose of this solid in a sharps container, a biohazardous waste bag, or as general trash.
-
Do not attempt to dispose of it down the drain.
-
II. Packaging for Disposal
-
Containment: Carefully transfer the solid this compound into the designated halogenated solid waste container. Avoid generating dust. If the original container is to be disposed of, ensure it is empty of any free powder.
-
Labeling: Affix a completed hazardous waste tag to the container, as required by your institution. This tag should include:
-
The full chemical name: "this compound"
-
The approximate quantity
-
The date of accumulation
-
The generating laboratory and principal investigator information
-
-
Sealing: Securely seal the container to prevent any spillage or release of contents.
III. Final Disposal
-
Storage Pending Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory, away from general work areas and incompatible materials.
-
Waste Pickup: Arrange for the collection of the waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
The decision-making process for the proper disposal of this compound can be visualized in the following workflow:
Caption: Workflow for the safe and compliant disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Small Spills (Solid Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding the creation of dust.
-
Place the collected material into the designated halogenated solid waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Collect all cleaning materials as halogenated solid waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and your institution's EHS department immediately.
-
Prevent entry into the affected area.
-
Follow the instructions of trained emergency responders.
-
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical component of responsible laboratory practice. While it may not be classified as an acutely hazardous material, its halogenated nature necessitates a cautious and systematic approach to its disposal. By adhering to the principles of waste segregation and following the detailed protocol outlined in this guide, researchers can ensure the safety of themselves and their colleagues, protect the environment, and maintain the highest standards of scientific integrity.
References
Mastering the Safe Handling of Fmoc-3-chloro-L-tyrosine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the incorporation of specialized amino acids like Fmoc-3-chloro-L-tyrosine is pivotal for advancing novel peptide-based therapeutics and biochemical probes. The presence of the chloro-substituent on the tyrosine ring offers unique chemical properties, yet it also necessitates a rigorous and informed approach to laboratory safety. This guide provides essential, in-depth technical and safety information, moving beyond a simple checklist to instill a deep understanding of the principles behind the safe handling of this valuable compound. Our commitment is to empower you with the knowledge to maintain a secure research environment while achieving your scientific goals.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, a white to off-white powder, presents a specific set of hazards that must be thoroughly understood before any handling occurs. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
The primary risks, therefore, stem from inadvertent ingestion, dermal contact, eye contact, and inhalation of the powder. The chlorinated nature of the molecule also requires special consideration for its environmental fate and disposal. A thorough risk assessment should precede any experiment, considering the quantities being used, the frequency of handling, and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The selection of appropriate PPE is not merely a procedural step but a critical barrier protecting you from exposure.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Chemical safety goggles with side shields or a face shield. | Nitrile or neoprene gloves. | Fully-buttoned laboratory coat. | NIOSH-approved N95 dust mask or higher-level respirator, especially if not handled in a fume hood. |
| Handling in Solution | Chemical safety goggles. | Nitrile or neoprene gloves. | Fully-buttoned laboratory coat. | Not typically required if handled in a well-ventilated area or fume hood. |
Causality Behind PPE Choices:
-
Eye Protection: The risk of fine powder becoming airborne necessitates the use of fully sealing goggles to prevent eye irritation[1].
-
Gloves: Nitrile or neoprene gloves provide a suitable barrier against skin contact with this organic chemical[2]. It is imperative to inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat: A lab coat protects your personal clothing and skin from accidental spills[3].
-
Respiratory Protection: The fine particulate nature of the solid compound poses an inhalation risk. Handling the powder in a certified chemical fume hood is the preferred engineering control. If this is not feasible, a respirator is mandatory to prevent respiratory tract irritation[1].
Operational Plan for Safe Handling: A Step-by-Step Protocol
A systematic workflow is essential for minimizing exposure and ensuring the integrity of your experiment.
Preparation and Weighing
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and PPE are readily available.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling the powder.
-
Use a clean, dry spatula for transferring the solid. Avoid creating dust clouds by handling the powder gently.
-
Close the primary container immediately after taking the desired amount.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Ensure the container is appropriately sealed before mixing or sonicating.
-
Experimental Use
-
When using solutions of this compound, always handle them in a well-ventilated area.
-
Keep all containers clearly labeled with the chemical name, concentration, and date of preparation[4].
-
Avoid skin contact with the solution. If contact occurs, follow the first-aid procedures outlined below.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is non-negotiable.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention[5].
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5].
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spills:
-
For minor spills of the solid, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ensure the spill area is decontaminated after cleanup. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
-
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste[6][7].
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), and empty containers, must be collected in a designated and clearly labeled hazardous waste container[8].
-
Containerization: Use a chemically resistant, sealable container for waste collection. Ensure the waste container is kept closed except when adding waste.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound"[7].
-
Segregation: Do not mix halogenated organic waste with non-halogenated waste streams to ensure proper disposal and to manage disposal costs effectively[6][7].
Disposal Procedure
-
Dispose of the hazardous waste through your institution's licensed environmental disposal service.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Crucially, do not dispose of this chemical down the drain or in the regular trash [9].
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of this compound from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
By adhering to these comprehensive guidelines, you can confidently and safely utilize this compound in your research, ensuring both the integrity of your work and the well-being of your laboratory personnel.
References
- 1. (2S)-3-(3-chloro-4-hydroxyphenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | C24H20ClNO5 | CID 46737399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mn.uio.no [mn.uio.no]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. shahandassociates.co.in [shahandassociates.co.in]
- 5. fishersci.es [fishersci.es]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
